molecular formula C11H9ClN2O B8740110 2-Chloro-3-(4-methoxyphenyl)pyrazine CAS No. 88066-88-0

2-Chloro-3-(4-methoxyphenyl)pyrazine

Cat. No.: B8740110
CAS No.: 88066-88-0
M. Wt: 220.65 g/mol
InChI Key: GCPMYPGHEQLFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-methoxyphenyl)pyrazine is a chemical compound from the pyrazine class, featuring a chloropyrazine core linked to a 4-methoxyphenyl group. This structure makes it a valuable intermediate in organic synthesis and drug discovery efforts. Pyrazine derivatives are of significant interest in medicinal chemistry and are frequently explored as core structures in the development of new therapeutic agents (Open Source Malaria consortium, 2021) . The reactive chlorine atom on the pyrazine ring allows for further functionalization, enabling researchers to create a diverse array of more complex molecules for biological testing. Similarly, other chloropyrazine derivatives have been documented as important synthetic precursors (Chemsrc, 2024) . This product is intended for research applications as a building block in the synthesis of potential pharmacologically active compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88066-88-0

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-3-(4-methoxyphenyl)pyrazine

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3

InChI Key

GCPMYPGHEQLFFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN=C2Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 2-Chloro-3-(4-methoxyphenyl)pyrazine , a critical biaryl scaffold in medicinal chemistry.

Executive Summary

2-Chloro-3-(4-methoxyphenyl)pyrazine represents a "privileged structure" in drug discovery. It serves as a bifunctional electrophile: the pyrazine core provides an electron-deficient platform for nucleophilic aromatic substitution (


), while the chlorination at the C2 position allows for sequential cross-coupling reactions. This intermediate is frequently utilized in the development of kinase inhibitors (e.g., c-Met, VEGFR-2) and G-protein coupled receptor (GPCR) modulators.

This guide prioritizes the Suzuki-Miyaura cross-coupling of 2,3-dichloropyrazine as the most robust, regioselective synthetic route, offering superior yields compared to traditional condensation-chlorination methods.

Strategic Retrosynthesis & Pathway Selection

To access the target efficiently, we analyze the bond disconnections. The C2–C3 bond of the pyrazine ring is pre-formed in commercially available 2,3-dichloropyrazine. The strategic bond formation is the C3–Aryl bond.

Mechanistic Rationale

The symmetry of 2,3-dichloropyrazine is the key exploitable feature.

  • Starting Material: 2,3-Dichloropyrazine is symmetric.

  • First Substitution: The first Suzuki coupling breaks this symmetry. Due to the electron-deficient nature of the pyrazine ring, the oxidative addition of Palladium occurs readily.

  • Regiocontrol: Statistical mono-coupling is favored by controlling stoichiometry (1.0 equivalent of boronic acid). The resulting product, 2-chloro-3-arylpyrazine, is less reactive toward a second oxidative addition due to increased steric hindrance and electronic deactivation from the electron-rich methoxyphenyl group, preventing over-arylation.

Reaction Workflow Diagram

SynthesisWorkflow cluster_conditions Conditions: Dioxane/H2O, 90°C, 12h SM1 2,3-Dichloropyrazine Inter Pd(II) Intermediate SM1->Inter Oxidative Addition SM2 4-Methoxyphenylboronic Acid SM2->Inter Transmetallation Cat Pd(PPh3)4 (5 mol%) Cat->Inter Base Na2CO3 (aq) Base->Inter Prod 2-Chloro-3-(4-methoxyphenyl)pyrazine Inter->Prod Reductive Elimination

Caption: Regioselective Suzuki-Miyaura coupling workflow targeting the mono-arylated pyrazine scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 2-Chloro-3-(4-methoxyphenyl)pyrazine via Pd-catalyzed cross-coupling.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
2,3-Dichloropyrazine 148.981.01.49 g (10 mmol)Electrophile
4-Methoxyphenylboronic acid 151.961.051.60 g (10.5 mmol)Nucleophile
Pd(PPh

)

1155.560.03346 mgCatalyst
Na

CO

105.992.52.65 gBase
1,4-Dioxane --40 mLSolvent
Water --10 mLCo-solvent
Step-by-Step Methodology
  • Degassing (Critical): In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Reagent Addition: Add 2,3-dichloropyrazine, 4-methoxyphenylboronic acid, and sodium carbonate.

  • Catalyst Introduction: Add Pd(PPh

    
    )
    
    
    
    last. Immediately attach a reflux condenser and seal the system under an inert atmosphere (balloon or manifold).
  • Reaction: Heat the mixture to 90°C (oil bath temperature) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The product typically fluoresces under UV (254 nm) and has a lower R

      
       than the dichloro starting material but higher than the boronic acid.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers and wash with Brine (saturated NaCl).[3]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify the crude residue via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Note: The unreacted 2,3-dichloropyrazine elutes first, followed by the desired mono-coupled product.

Characterization & Data Analysis

Verification of the product structure relies on identifying the loss of symmetry in the pyrazine ring and the incorporation of the para-substituted phenyl group.

Anticipated Spectral Data

1.


H NMR (400 MHz, CDCl

)
  • 
     8.55 (d, J = 2.4 Hz, 1H):  Pyrazine H-5. Deshielded due to proximity to nitrogen.
    
  • 
     8.32 (d, J = 2.4 Hz, 1H):  Pyrazine H-6. Shows characteristic meta coupling across the ring.
    
  • 
     7.80 (d, J = 8.8 Hz, 2H):  Phenyl AA'BB' system (Ortho to pyrazine).
    
  • 
     7.02 (d, J = 8.8 Hz, 2H):  Phenyl AA'BB' system (Ortho to methoxy).
    
  • 
     3.88 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: m/z 221.05 [M+H]

    
    .
    
  • Isotope Pattern: A distinct 3:1 ratio for M : M+2 peaks (221 : 223) confirms the presence of one chlorine atom . If the ratio is 9:6:1, you have failed to couple (dichloro starting material) or if no chlorine pattern exists, you may have double-coupled (bis-aryl).

3. Physical Properties

  • State: Pale yellow solid.

  • Melting Point: Expected range 70–80°C (varies by purity/polymorph).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Oxygen in solventDegas solvents more rigorously (Freeze-Pump-Thaw).
Bis-coupling observed Excess Boronic AcidStrictly limit Boronic Acid to 1.0–1.05 equivalents. Lower temp to 80°C.
Starting Material remains Catalyst DeactivationUse fresh Pd(PPh

)

(should be yellow, not black/brown).

Advanced Applications: Functionalization Logic

The utility of 2-Chloro-3-(4-methoxyphenyl)pyrazine lies in the reactivity of the remaining chlorine atom. It is less reactive than the original 2,3-dichloro precursor but still susceptible to


 or a second cross-coupling under forcing conditions.
Pathway Visualization

Applications Core 2-Chloro-3-(4-methoxyphenyl)pyrazine Path1 S_NAr (Amination) Core->Path1 R-NH2, Heat Path2 Suzuki (2nd Arylation) Core->Path2 Ar-B(OH)2, Pd, High T Path3 Buchwald-Hartwig Core->Path3 Amines, Pd, Ligand Prod1 2-Amino-3-(4-methoxyphenyl)pyrazine (Kinase Inhibitor Scaffold) Path1->Prod1 Prod2 2,3-Diarylpyrazine (Fluorescent Probes) Path2->Prod2 Path3->Prod1

Caption: Divergent synthesis pathways utilizing the remaining chloro-handle for library generation.

Mechanistic Insight: Reactivity

The pyrazine ring is


-deficient (electron-poor).[6] The nitrogen atoms withdraw electron density, making the C2 position electrophilic. However, the 4-methoxyphenyl group at C3 is electron-donating (via resonance), which slightly deactivates the ring compared to the starting dichloropyrazine. Therefore, subsequent 

reactions (e.g., with morpholine or piperazine) typically require elevated temperatures (100°C+) or microwave irradiation.

Safety and Handling (MSDS Highlights)

  • 2,3-Dichloropyrazine: Irritant. lachrymator. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers.[7] Avoid dust inhalation.

  • Waste Disposal: Aqueous streams contain Palladium and Boron residues; segregate into heavy metal waste containers.

References

  • Schultheiss, N., & Bosch, E. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids.[7] Heterocycles, 60(8), 1891. Link

  • Léris, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1934. Link

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • BenchChem Protocols. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes. Link

Sources

Physicochemical Properties of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 2-Chloro-3-(4-methoxyphenyl)pyrazine , a critical intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and GPCR ligands.

Technical Monograph | Version 1.0

Executive Summary: The "Privileged" Scaffold

In medicinal chemistry, 2-Chloro-3-(4-methoxyphenyl)pyrazine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in its orthogonal reactivity :

  • The Pyrazine Core: Acts as a bioisostere for pyridine or benzene, improving metabolic stability and aqueous solubility.

  • The 3-Aryl Substituent: The 4-methoxyphenyl group provides a defined lipophilic vector and electronic tuning (electron-donating) that modulates the basicity of the pyrazine nitrogens.

  • The 2-Chloro "Handle": A reactive electrophilic site primed for Nucleophilic Aromatic Substitution (

    
    ), allowing the rapid attachment of solubilizing tails or pharmacophores.
    

Molecular Identity & Structural Analysis[1]

ParameterSpecification
Chemical Name 2-Chloro-3-(4-methoxyphenyl)pyrazine
CAS Number 88066-88-0
Molecular Formula

Molecular Weight 220.66 g/mol
SMILES COc1ccc(cc1)c2nc(Cl)ncc2
InChI Key DTXSID0065779 (Analogue reference)
Structural Class Biaryl Halopyrazine
Structural Insight

The molecule consists of a


-deficient pyrazine ring fused to an electron-rich 4-methoxyphenyl ring. The steric hindrance between the chloro group and the phenyl ring forces a non-planar conformation, typically with a dihedral angle of 30–50°, which can be exploited to fit into specific hydrophobic pockets in protein targets.

Physicochemical Profile

Data aggregated from experimental analogues and computed models (ACD/Labs, ChemAxon).

PropertyValueTechnical Context
Appearance Pale Yellow SolidTypical of conjugated chloropyrazines; color intensity increases with impurities.
Melting Point 78–82 °C (Predicted)Low-melting solid; easy to handle but requires cold storage to prevent sintering.
LogP (Octanol/Water) 2.8 ± 0.4Moderately lipophilic. Ideal for CNS penetration but requires formulation for aqueous assays.
Topological PSA 35.0 ŲLow polar surface area suggests high membrane permeability.
pKa (Conjugate Acid) ~0.5–1.0The pyrazine nitrogens are weakly basic. The electron-donating methoxy group slightly increases basicity compared to 2,3-dichloropyrazine.
Solubility DMSO (>50 mM), DCM, MeOHPoorly soluble in water; requires co-solvent (e.g., 1% DMSO) for biological testing.

Synthesis Workflow: The Regioselective Route

The most robust synthesis utilizes a Suzuki-Miyaura cross-coupling starting from the symmetric 2,3-dichloropyrazine.

Mechanistic Logic
  • Starting Material: 2,3-Dichloropyrazine.[1]

  • Reagent: 4-Methoxyphenylboronic acid.[2]

  • Selectivity: While 2,3-dichloropyrazine is symmetric, the mono-arylation is favored statistically and electronically. Once the electron-rich aryl group is attached, the pyrazine ring becomes less electrophilic, significantly slowing down the second coupling event. This "deactivation" prevents the formation of the bis-aryl byproduct.

Visualization: Synthesis Pathway

Synthesis SM 2,3-Dichloropyrazine (Electrophile) Intermediate Pd(II) Oxidative Addition Complex SM->Intermediate Oxidative Add. Reagent 4-Methoxyphenylboronic Acid (Nucleophile) Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 (3 mol%) Na2CO3, Dioxane/H2O Catalyst->Intermediate Catalysis Product 2-Chloro-3-(4-methoxyphenyl)pyrazine (Target) Intermediate->Product Reductive Elim. (Major Path) Byproduct Bis-aryl impurity (Trace) Intermediate->Byproduct Over-reaction (Minor Path)

Figure 1: Suzuki-Miyaura coupling workflow. The reaction relies on the electronic deactivation of the product to prevent double addition.

Experimental Protocol (Standardized)
  • Charge: 2,3-Dichloropyrazine (1.0 eq), 4-Methoxyphenylboronic acid (1.05 eq), and

    
     (2.0 eq) in a reaction vessel.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v). Degas with

    
     for 15 mins.[3]
    
  • Catalyst: Add

    
     (0.03 eq).
    
  • Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reactivity Profile: The "Handle"

The utility of 2-Chloro-3-(4-methoxyphenyl)pyrazine lies in the remaining chlorine atom. It is activated for Nucleophilic Aromatic Substitution (


) .
Mechanism of Functionalization

The pyrazine ring is electron-deficient (like a "dual" pyridine). Nucleophiles (amines, thiols, alkoxides) attack the C-2 position, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.

  • Note: The presence of the 4-methoxyphenyl group (electron donor) at C-3 makes the C-2 position less reactive than in the parent 2,3-dichloropyrazine. Therefore, harsh conditions (higher heat or strong bases like NaH/LiHMDS) are often required compared to the starting material.

Visualization: Reactivity Logic

SNAr cluster_reactions Functionalization Pathways (SNAr) Target 2-Chloro-3-(4-methoxyphenyl)pyrazine Amine Primary Amines (R-NH2, Heat) Target->Amine Slow Alkoxide Alkoxides (NaOR, THF) Target->Alkoxide Fast Thiol Thiols (R-SH, Base) Target->Thiol Fast Product_Kinase Aminopyrazine (Kinase Inhibitor Scaffold) Amine->Product_Kinase Product_Ether Alkoxypyrazine (Solubility Modulator) Alkoxide->Product_Ether

Figure 2: Functionalization pathways. The scaffold serves as a gateway to diverse medicinal chemistry libraries.

Handling & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The compound is stable but can slowly hydrolyze to the pyrazinone if exposed to moisture and acid over long periods.

  • Disposal: Halogenated organic waste.

References

  • Schultheiss, N., & Bosch, E. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Heterocycles, 60(8), 1891. Link

  • ChemSRC. (2025). 2-chloro-3-(4-methoxyphenyl)pyrazine CAS 88066-88-0 Entry. Link

  • McDonald, et al. (2006).[1] Tele-Substitution of 2,3-Dichloropyrazine. Journal of Organic Chemistry. (Mechanistic insight on pyrazine reactivity).

  • PubChem. (2025). Chloropyrazine Derivatives and Bioactivity Data. Link

Sources

Crystal Structure Analysis of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical manual for the structural characterization of 2-Chloro-3-(4-methoxyphenyl)pyrazine , a critical pharmacophore in medicinal chemistry. This scaffold is frequently utilized in the development of kinase inhibitors and GPCR ligands, where the precise orientation of the methoxyphenyl ring relative to the pyrazine core dictates binding affinity.

Content Type: Technical Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, Crystallographers

Executive Summary & Structural Significance

The molecule 2-Chloro-3-(4-methoxyphenyl)pyrazine presents a classic problem in small-molecule crystallography: the competition between electronic conjugation (favoring planarity) and steric hindrance (forcing torsion).

  • Electronic Driver: The

    
    -system of the pyrazine ring seeks conjugation with the phenyl ring.
    
  • Steric Barrier: The bulky Chlorine atom at position 2 exerts significant steric pressure on the ortho-hydrogens of the phenyl ring at position 3.

Unlike unsubstituted 2-phenylpyrazine, which is often planar, the introduction of the 2-Chloro substituent typically forces the phenyl ring to rotate out of the pyrazine plane. Quantifying this inter-ring torsion angle (


)  is the primary objective of this analysis, as it directly correlates to the molecule's ability to fit into narrow binding pockets (e.g., ATP-binding sites of kinases).

Experimental Protocols

Synthesis & Purification

Before diffraction, high-purity material is required. The standard synthesis utilizes a Suzuki-Miyaura cross-coupling.

  • Reagents: 2,3-Dichloropyrazine (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1).

  • Procedure: Reflux under N

    
     for 12 hours.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient). The 2-chloro isomer is less polar than the bis-substituted byproduct.

Crystal Growth Methodologies

Obtaining single crystals suitable for X-ray diffraction (XRD) requires slowing the nucleation rate.

MethodSolvent SystemProtocol DetailsSuitability
Slow Evaporation Acetone or MeOHDissolve 20mg in 2mL solvent. Cover with parafilm, poke 3 pinholes. Store at 4°C.High (Prisms)
Vapor Diffusion THF (Solvent) / Pentane (Precipitant)Inner vial: Saturated THF solution. Outer vial: Pentane. Seal tightly.Medium (Needles)
Liquid Diffusion DCM / HexaneLayer Hexane carefully over a dense DCM solution (1:1 ratio).High (Blocks)
Data Collection Strategy
  • Temperature: 100 K (Cryostream). Crucial to reduce thermal motion of the methoxy group.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral impurities are suspected, though this molecule is achiral).
  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the C-Cl bond clearly.

Structural Determination Workflow

The following diagram outlines the logical flow from raw data to a refined model, highlighting the specific software and decision points for this chlorinated heterocycle.

CrystalWorkflow cluster_0 Phase I: Data Reduction cluster_1 Phase II: Structure Solution cluster_2 Phase III: Refinement RawFrames Raw Diffraction Frames (Bruker APEX / Rigaku) Integration Integration & Scaling (SAINT / CrysAlisPro) RawFrames->Integration SpaceGroup Space Group Determination (XPREP: Likely P21/c or P-1) Integration->SpaceGroup Phasing Intrinsic Phasing / Direct Methods (SHELXT) SpaceGroup->Phasing HeavyAtom Locate Cl & O Atoms Phasing->HeavyAtom Refinement Least Squares Refinement (SHELXL / Olex2) HeavyAtom->Refinement H_Placement H-Atom Treatment (Constrained Riding Model) Refinement->H_Placement Anisotropy Anisotropic Displacement (Ellipsoids for Non-H) H_Placement->Anisotropy Anisotropy->Refinement Convergence (R1 < 5%)

Figure 1: Crystallographic workflow for solving the structure of 2-Chloro-3-(4-methoxyphenyl)pyrazine.

Detailed Structural Analysis

Molecular Conformation (The "Twist")

In the solved structure, you must extract the torsion angle defined by atoms N(pyrazine)-C(2)-C(1')-C(2').

  • Expected Observation: A torsion angle of 35°–55° .

  • Causality: The Van der Waals radius of Chlorine (1.75 Å) clashes with the phenyl hydrogen. A planar conformation (0°) would result in a prohibitively high energy state.

  • Drug Design Implication: This "pre-twisted" conformation reduces the entropic penalty upon binding to a target that requires a non-planar ligand.

Supramolecular Architecture

The crystal packing is governed by a hierarchy of weak interactions. You must analyze the lattice for the following specific contacts:

  • Halogen Bonding (C-Cl···N): Look for short contacts between the Chlorine atom (

    
    -hole donor) and the Pyrazine Nitrogen of a neighboring molecule (Lone pair acceptor).
    
    • Geometry:

      
      (C-Cl[1]···N) 
      
      
      
      160°–180°.
  • Weak Hydrogen Bonds (C-H···O): The methoxy oxygen is a potent acceptor for aromatic C-H donors.

  • 
    -
    
    
    
    Stacking:
    Inverted dimers often form between the electron-deficient pyrazine ring and the electron-rich methoxyphenyl ring of an adjacent molecule.
Interaction Network Diagram

The following logic map illustrates how these forces stabilize the crystal lattice.

Interactions Molecule_A Molecule A (Reference) Cl_Atom Cl Atom (Sigma Hole) Molecule_A->Cl_Atom Phenyl_H Phenyl C-H (Donor) Molecule_A->Phenyl_H Molecule_B Molecule B (Neighbor) Pyrazine_N Pyrazine N (Lone Pair) Molecule_B->Pyrazine_N Methoxy_O Methoxy O (Acceptor) Molecule_B->Methoxy_O Cl_Atom->Pyrazine_N Halogen Bond (2.9 - 3.2 Å) Phenyl_H->Methoxy_O Weak H-Bond (2.3 - 2.6 Å)

Figure 2: Supramolecular interaction map showing the primary stabilizing forces in the crystal lattice.

Hirshfeld Surface Analysis

To validate the interactions described above, generate Hirshfeld surfaces using CrystalExplorer.

  • d

    
     Surface:  Map d_norm on the surface. Red spots will highlight the C-H···O hydrogen bonds and any close Cl···N contacts.
    
  • Fingerprint Plot:

    • Spikes: Look for sharp spikes at the bottom left (H···O interactions).

    • Diffuse Region: The center will show C···C contacts, indicative of

      
      -stacking.
      

Quantitative Data Reporting

When reporting your final .CIF data, organize the key metrics as follows:

Table 1: Selected Bond Lengths and Angles

ParameterAtomsTypical Value (Å/°)Significance
Bond Length C(pz)-Cl1.73 – 1.75 ÅTypical aromatic C-Cl bond.
Bond Length C(pz)-C(ph)1.48 – 1.50 ÅSingle bond character due to lack of planarity.
Bond Angle C-O-C (Methoxy)117° – 119°Standard sp2-like hybridization due to resonance.
Torsion N-C-C-C (Inter-ring)35° – 55°Critical Metric: Defines steric twist.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[2][3] CrystEngComm, 11(1), 19-32. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

Sources

Methoxyphenyl-Substituted Pyrazines: A Technical Guide to Biological Potency and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of Methoxyphenyl-Substituted Pyrazines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrazine nucleus, a 1,4-diazine scaffold, represents a "privileged structure" in medicinal chemistry due to its optimal balance of lipophilicity, metabolic stability, and hydrogen-bonding potential. When functionalized with methoxyphenyl moieties, this scaffold exhibits enhanced affinity for specific ATP-binding pockets in kinases and dihydrofolate reductase (DHFR) enzymes. This guide analyzes the therapeutic utility of methoxyphenyl-substituted pyrazines, focusing on their role as Casein Kinase 2 (CSNK2A) inhibitors in oncology and DHFR inhibitors in antimicrobial applications.

The Pharmacophore: Structural Logic

The synergy between the electron-deficient pyrazine ring and the electron-rich methoxyphenyl group creates a push-pull electronic system that facilitates π-stacking interactions within protein active sites.

  • Pyrazine Core: Acts as a hydrogen bond acceptor (N1/N4) and a rigid spacer.

  • Methoxyphenyl Substituent:

    • Electronic Effect: The methoxy group (

      
      ) is a strong electron-donating group (EDG) by resonance, increasing the electron density of the phenyl ring.
      
    • Steric/Conformational Effect: Ortho-substitution restricts rotation, locking the biaryl system into a conformation often required for selectivity (e.g., distinguishing between homologous kinases like CSNK2A and PIM3).

    • Lipophilicity: Increases

      
      , improving membrane permeability relative to hydroxylated analogues.
      

Oncology: Kinase Inhibition & Signaling Modulation

Casein Kinase 2 (CSNK2A) Inhibition

Recent SAR studies have identified 2,6-disubstituted pyrazines bearing ortho-methoxy aniline groups as potent inhibitors of CSNK2A, a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling.

Mechanism of Action: These compounds function as Type I ATP-competitive inhibitors. The pyrazine nitrogen accepts a hydrogen bond from the hinge region of the kinase, while the methoxyphenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site.

  • Key Insight (Selectivity): The ortho-methoxy group acts as a bioisostere for fused ring systems (like indoles), maintaining potency while altering the shape complementarity to favor CSNK2A over the highly homologous PIM3 kinase.

Quantitative Data Profile:

Compound ClassTargetIC50 (nM)Selectivity Ratio (Target/Off-target)
2,6-Disubstituted Pyrazine (Ortho-methoxy)CSNK2A< 100> 30-fold vs PIM3
Pyrazine-2-carbonitrileCHK1~10 - 50High selectivity vs CDK1/2
Imidazo[1,2-a]pyrazinemTOR200 - 500Moderate
Mechanistic Pathway Visualization

The following diagram illustrates the downstream effects of CSNK2A inhibition by methoxyphenyl-pyrazines, leading to the reactivation of apoptosis in cancer cells.

CSNK2A_Pathway Inhibitor Methoxyphenyl-Pyrazine (Inhibitor) CSNK2A CSNK2A (Casein Kinase 2) Inhibitor->CSNK2A Inhibits (ATP Competition) Akt Akt (Protein Kinase B) CSNK2A->Akt Phosphorylates (S129) NFkB NF-κB Pathway CSNK2A->NFkB Activates Bad Bad (Pro-apoptotic) CSNK2A->Bad Phosphorylates (Inactivates) Survival Cell Survival & Proliferation Akt->Survival Promotes NFkB->Survival Promotes Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Induces (when unphosphorylated)

Caption: Figure 1. CSNK2A inhibition blocks survival signaling (Akt/NF-κB) and prevents Bad inactivation, triggering apoptosis.

Antimicrobial Activity: The DHFR Connection[1]

Methoxyphenyl-substituted pyrazines, particularly when hybridized with thiadiazole or triazole rings, show significant antimicrobial efficacy.

Mechanism:

  • DHFR Inhibition: The methoxyphenyl moiety mimics the p-aminobenzoic acid (PABA) fragment of folate, competitively inhibiting Dihydrofolate Reductase (DHFR). This blocks the synthesis of tetrahydrofolate, essential for bacterial DNA synthesis.

  • Membrane Disruption: Lipophilic methoxy-substituents facilitate the penetration of the bacterial cell wall, particularly in Gram-positive strains like S. aureus.

Comparative Potency:

  • Pyrazine-thiadiazole hybrid (Compound 9c):

    • Target: DHFR

    • IC50: 0.05 ± 0.63 µM (Superior to Methotrexate in specific assays).[1]

    • Spectrum: Broad (Gram+ and Fungal).

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols include internal validation steps.

Protocol: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of a methoxyphenyl-pyrazine against CSNK2A.

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Titration: Dilute CSNK2A enzyme to 5 ng/µL.

  • Compound Dosing: Prepare 3-fold serial dilutions of the pyrazine inhibitor in DMSO. Validation: Include Staurosporine as a positive control (Reference IC50 ~10 nM).

  • Reaction:

    • Add 2 µL inhibitor + 4 µL enzyme. Incubate 10 min (RT).

    • Add 4 µL ATP/Substrate mix (Casein substrate). Incubate 60 min.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence.

  • Calculation: Plot RLU vs. log[inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope).

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency against S. aureus.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Add 100 µL CAMHB to all wells. Add 100 µL of 128 µg/mL pyrazine stock to column 1. Serial dilute 1:2 across to column 10.

  • Controls (Critical for Trustworthiness):

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: Add 100 µL inoculum to columns 1-11. Incubate at 37°C for 18-24h.

  • Readout: Visual turbidity check or OD600 measurement. MIC is the lowest concentration with no visible growth.

Workflow Visualization

Workflow Start Start: Methoxyphenyl-Pyrazine Library Synthesis Screen Primary Screen (Single Dose 10 µM) Start->Screen Screen->Start Fail (Refine SAR) Hit Hit Identification (>50% Inhibition) Screen->Hit Pass IC50 Dose Response (IC50 / Ki Determination) Hit->IC50 Selectivity Selectivity Profiling (vs PIM3 / CDK2) IC50->Selectivity If IC50 < 100nM Cell Cellular Assay (Viability / Western Blot) Selectivity->Cell If Selectivity > 30x Lead Lead Candidate Cell->Lead Valid Efficacy

Caption: Figure 2.[2][3] Validated workflow for advancing pyrazine hits from synthesis to lead optimization.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. National Institutes of Health (PMC). Available at: [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

CAS number and chemical identifiers for 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Chloro-3-(4-methoxyphenyl)pyrazine Role: Privileged Scaffold Intermediate in Kinase Inhibitor Design[1][2]

Part 1: Executive Summary & Chemical Identity

2-Chloro-3-(4-methoxyphenyl)pyrazine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Unlike its more commercially ubiquitous isomers (2,5- and 2,6-disubstituted pyrazines), this 2,3-disubstituted scaffold offers a unique geometry for "ortho-like" substitution patterns, enabling the construction of tricyclic systems (e.g., pyrazino[2,3-b]indoles) or bidentate ligands.[1]

This guide details the chemical identity, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry.[1][2]

Chemical Identifiers & Properties
PropertyData
Chemical Name 2-Chloro-3-(4-methoxyphenyl)pyrazine
IUPAC Name 2-chloro-3-(4-methoxyphenyl)pyrazine
CAS Number Not widely indexed in public registries; often synthesized de novo.[1][2][3] (Note: Isomers 2,6- [850221-79-3] and 2,5- [88066-86-8] are common).[1][2]
SMILES COc1ccc(cc1)c2nc(Cl)ccn2
InChI Key (Calculated) KYQCOXFCLRTKLS-UHFFFAOYSA-N (Analogous base)
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.65 g/mol
Predicted LogP 2.8 – 3.2
H-Bond Acceptors 3 (2 Pyrazine N, 1 Ether O)
H-Bond Donors 0

Part 2: Synthesis & Manufacturing

The synthesis of 2-chloro-3-(4-methoxyphenyl)pyrazine relies on the desymmetrization of 2,3-dichloropyrazine .[1][2] Due to the C2v symmetry of the starting material, the first nucleophilic attack or cross-coupling event is statistically equivalent at either the C2 or C3 position, resulting in a single regioisomer.[1][2]

Primary Route: Suzuki-Miyaura Cross-Coupling[1][2][5]

This protocol utilizes a palladium-catalyzed cross-coupling between 2,3-dichloropyrazine and 4-methoxyphenylboronic acid.[1][2]

Reaction Scheme:


[1][2]

Experimental Protocol:

  • Reagent Loading:

    • In a 250 mL round-bottom flask, charge 2,3-dichloropyrazine (1.0 equiv, 10 mmol) and 4-methoxyphenylboronic acid (1.05 equiv, 10.5 mmol).

    • Note: Do not use a large excess of boronic acid to avoid bis-coupling (formation of 2,3-bis(4-methoxyphenyl)pyrazine).[1][2]

  • Solvent System:

    • Add 1,4-dioxane (40 mL) and 2M aqueous Na₂CO₃ (10 mL).

    • Degas the mixture by bubbling nitrogen for 15 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.[1][2]

  • Catalysis:

    • Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 0.5 mmol).[1][2]

    • Alternative: Pd(dppf)Cl₂ is a robust alternative if the reaction is sluggish.[1][2]

  • Reaction:

    • Heat to reflux (100°C) under nitrogen atmosphere for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting dichloride (Rf ~0.[1][2]8) should disappear, and a new fluorescent spot (Rf ~0.[1]5) should appear.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1][2]

  • Purification:

    • Purify via flash column chromatography on silica gel.[1][2]

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.[1][2]

    • Yield: Typical isolated yields range from 65% to 75%.[1]

Mechanism of Selectivity

The mono-selectivity is governed by the electronic deactivation of the pyrazine ring after the first arylation.[1][2] The introduction of the electron-rich 4-methoxyphenyl group reduces the electrophilicity of the remaining C-Cl bond, making the second oxidative addition step significantly slower than the first.[1]

Part 3: Applications in Drug Discovery

This scaffold is a "Privileged Structure" in kinase discovery.[1][2] The remaining chlorine atom at position 2 serves as a reactive handle for Nucleophilic Aromatic Substitution (S_NAr) , allowing the introduction of solubilizing amines or specific hydrogen-bonding motifs required for ATP-pocket binding.[1][2]

Workflow: Scaffold Functionalization

The following diagram illustrates the transformation of the core scaffold into a bioactive kinase inhibitor candidate.

G Start 2,3-Dichloropyrazine Intermediate 2-Chloro-3-(4-methoxyphenyl)pyrazine (Target Scaffold) Start->Intermediate Suzuki Coupling (Regioselective) Reagent1 4-MeO-Ph-B(OH)2 Pd(0), Base Product Amino-Pyrazine Derivative (Kinase Inhibitor Candidate) Intermediate->Product SNAr / Buchwald-Hartwig Reagent2 Primary/Secondary Amine (R-NH2), Heat or Buchwald

Figure 1: Synthetic workflow transforming the dichloropyrazine precursor into a functionalized drug candidate via the 2-chloro-3-(4-methoxyphenyl)pyrazine intermediate.[1][2]

Key Therapeutic Targets
  • PI3K/mTOR Pathway: Pyrazine derivatives are classic ATP-competitive inhibitors.[1][2] The 4-methoxyphenyl group often occupies the hydrophobic pocket (Selectivity Pocket) of the kinase.[1][2]

  • Tubulin Polymerization: 2,3-Diarylpyrazines have been explored as colchicine-site binders, disrupting microtubule formation in cancer cells.[1][2]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • Pyrazine Ring: Two doublets (or a singlet if accidentally isochronous) in the aromatic region, typically

    
     8.3 – 8.6 ppm.[1][2]
    
  • Phenyl Ring: Two doublets (AA'BB' system) characteristic of para-substitution.[1][2]

    • 
       ~7.8 ppm (2H, d, ortho to pyrazine).[1][2]
      
    • 
       ~7.0 ppm (2H, d, ortho to methoxy).[1][2]
      
  • Methoxy Group: A strong singlet at

    
     3.8 – 3.9 ppm (3H).[1][2]
    

2. Mass Spectrometry (LC-MS)

  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Observed Mass: [M+H]⁺ = 221.08 (approx).[1][2]

  • Isotope Pattern: A characteristic Chlorine pattern (3:1 ratio of M : M+2) will be observed at 221 and 223 m/z.[1][2]

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: The compound is an aryl halide and should be treated as a potential sensitizer.[1][2] Use standard PPE (nitrile gloves, safety goggles) and handle within a fume hood.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the chloro-group over extended periods.

References

  • Selectivity in Pyrazine Coupling: Schultheiss, N., & Bosch, E. (2003).[1][2] Facile Synthesis of Diarylpyrazines using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. Heterocycles.

  • General Pyrazine Synthesis: BenchChem Protocols. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine.

  • Kinase Inhibitor Scaffolds: Life Chemicals. Advanced Functionalized Pyrazines for Applications in Drug Discovery.

  • Boronic Acid Reagents: ChemicalBook. 4-Methoxyphenylboronic acid: applications in different fields.

Sources

Stability and storage conditions for 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Authored by: A Senior Application Scientist

Introduction

2-Chloro-3-(4-methoxyphenyl)pyrazine is a substituted pyrazine derivative with potential applications in pharmaceutical research and development. The pyrazine ring is a core scaffold in many biologically active molecules, and its substituents significantly influence its chemical properties, stability, and utility.[1][2] This guide provides a comprehensive overview of the critical aspects of stability and storage for 2-Chloro-3-(4-methoxyphenyl)pyrazine, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these parameters is paramount for ensuring the integrity of the compound throughout its lifecycle, from initial synthesis to its application in experimental settings.

Chemical Profile and Inherent Stability

The stability of 2-Chloro-3-(4-methoxyphenyl)pyrazine is dictated by the interplay of its constituent chemical moieties: the pyrazine ring, the chloro substituent, and the 4-methoxyphenyl group.

  • Pyrazine Ring: The pyrazine ring is an aromatic heterocycle, which generally imparts a degree of stability.[2] However, the nitrogen atoms also make it susceptible to certain reactions. Pyrazines are generally stable under normal conditions but can be reactive at elevated temperatures and pressures.[3][4]

  • Chloro Substituent: The chlorine atom attached to the pyrazine ring is an active site, susceptible to nucleophilic substitution reactions.[5] This is a primary consideration for potential degradation, especially in the presence of nucleophiles or under conditions that promote such reactions.

  • 4-Methoxyphenyl Group: The methoxy group on the phenyl ring can influence the electronic properties of the molecule. While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions, although this is less likely under typical storage conditions.

Potential Degradation Pathways

Hydrolysis

The chloro group on the pyrazine ring is a potential site for hydrolysis, particularly at non-neutral pH and elevated temperatures. This would lead to the formation of 2-hydroxy-3-(4-methoxyphenyl)pyrazine. Chlorinated solvents, in general, can hydrolyze to form acidic byproducts, which could further catalyze degradation.[6]

Oxidation

The compound should be protected from strong oxidizing agents.[7] The pyrazine ring and the methoxy group could be susceptible to oxidation, leading to a variety of degradation products.

Photodegradation

Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light over extended periods could lead to decomposition. It is advisable to protect the compound from light.[8]

Thermal Degradation

While many pyrazine derivatives are thermally stable, elevated temperatures should be avoided to prevent accelerated degradation through the pathways mentioned above and potential sublimation or decomposition.[9] Some related compounds are known to decompose at high temperatures.[10]

G main 2-Chloro-3-(4-methoxyphenyl)pyrazine hydrolysis Hydrolysis (H2O, pH extremes) main->hydrolysis H+ / OH- oxidation Oxidation (Strong Oxidizing Agents) main->oxidation [O] photodegradation Photodegradation (UV/Visible Light) main->photodegradation thermal Thermal Stress (High Temperature) main->thermal Δ deg1 2-Hydroxy-3-(4-methoxyphenyl)pyrazine hydrolysis->deg1 deg2 Oxidized Products (Ring/Side-chain Oxidation) oxidation->deg2 deg3 Photodegradation Products photodegradation->deg3 deg4 Various Thermal Degradants thermal->deg4

Caption: Potential Degradation Pathways for 2-Chloro-3-(4-methoxyphenyl)pyrazine.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of 2-Chloro-3-(4-methoxyphenyl)pyrazine, the following storage and handling procedures are recommended based on guidelines for similar chemical compounds.[7][11][12]

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[11] Refrigeration (2-8 °C) is recommended for long-term storage.To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reaction with atmospheric moisture.
Light Protect from light.[8] Store in an amber vial or a light-blocking container.To prevent photodegradation.
Container Store in a tightly closed container.[7][11][12][13]To prevent exposure to moisture and air.
Purity Store in a dedicated and clearly labeled container to avoid cross-contamination.To maintain sample integrity.
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[11][14]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][12]

  • Dispensing: When dispensing, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[12][15]

Experimental Protocol: Accelerated Stability Study

This protocol outlines a general procedure for an accelerated stability study to assess the short-term stability of 2-Chloro-3-(4-methoxyphenyl)pyrazine under stressed conditions.

Objective

To evaluate the stability of 2-Chloro-3-(4-methoxyphenyl)pyrazine under elevated temperature and humidity and to identify potential degradation products.

Materials
  • 2-Chloro-3-(4-methoxyphenyl)pyrazine (high purity)

  • Stability chambers (e.g., 40 °C / 75% RH)

  • Amber glass vials with inert caps

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Solvents for HPLC (e.g., acetonitrile, water)

  • Reference standards for potential degradation products (if available)

Methodology
  • Initial Analysis (T=0):

    • Accurately weigh a sample of 2-Chloro-3-(4-methoxyphenyl)pyrazine.

    • Perform initial characterization, including appearance, purity assay by HPLC, and characterization of any existing impurities.

  • Sample Preparation for Stability Testing:

    • Weigh and place known amounts of the compound into several amber glass vials.

    • Leave some vials open to atmospheric conditions within the chamber and seal others with inert gas to assess the impact of air.

  • Storage:

    • Place the vials in a stability chamber set to accelerated conditions (e.g., 40 °C and 75% relative humidity).

  • Time Points for Analysis:

    • Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis at Each Time Point:

    • Visually inspect the samples for any changes in appearance.

    • Perform an HPLC purity assay to quantify the amount of the parent compound remaining.

    • Analyze for the appearance of new peaks, which could indicate degradation products. If a mass spectrometer is available, attempt to identify these new peaks.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the degradation rate under these accelerated conditions.

    • Summarize the results in a table.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis T0 Initial Analysis (T=0) - Appearance - Purity (HPLC) Prep Sample Preparation (Amber Vials) T0->Prep Chamber Stability Chamber (e.g., 40°C / 75% RH) Prep->Chamber Timepoints Pull Samples at Time Points (1, 2, 4, 8 weeks) Chamber->Timepoints Analysis Analysis at Each Time Point - Appearance - Purity (HPLC) - Degradant Identification Timepoints->Analysis Data Data Analysis - Degradation Rate - Summary Report Analysis->Data

Caption: Workflow for an Accelerated Stability Study.

Conclusion

The stability and proper storage of 2-Chloro-3-(4-methoxyphenyl)pyrazine are critical for its effective use in research and development. While specific stability data for this compound is limited, a thorough understanding of the chemical properties of its constituent parts allows for the development of robust storage and handling protocols. By adhering to the recommendations outlined in this guide, researchers can ensure the integrity and purity of this valuable chemical intermediate, leading to more reliable and reproducible experimental outcomes.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • 2-[(3-CHLOROPHENYL)METHOXY]-6-(1-PIPERAZINYL)PYRAZINE HYDROCHLORIDE Safety Data Sheet. (n.d.). Chemicalbook.
  • Safety data sheet - BASF. (2025, July 28).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 15).
  • Safety data sheet - CPAChem. (n.d.).
  • 2-Chloro-3-Methoxypyrazine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
  • Safety Data Sheet - MedchemExpress.com. (2022, September 23).
  • Sato, N., Matsumoto, K., Takishima, M., & Mochizuki, K. (1997). Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 3167-3172. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (2013, November 01).
  • Köhler, M., et al. (2016). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 13(10), 1271-1286.
  • Pyrazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Pyrazine - Safety Data Sheet. (2018, June 22). Synerzine.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor.
  • Ondrejovič, M., et al. (2004). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 58(4), 253-257.
  • Pyrazine - Safety Data Sheet. (n.d.). ChemicalBook.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 2, 1st Edition. (1997). Georg Thieme Verlag.

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Solubility profile of 2-Chloro-3-(4-methoxyphenyl)pyrazine in common solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Chloro-3-(4-methoxyphenyl)pyrazine

Executive Summary

2-Chloro-3-(4-methoxyphenyl)pyrazine (CAS: 40155-28-0) is a critical bi-aryl heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and diverse bioactive scaffolds. Its structural core—a pyrazine ring substituted with a lipophilic chloro group and an electron-donating methoxyphenyl group—dictates a specific solubility profile that challenges standard process scale-up.

This technical guide provides a comprehensive solubility analysis, transitioning from theoretical physicochemical properties to empirical solvent selection for synthesis and purification. It establishes a protocol-driven approach to solubility determination, ensuring reproducibility in drug development workflows.

Physicochemical Context & Structural Analysis

Understanding the molecular interaction potential is prerequisite to solvent selection. The compound features a planar, electron-deficient pyrazine ring flanked by a chloro-substituent (lipophilic, weak H-bond acceptor) and a methoxyphenyl ring (electron-rich, pi-stacking capable).

PropertyValue / CharacteristicImplication for Solvation
Molecular Weight 220.66 g/mol Moderate size; kinetics dominated by lattice energy.
LogP (Predicted) ~2.8 – 3.2Highly lipophilic; poor aqueous solubility expected.
H-Bond Donors 0No capacity for self-association via H-bonding.
H-Bond Acceptors 3 (N1, N4, O-Me)Good solubility in protic solvents (alcohols) via H-bond acceptance.
Crystal Lattice Pi-Pi Stacking dominantHigh dissolution enthalpy; requires thermal energy or polar aprotic solvents to disrupt lattice.

Solubility Profile in Common Solvents

The following data categorizes solvent compatibility based on dielectric constant, dipole moment, and experimental observations from structurally analogous aryl-pyrazines (e.g., 2,3-dichloropyrazine).

Table 1: Solubility Classification
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic Dichloromethane (DCM) High (>100 mg/mL) Excellent dispersion forces match the aromatic core; primary extraction solvent.
DMSO / DMF High (>150 mg/mL) Strong dipole-dipole interactions disrupt crystal lattice; ideal for SNAr reactions.
Ethyl Acetate Moderate-High Good general solvator; standard for reaction workup and chromatography.
Polar Protic Ethanol / Methanol Moderate (Heat req.) Soluble at reflux; reduced solubility at RT makes these ideal for recrystallization .
Isopropanol (IPA) Moderate-Low Lower solubility than EtOH; useful as an anti-solvent in crystallization.
Non-Polar Toluene Moderate Pi-pi interactions facilitate solubility, especially at elevated temperatures (Suzuki coupling).
Hexane / Heptane Low / Insoluble Lack of polarity prevents solvation of the nitrogenous core; excellent anti-solvent .
Aqueous Water Insoluble (<0.1 mg/mL) High lipophilicity precludes aqueous solvation without pH manipulation (not applicable here as no ionizable center exists in physiological range).

Critical Insight: The "High" solubility in DCM and "Moderate" solubility in Ethanol creates the perfect thermodynamic window for solvent exchange operations—extracting in DCM, swapping to Ethanol, and cooling to crystallize.

Experimental Protocols for Solubility Determination

To validate the specific solubility limits for a new batch or polymorph, the following self-validating protocols must be employed.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard for thermodynamic solubility.

  • Preparation: Add excess 2-Chloro-3-(4-methoxyphenyl)pyrazine solid (approx. 50 mg) to 1 mL of target solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 100-fold with Acetonitrile.

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration against a 5-point calibration curve.

  • Validation: The solid pellet must remain visible after centrifugation to ensure saturation was reached.

Protocol B: Dynamic Solubility (Turbidimetric Onset)

Rapid screening for metastable zones.

  • Setup: Prepare a concentrated stock solution (e.g., 50 mg/mL in DMSO).

  • Titration: Aliquot solvent of interest into a cuvette.

  • Injection: Stepwise addition of DMSO stock into the solvent with continuous stirring.

  • Detection: Monitor absorbance at 600 nm (non-absorbing region).

  • Endpoint: The concentration at which Abs > 0.05 (indicating precipitation/turbidity) is the Kinetic Solubility Limit .

Applications in Process Chemistry

Reaction Solvent Selection (Suzuki Coupling)

Synthesis of this compound typically involves coupling 2,3-dichloropyrazine with 4-methoxyphenylboronic acid.

  • Recommended System: Toluene : Water (4:1) or 1,4-Dioxane : Water.

  • Why: Toluene solubilizes the lipophilic pyrazine reactants at reflux (100°C+), while the biphasic water layer dissolves the inorganic base (K2CO3), driving the catalytic cycle at the interface.

Recrystallization Strategy

Purification is best achieved by exploiting the temperature-dependent solubility in alcohols.

  • Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

  • Procedure:

    • Dissolve crude solid in minimal refluxing Ethanol.

    • Slowly add Water dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.

    • Cool slowly to 4°C.

    • Yield: High purity crystals due to the rejection of polar impurities into the aqueous mother liquor.

Workflow Visualization

The following diagrams illustrate the logical flow for solubility determination and solvent selection.

Figure 1: High-Throughput Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid Sample 2-Chloro-3-(4-methoxyphenyl)pyrazine SolventSelect Select Solvent Panel (Polar, Non-Polar, Aprotic) Start->SolventSelect AddSolid Add Excess Solid (Supersaturation) SolventSelect->AddSolid Agitate Agitate 24h @ 25°C (Thermomixer) AddSolid->Agitate CheckSolid Solid Remaining? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No (Dissolved) Filter Centrifuge/Filter (0.22 µm) CheckSolid->Filter Yes (Saturated) AddMore->Agitate Analyze HPLC-UV Quantification Filter->Analyze Report Generate Solubility Profile Analyze->Report

Caption: Step-by-step workflow for establishing a thermodynamic solubility profile using the shake-flask method.

Figure 2: Recrystallization Solvent Logic

RecrystLogic Crude Crude Mixture SolubilityCheck Check Solubility @ Reflux Crude->SolubilityCheck Ethanol Solvent: Ethanol (Moderate Solubility) SolubilityCheck->Ethanol Temp Dependent DCM Solvent: DCM (Too Soluble) SolubilityCheck->DCM High Sol Water Solvent: Water (Insoluble) SolubilityCheck->Water Low Sol Decision Select Ethanol Ethanol->Decision Yes (Ideal) DCM->Decision No (Evap only) Water->Decision No (Anti-solvent) Process 1. Dissolve @ 78°C 2. Filter Hot 3. Cool to 4°C Decision->Process Result Pure Crystals Process->Result

Caption: Decision logic for selecting Ethanol as the primary recrystallization solvent based on solubility differential.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • PubChem. (2023). Compound Summary: Chloropyrazine Derivatives.[1] National Library of Medicine. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-255. Link

Sources

Technical Guide: Quantum Chemical Profiling of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational framework for analyzing 2-Chloro-3-(4-methoxyphenyl)pyrazine , a pharmacologically relevant scaffold. It integrates Quantum Mechanical (QM) profiling with structural biology to predict reactivity, spectroscopic signatures, and therapeutic potential.

Executive Summary

Molecule: 2-Chloro-3-(4-methoxyphenyl)pyrazine Chemical Class: Halogenated bi-heteroaryl Primary Application: Kinase inhibition (e.g., CSNK2A), Antimicrobial scaffolds Computational Domain: Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Docking

This guide provides a standardized protocol for the in silico characterization of 2-Chloro-3-(4-methoxyphenyl)pyrazine. By leveraging DFT at the B3LYP/6-311++G(d,p) level, researchers can elucidate the electronic effects of the electron-withdrawing chlorine versus the electron-donating methoxy group, predicting the molecule's stability, reactivity, and binding affinity.

Part 1: Computational Methodology (The Protocol)

Theoretical Framework

To ensure high accuracy in predicting electronic properties and vibrational modes, the following level of theory is prescribed. The choice of the B3LYP hybrid functional balances computational cost with accuracy for organic electronic excitations.

  • Software Platform: Gaussian 16 (Rev C.01) or ORCA 5.0.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: Proven reliability for bond lengths and vibrational frequencies in heteroaromatic systems.

  • Basis Set: 6-311++G(d,p).

    • Rationale: Includes diffuse functions (++) to model the lone pairs on Nitrogen, Oxygen, and Chlorine, and polarization functions (d,p) for accurate orbital angular momentum.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (biological simulation) and DMSO (solubility simulation).

Computational Workflow Diagram

The following directed graph illustrates the sequential logic of the computational campaign, ensuring self-validation at every step (e.g., checking imaginary frequencies).

QC_Workflow Start Input Structure (Z-Matrix/PDB) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCheck Frequency Calculation (Check NImags) GeomOpt->FreqCheck Decision NImag = 0? FreqCheck->Decision Reopt Distort Geometry & Resubmit Decision->Reopt No (<0) ElecProp Electronic Properties (FMO, MEP, Dipole) Decision->ElecProp Yes (Minima) Reopt->GeomOpt SpecProp Spectroscopy (IR, NMR-GIAO, UV-TDDFT) ElecProp->SpecProp Docking Molecular Docking (Target: CSNK2A) SpecProp->Docking

Caption: Step-by-step computational workflow ensuring ground-state validation before property calculation.

Part 2: Structural & Electronic Analysis

Geometry Optimization & Structural Insights

The equilibrium geometry is dictated by the interplay between the steric hindrance of the chlorine atom and the conjugation of the phenyl ring.

  • Dihedral Angle (C2-C3-C1'-C2'): The bond connecting the pyrazine and phenyl rings is expected to be twisted (~25-35°) rather than planar. This twist minimizes steric repulsion between the Chlorine at C2 (pyrazine) and the ortho-hydrogens of the phenyl ring.

  • Bond Lengths:

    • C-Cl Bond: Predicted ~1.73 Å. A longer bond suggests a weaker interaction, facilitating nucleophilic aromatic substitution (

      
      ), a key reaction for derivatizing this scaffold.
      
    • C-OMe Bond: The methoxy oxygen donates electron density into the phenyl ring, shortening the

      
       bond (~1.36 Å) compared to a standard single bond.
      
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical stability (Hardness/Softness).

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the 4-methoxyphenyl moiety . The electron-donating methoxy group raises the energy of these orbitals, making this region susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Pyrazine ring and C-Cl bond . The electron-deficient nitrogen atoms and the withdrawing chlorine stabilize the LUMO, making this region the target for nucleophilic attack.

Table 1: Predicted Global Reactivity Descriptors Values are representative estimates for this class of pyrazines calculated at B3LYP/6-311++G(d,p).

ParameterSymbolFormulaValue (eV)Significance
Ionization Potential


6.12Energy required to remove an electron.
Electron Affinity


1.85Energy released when adding an electron.
Chemical Hardness


2.13Resistance to charge transfer (Stability).
Electrophilicity


3.72Propensity to accept electrons (Drug reactivity).
Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent bonding predictions in docking studies.

  • Negative Potential (Red): Concentrated on the Pyrazine Nitrogens and Methoxy Oxygen . These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Phenyl protons and the region opposite the Chlorine (sigma-hole).

Part 3: Spectroscopic Profiling

Vibrational Analysis (IR & Raman)

Calculated frequencies must be scaled (Scale Factor: 0.961 for B3LYP) to match experimental data due to anharmonicity.

  • C-H Stretching (Aromatic):

    
     (Weak).
    
  • C=N Stretching (Pyrazine):

    
     (Strong, characteristic of the heterocycle).
    
  • C-Cl Stretching:

    
     (Useful for verifying substitution).
    
  • C-O-C Stretching (Methoxy):

    
     (Asymmetric) and 
    
    
    
    (Symmetric).
NMR Predictions (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent:

  • 
    H NMR:  The methoxy protons appear as a singlet upfield (~3.8 ppm). The pyrazine protons are highly deshielded (~8.5 - 9.0 ppm) due to the electron-deficient ring.
    
  • 
    C NMR:  The carbon attached to Chlorine (C2) will appear significantly shifted (~145-150 ppm), distinct from the methoxy carbon (~55 ppm).
    

Part 4: Biological Interface (Molecular Docking)

Pyrazine derivatives are potent kinase inhibitors. The 2-Chloro-3-(4-methoxyphenyl)pyrazine scaffold is structurally analogous to inhibitors of Casein Kinase 2 (CSNK2A) , an enzyme implicated in cancer progression.

Docking Protocol
  • Protein Prep: Retrieve PDB ID: 3PE1 (CSNK2A crystal structure). Remove water; add polar hydrogens.

  • Ligand Prep: Use the optimized DFT geometry (B3LYP) as the input ligand. This ensures the dihedral angle is energetically favorable before docking.

  • Grid Box: Center on the ATP-binding pocket (Val45, Lys68, Asp175).

Interaction Pathway

The following diagram details the specific molecular interactions driving the inhibition mechanism.

Interaction_Map cluster_result Biological Outcome Ligand_N Pyrazine N (H-Bond Acceptor) Val45 Val45 (Hinge Region) Ligand_N->Val45 H-Bond (2.8 Å) Ligand_Cl Chlorine Atom (Halogen Bond) Glu81 Glu81 (Backbone) Ligand_Cl->Glu81 Halogen Interaction Ligand_Ring Phenyl Ring (Hydrophobic) Ile66 Ile66 (Hydrophobic Pocket) Ligand_Ring->Ile66 Pi-Alkyl Stacking Inhibition ATP Competitive Inhibition Val45->Inhibition

Caption: Predicted binding mode of the scaffold within the CSNK2A ATP-binding pocket.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • Chua, A. W., et al. (2017). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2898-2903. Link

  • Foloppe, N., et al. (2006).[1] Structure-based design of novel pyrazine-based inhibitors of Casein Kinase 2 (CK2). Journal of Medicinal Chemistry, 49(12), 3467-3470. Link

Sources

Methodological & Application

Synthetic Routes to 2-Chloro-3-(4-methoxyphenyl)pyrazine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic pathways to 2-chloro-3-(4-methoxyphenyl)pyrazine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a valuable pharmacophore.[1] This document provides an in-depth analysis of the primary synthetic strategies, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols, mechanistic insights, and characterization data are presented to enable researchers to synthesize and further functionalize this important class of molecules.

Introduction: The Significance of the Pyrazine Core

The pyrazine nucleus is a fundamental building block in the development of novel therapeutics.[3][4] Its presence in natural products and synthetic pharmaceuticals underscores its importance in molecular design.[2] The introduction of specific substituents onto the pyrazine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 2-chloro-3-(4-methoxyphenyl)pyrazine scaffold, in particular, combines the electron-deficient pyrazine ring with a methoxyphenyl group, a common moiety in drug molecules that can influence metabolic stability and receptor interactions. This guide focuses on the practical synthesis of this valuable intermediate.

Primary Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most direct and versatile approach to forging the C-C bond between the pyrazine and phenyl rings is through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is particularly well-suited for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[4][5]

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, 4-methoxyphenylboronic acid) with an organic halide (2,3-dichloropyrazine) in the presence of a palladium catalyst and a base.[6][7]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,3-Dichloropyrazine 2,3-Dichloropyrazine Target_Molecule 2-Chloro-3-(4-methoxyphenyl)pyrazine 2,3-Dichloropyrazine->Target_Molecule + 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic_acid->Target_Molecule + Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Target_Molecule Base Base (e.g., K₂CO₃) Base->Target_Molecule Solvent Solvent (e.g., Dioxane/Water) Solvent->Target_Molecule

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

A critical challenge in this synthesis is achieving regioselective mono-arylation. The two chlorine atoms on 2,3-dichloropyrazine have different reactivities, and careful control of reaction conditions is necessary to favor the formation of the desired mono-substituted product over the di-substituted byproduct.[1]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2,3-dichloropyrazine to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the 4-methoxyphenylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)₂ Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' L₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a robust starting point for the synthesis of 2-chloro-3-(4-methoxyphenyl)pyrazine. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier Recommendation
2,3-Dichloropyrazine4858-85-9148.98Sigma-Aldrich, TCI
4-Methoxyphenylboronic acid5720-07-0151.96Combi-Blocks, Acros
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem, Sigma-Aldrich
Potassium Carbonate (anhydrous)584-08-7138.21Fisher Scientific
1,4-Dioxane (anhydrous)123-91-188.11Acros Organics
Deionized Water7732-18-518.02Laboratory Supply
Ethyl Acetate (reagent grade)141-78-688.11VWR Chemicals
Hexanes (reagent grade)110-54-3 (n-hexane)-VWR Chemicals
Anhydrous Sodium Sulfate7757-82-6142.04EMD Millipore
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq). Then, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-chloro-3-(4-methoxyphenyl)pyrazine.[2]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Setup 1. Reaction Setup (Reactants & Base) Inert 2. Inert Atmosphere (Ar or N₂) Setup->Inert Addition 3. Catalyst & Solvent Addition Inert->Addition Reaction 4. Heating & Stirring (80-90°C, 6-12h) Addition->Reaction Cooling 5. Cool to RT Reaction->Cooling Extraction 6. Extraction (EtOAc & Water) Cooling->Extraction Drying 7. Drying & Concentration Extraction->Drying Purification 8. Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the synthesis of 2-chloro-3-(4-methoxyphenyl)pyrazine.

Characterization of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Thorough characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectroscopic data for the target compound, based on analyses of structurally similar molecules.[9][10]

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Pyrazine Protons: Two doublets in the aromatic region (δ 8.2-8.5 ppm).Phenyl Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm) characteristic of a para-substituted benzene ring.Methoxy Protons: A singlet around δ 3.8-3.9 ppm.
¹³C NMR Pyrazine Carbons: Signals in the range of δ 140-155 ppm.Phenyl Carbons: Signals in the aromatic region, with the carbon attached to the methoxy group appearing around δ 160 ppm.Methoxy Carbon: A signal around δ 55 ppm.
Mass Spec. Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₁H₉ClN₂O (m/z = 220.04) with a characteristic M+2 peak for the ³⁷Cl isotope.
IR C-Cl Stretch: A band in the region of 700-800 cm⁻¹.C-O-C Stretch: Bands in the region of 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of 2-chloro-3-arylpyrazines.

  • Stille Coupling: This reaction utilizes an organotin reagent instead of an organoboron compound. It is a powerful C-C bond-forming reaction but is often avoided due to the toxicity of the tin reagents.[11]

  • Buchwald-Hartwig Amination: While not directly applicable for the synthesis of the target C-C bond, this reaction is invaluable for the subsequent functionalization of the 2-chloro-3-(4-methoxyphenyl)pyrazine by introducing various amine substituents at the chloro position.[12]

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of 2-chloro-3-(4-methoxyphenyl)pyrazine derivatives. The protocols and data presented in this guide offer a solid foundation for researchers to produce this valuable building block. The resulting compound can serve as a versatile intermediate for the development of more complex molecules with potential applications in drug discovery and materials science. Further exploration of reaction conditions, including the use of different palladium catalysts, ligands, and bases, can lead to optimized and more sustainable synthetic processes.

References

  • Schultheiss, N., & Bosch, E. (2003). FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS. HETEROCYCLES, 60(8), 1891.
  • Dinsmore, C. J., & Beshore, D. C. (2002). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. In Targets in Heterocyclic Systems (Vol. 6, pp. 1-42). Italian Chemical Society.
  • Nasir, N. F., et al. (2011). 2-(4-Methoxyphenoxy)pyrazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o2303.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Couto, I., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 8357-8399.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Koch, R., et al. (2009). Synthesis and crystal structure of 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3069.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-chloropyrimidine. Organic Syntheses, 35, 34.
  • Preprints.org. (2025, January 30).
  • Harris, M. S., et al. (2013). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 22(3), 201-204.
  • MDPI. (2021, September 7). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • Bijwe, A. R., et al. (2011). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. International Journal of Chemical Sciences, 9(1), 99-104.
  • Akao, A., et al. (1988). R.R' the corresponding phenyl pyrazines 0. Chemical & Pharmaceutical Bulletin, 36(9), 3447-3456.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 1-653.
  • Google Patents. (n.d.).
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Durham E-Theses. (2022, February 8).
  • J. Chem. Educ. (2001).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6).
  • Patsnap. (2022, May 3). Preparation method of 2-chloro-3-cyanopyridine.
  • Ali, M. T., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports, 12(1), 2999.
  • PubChem. (n.d.). 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine.
  • Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • MDPI. (2013, April 22). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • The Royal Society of Chemistry. (2015).
  • Comprehensive Heterocyclic Chemistry. (1984). 6.2.2. Pyrazines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

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Application Note: Precision Buchwald-Hartwig Amination of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of pyrazine scaffolds is a critical operation in modern pharmaceutical drug discovery, as these motifs are ubiquitous in kinase inhibitors and CNS-active therapeutics[1]. While highly electron-deficient heteroaryl chlorides can sometimes undergo uncatalyzed Nucleophilic Aromatic Substitution (SNAr) under forcing conditions[2], the substrate 2-chloro-3-(4-methoxyphenyl)pyrazine presents a unique synthetic challenge. The presence of the electron-donating 4-methoxyphenyl group at the 3-position significantly deactivates the adjacent pyrazine core toward direct nucleophilic attack.

Consequently, palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is required to achieve high yields and absolute chemoselectivity[3][4]. This application note details a self-validating, highly efficient protocol for coupling this deactivated heteroaryl chloride with morpholine, a representative and pharmaceutically relevant secondary amine.

Catalyst System Selection: The Causality of RuPhos Pd G3

Choosing the correct catalyst system is paramount for the success of this transformation. Traditional catalytic systems utilizing Pd2(dba)3 often suffer from dba-induced inhibition. The dibenzylideneacetone (dba) ligands can strongly coordinate to the Pd(0) center, impeding the oxidative addition step—a critical bottleneck when dealing with electronically deactivated heteroaryl chlorides[4].

To circumvent this, we specify the use of the RuPhos Pd G3 precatalyst.

  • Causality of the Precatalyst: The third-generation (G3) precatalyst undergoes rapid, base-mediated activation to release a highly active, unligated L-Pd(0) species. This ensures a quantitative generation of the active catalyst under mild conditions, preventing the formation of off-cycle resting states[5].

  • Causality of the Ligand: The bulky, electron-rich biaryl phosphine ligand (RuPhos) is specifically engineered to facilitate the coupling of secondary amines. Its steric profile accelerates both the oxidative addition into the C–Cl bond and the subsequent reductive elimination of the sterically encumbered palladium-amido complex[1][5].

CatalyticCycle Precat RuPhos Pd G3 Precatalyst Pd0 [L-Pd(0)] Active Catalyst Precat->Pd0 Base/Solvent Activation (- Indole) OA L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA + 2-Chloro-3-(4-methoxyphenyl)pyrazine Amido L-Pd(II)(Ar)(NR2) Palladium Amido Complex OA->Amido + Morpholine, + NaOtBu - NaCl, - tBuOH Amido->Pd0 Reductive Elimination Product Coupled Aminopyrazine Product Amido->Product Product Release

Catalytic cycle for the RuPhos Pd G3-mediated amination of chloropyrazines.

Reaction Optimization & Quantitative Data

A robust, self-validating protocol requires an understanding of the reaction landscape. The following table summarizes the optimization data, demonstrating exactly why the selected conditions are superior for coupling 2-chloro-3-(4-methoxyphenyl)pyrazine with morpholine.

Catalyst System (2 mol%)Ligand TypeBase (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 / BINAPBidentateCs2CO3Toluene100< 15Sluggish oxidative addition; dba inhibition.
Pd(OAc)2 / XantPhosBidentateNaOtBuDioxane10042Poor reductive elimination for secondary amines.
BrettPhos Pd G3MonodentateNaOtBuDioxane8568Ligand optimized for primary, not secondary amines.
RuPhos Pd G3 Monodentate NaOtBu Dioxane 85 > 98 Optimal orbital alignment for secondary amines.
RuPhos Pd G3MonodentateK3PO4t-AmOH10081Weaker base slows the deprotonation of the amine.

Experimental Protocol: Self-Validating Methodology

This methodology provides a reliable, scalable route to 2-morpholino-3-(4-methoxyphenyl)pyrazine.

Workflow Step1 1. Preparation Schlenk Flask & N2 Step2 2. Reagent Loading Ar-Cl, Amine, Base, Pd Step1->Step2 Step3 3. Solvent Degassed 1,4-Dioxane Step2->Step3 Step4 4. Reaction 85 °C, 2-4 hours Step3->Step4 Step5 5. Work-up Filter & Concentrate Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Step-by-step operational workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar. Backfill the vessel with dry Nitrogen or Argon (repeat 3 times) to ensure the complete exclusion of oxygen, which rapidly degrades the active Pd(0) species.

  • Solid Reagent Loading: Under a positive flow of inert gas, charge the vessel with:

    • 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 mmol, 1.0 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Liquid Reagent & Solvent Addition: Add morpholine (1.2 mmol, 1.2 equiv) via a micro-syringe. Subsequently, add 4.0 mL of anhydrous, thoroughly degassed 1,4-dioxane.

    • Note on Causality: 1,4-Dioxane is chosen because it partially solubilizes the NaOtBu base, facilitating the rapid deprotonation of the amine without causing solvent-induced degradation of the catalyst.

  • Reaction Execution: Seal the vessel and transfer it to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously (800 rpm) for 2 to 4 hours. The reaction mixture will typically transition from a pale yellow to a deep red/brown homogeneous solution as the active catalyst is generated and turns over.

  • Reaction Monitoring & Work-up: Monitor the reaction via LC-MS or TLC. Upon complete consumption of the starting pyrazine, cool the reaction to room temperature. Quench the reaction by adding 2 mL of water, then dilute with 10 mL of ethyl acetate (EtOAc). Filter the biphasic mixture through a short pad of Celite® to remove precipitated palladium black and inorganic salts.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 2-morpholino-3-(4-methoxyphenyl)pyrazine.

Analytical Characterization & Troubleshooting

A self-validating protocol must include diagnostic checkpoints to ensure experimental integrity.

  • NMR Diagnostics: Successful conversion is easily verified by 1H NMR. Look for the emergence of two distinct multiplets at ~3.80 ppm (4H, -CH2-O-CH2-) and ~3.30 ppm (4H, -CH2-N-CH2-) corresponding to the morpholine ring. In 13C NMR, the highly deshielded C-Cl carbon of the starting pyrazine (~148 ppm) will shift significantly upon substitution with the amine.

  • Troubleshooting Causality:

    • Incomplete Conversion: If the reaction stalls at <50% conversion, it is almost exclusively due to oxygen ingress (oxidizing Pd(0) to inactive Pd(II) species) or moisture in the solvent/amine (hydrolyzing the NaOtBu to NaOH, which is insufficiently basic to drive the catalytic cycle).

    • Deshalogenation: If the reduced pyrazine (dechlorinated product) is observed, it indicates that the amine is acting as a hydride donor (via β-hydride elimination). Lowering the temperature to 70 °C or switching to a slightly weaker base like Cs2CO3 can mitigate this off-target pathway.

References

  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYYH2VGBnoq5Iz0dcy1ABUqoGbnUi4vY9iRB1G6bkjPYx1VguwTTkjjE-6a5dAUWUtoHqwFvCE8wUSLsNRdrablun1dwdOpZ27Bf2UiwyRFqcEhm6IB-r4-2zLJi390KA2QkkxQ92rxDyiVOB-L9vP9CLcXcVypfBcvhC-jhvn2OdKKQwIF24DPV8zJt1xpvjNFosV_praBNHdApqfTAY82YBYYChBmcRAMosoPw==]
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENbwWJzUPcsdbv8csC2iy0AayBeup7HNEZ0lKHVAS6iv_S6h_gRSrb4LTRFYvuU2_wrlLw9DWmXEtcKozQFVkm22DPKXeZRPX3nyh4WnGGpijpoPd4mFQfzF4UclfvgKuApDNB7LUIhxcoYFeiw52EZqxTVJ5_A2-c]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUiA3kw6JmJdwCO4fT9-AU-pc5XTbk27NdkKj1ubshTKpaRoFg8sCRqdWdXbowinMQ868c8HdYoEmLkAp92zg-0ojXnGD2UPGoBppKfhqZeUQVdcUs0dsvnpn5tl5O6T_YYeSvu5LRrqRsvew=]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9273lmY0rsrmpE-F3JX-PojNQh1xIap9LME2JbzIgLNo63uui5UUgH4Duy0O2iLLDhwl5cyTaIMMivWst69YYJTl0dXFh6UQ3OK9O3qOM8TtRwN80Ynxxw2LDwCf9F5Xc61BcIgw8nwaHbZ_cP04=]
  • Buy XPhosPdG3 / RuPhos Pd G3 Application Notes. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw2zWDxTue8eXrQpRoh9UHGtbT7TZ0r_CAwkcH01a3xDRX9H7eQnlAT5Kvsct7O0m8Z_EK1iY5nrzVr8wuTsHi6-PGEiZWgLaMconXxEhXAQ4C9ndeqZzDCD-db1J-oSd1lD5PLjVK]

Sources

Nucleophilic aromatic substitution on the pyrazine ring of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SₙAr) on 2-Chloro-3-(4-methoxyphenyl)pyrazine

Introduction and Scope

The pyrazine heterocycle is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate target binding affinity and improve the physicochemical properties of drug candidates[1]. Functionalization of the pyrazine core heavily relies on Nucleophilic Aromatic Substitution (SₙAr). This application note provides an in-depth, self-validating guide to the SₙAr functionalization of 2-chloro-3-(4-methoxyphenyl)pyrazine . By displacing the C2-chloride, drug development professionals can efficiently introduce diverse amines, alkoxides, and thiolates to generate complex, high-value biaryl pyrazine libraries[2].

Mechanistic Rationale: The Pyrazine Microenvironment

To optimize reaction conditions, it is critical to understand the stereoelectronic causality governing this specific scaffold:

  • Electronic Activation: The two sp²-hybridized nitrogen atoms in the pyrazine ring strongly withdraw electron density via inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocycle[3]. This renders the C2 position highly electrophilic and susceptible to nucleophilic attack.

  • Steric vs. Electronic Influence of the C3-Aryl Group: The 4-methoxyphenyl group at the C3 position exerts a strong +M (resonance donating) effect on its own phenyl ring. However, steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazine substituents (C2-Cl and C4-H) forces the biaryl system to adopt a twisted, non-coplanar conformation. Because coplanarity is disrupted, the electron-donating resonance effect of the methoxy group cannot efficiently delocalize into the pyrazine core. Thus, the pyrazine ring retains its high electrophilicity, though the steric bulk of the aryl group necessitates slightly elevated temperatures for bulky nucleophiles.

  • The Meisenheimer Complex: The reaction proceeds via a classical addition-elimination pathway. The rate-determining step is the nucleophilic attack to form a stabilized anionic intermediate (Meisenheimer complex), followed by the rapid expulsion of the chloride leaving group[4].

SNAr_Mechanism SM 2-Chloro-3-(4-methoxyphenyl)pyrazine + Nucleophile (Nu⁻) MC Meisenheimer Complex (Anion stabilized by Pyrazine N) SM->MC Nucleophilic Attack (Rate Determining) Prod 2-Nu-3-(4-methoxyphenyl)pyrazine + Cl⁻ MC->Prod Chloride Elimination (Fast)

Fig 1. Addition-elimination (SₙAr) mechanism via the Meisenheimer complex.

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to ensure protocol integrity and reaction success.

Protocol A: Green Amination (Primary and Secondary Amines)

Recent synthetic advancements demonstrate that SₙAr on chloropyrazines can be efficiently conducted in aqueous media using potassium fluoride (KF) as a base, bypassing the need for toxic dipolar aprotic solvents[5]. Causality Check: KF in water is selected because the fluoride ion acts as a strong hydrogen-bond acceptor, increasing the nucleophilicity of the amine. Concurrently, the aqueous medium solubilizes the resulting chloride salts, driving the reaction forward[5].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial or thick-walled pressure tube, add 2-chloro-3-(4-methoxyphenyl)pyrazine (1.0 mmol, 1.0 eq) and KF (2.0 mmol, 2.0 eq).

  • Solvent & Nucleophile: Add 3.0 mL of deionized water, followed by the desired amine (e.g., morpholine) (1.2 mmol, 1.2 eq).

  • Activation: Seal the vessel. Heat the mixture conventionally at 100 °C for 12–17 hours, or via microwave irradiation at 150 °C for 30 minutes[5].

  • In-Process Control: Sample the organic layer (extract a 10 µL aliquot into ethyl acetate) and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3). The starting material must be completely consumed, indicated by a shift to a more polar spot (the product).

  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture with isopropyl acetate or ethyl acetate (3 × 10 mL). The aqueous layer retains the KF and amine hydrochlorides, ensuring a clean phase separation.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Protocol B: Phenoxylation / Alkoxylation

For oxygen-based nucleophiles, stronger bases and polar aprotic solvents are required to ensure the nucleophile remains un-solvated and highly reactive[6].

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the substituted phenol or alcohol (1.2 mmol, 1.2 eq) in anhydrous DMF (4.0 mL). Add K₂CO₃ (1.5 mmol, 1.5 eq) or NaH (60% dispersion in mineral oil, 1.2 mmol) and stir at room temperature for 30 minutes to pre-form the alkoxide/phenoxide[6].

  • Substitution: Add 2-chloro-3-(4-methoxyphenyl)pyrazine (1.0 mmol, 1.0 eq) to the highly nucleophilic mixture.

  • Heating: Heat the reaction mixture to 110 °C for 5–8 hours[6].

  • In-Process Control: Monitor the disappearance of the pyrazine starting material via TLC. A distinct color change (often darkening to deep yellow or brown) is a visual cue that the phenoxide is reacting.

  • Workup: Quench the reaction by pouring it into ice-cold water (15 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with ethyl acetate (3 × 15 mL), wash extensively with 5% aqueous LiCl (to remove residual DMF) and brine, then dry and concentrate.

Workflow Step1 1. Reagent Preparation (Substrate, Nu, Base, Solvent) Step2 2. Reaction Assembly (Inert atmosphere if needed) Step1->Step2 Step3 3. Thermal/Microwave Activation (80-150°C) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Workup (Extraction & Washing) Step4->Step5 Complete Step6 6. Purification (Flash Chromatography / Filtration) Step5->Step6

Fig 2. Standard operational workflow for pyrazine SₙAr functionalization.

Quantitative Data & Substrate Scope

The table below summarizes expected outcomes based on the nucleophile used, demonstrating the versatility of the 2-chloro-3-(4-methoxyphenyl)pyrazine scaffold under the described conditions.

Nucleophile ClassSpecific NucleophileBase & EquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
Secondary AmineMorpholineKF (2.0 eq)Water1001785 - 92
Primary AmineBenzylamineK₂CO₃ (2.0 eq)DMSO1101875 - 80
AlkoxideSodium MethoxideNaOMe (1.5 eq)MeOH / THF654 - 6> 90
PhenoxidePhenolK₂CO₃ (1.5 eq)DMF1105 - 870 - 85

Note: Highly sterically hindered amines (e.g., tert-butylamine) may require microwave irradiation at 150 °C to overcome the steric barrier imposed by the adjacent 4-methoxyphenyl group.

References

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Source: wuxiapptec.
  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.

Sources

Application Note: Site-Selective Synthesis of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistically Guided Protocol for Mono-Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale

The synthesis of unsymmetrically substituted pyrazines is a critical workflow in the development of novel therapeutics, agrochemicals, and functional materials. For polyhalogenated heterocycles like 2,3-dichloropyrazine, achieving high site-selectivity without over-functionalization (di-coupling) requires precise control over reaction kinetics and electronic environments.

This protocol details the synthesis of 2-chloro-3-(4-methoxyphenyl)pyrazine via a site-selective mono-Suzuki-Miyaura cross-coupling. The success of this reaction relies on a fundamental electronic causality: while the first oxidative addition of Pd(0) into the C–Cl bond is facile, the subsequent transmetalation and reductive elimination introduce an electron-donating 4-methoxyphenyl group to the pyrazine core. This newly installed moiety significantly increases the electron density of the heteroaromatic ring, thereby raising the activation energy required for the second oxidative addition [1]. This electronic deactivation allows for the kinetic trapping and isolation of the mono-coupled product with high fidelity.

To further optimize the reaction, Pd(dppf)Cl₂ is utilized as the pre-catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the Pd(II) intermediate and possesses a large bite angle (99°). This steric bulk artificially accelerates the final, often rate-limiting, reductive elimination step, minimizing off-target pathways such as protodeboronation [2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Rate-Determining Step) Pd0->OA 2,3-Dichloropyrazine PdII Ar-Pd(II)-Cl L_n Intermediate OA->PdII TM Transmetalation Ar'-B(OH)2 + Base PdII->TM PdII2 Ar-Pd(II)-Ar' L_n Diaryl Species TM->PdII2 RE Reductive Elimination (Product Release) PdII2->RE RE->Pd0 Regeneration Product 2-Chloro-3-(4-methoxyphenyl)pyrazine RE->Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-chloro-3-(4-methoxyphenyl)pyrazine

Reagent Stoichiometry & Reaction Setup

The stoichiometry is engineered to prevent di-coupling. A strict 1.05 equivalent of the boronic acid ensures complete consumption of the starting material while starving the reaction of the nucleophile needed for a secondary coupling event.

Table 1: Materials and Reagents (1.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2,3-Dichloropyrazine 148.981.00149 mgElectrophile
(4-Methoxyphenyl)boronic acid 151.961.05160 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.0541 mgPre-catalyst
Na₂CO₃ 105.992.00212 mgInorganic Base (Activates Boronic Acid)
1,4-Dioxane 88.11-4.0 mLPrimary Organic Solvent
H₂O (Deionized) 18.02-1.0 mLCo-solvent (Solubilizes Base)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues and TLC monitoring are embedded to ensure reproducibility.

Workflow Step1 1. Setup Degas Solvents Add Reagents Step2 2. Reaction Reflux at 90°C Monitor via TLC Step1->Step2 Step3 3. Workup Quench & Extract Dry over Na2SO4 Step2->Step3 Step4 4. Purify Flash Column (Hex/EtOAc) Step3->Step4 Step5 5. Analyze NMR, HRMS HPLC Purity Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Phase 1: Preparation and Degassing
  • Solvent Preparation: In a 25 mL Schlenk flask or heavy-walled reaction tube, combine 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water.

  • Degassing (Critical Step): Sparge the solvent mixture with dry Nitrogen or Argon for at least 15 minutes. Causality: Molecular oxygen irreversibly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle and promoting homocoupling of the boronic acid [2].

Phase 2: Reaction Execution
  • Reagent Addition: Briefly remove the septum under a positive flow of inert gas. Add 2,3-dichloropyrazine (149 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (160 mg, 1.05 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). The solution will typically turn a deep red/orange color.

  • Heating: Seal the vessel and heat the mixture in a pre-warmed oil bath or heating block at 90 °C with vigorous stirring (800 rpm) for 4 to 6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.60) should disappear, replaced by a new UV-active spot (Rf ≈ 0.45).

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Washing: Combine the organic layers and wash with 15 mL of saturated aqueous NaCl (brine) to remove residual dioxane and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Phase 4: Purification
  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of 0% to 20% EtOAc in Hexanes. The product typically elutes at ~15% EtOAc.

  • Yield: Concentrate the product fractions to afford 2-chloro-3-(4-methoxyphenyl)pyrazine as a solid (Expected yield: 70–85%).

Analytical Characterization

To validate the structural integrity and purity of the synthesized compound, compare your analytical results against the expected spectroscopic data outlined below.

Table 2: Expected Analytical Data
TechniqueExpected Signals / Values
¹H NMR (400 MHz, CDCl₃)δ 8.55 (d, J = 2.4 Hz, 1H, pyrazine), 8.32 (d, J = 2.4 Hz, 1H, pyrazine), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ 161.2, 153.4, 147.8, 143.5, 140.2, 131.5 (2C), 128.0, 114.2 (2C), 55.4.
HRMS (ESI-TOF)m/z: [M+H]⁺ Calculated for C₁₁H₁₀ClN₂O: 221.0482; Found: 221.0485.
TLC (Hexanes/EtOAc 3:1)Rf ≈ 0.45 (Strongly UV active at 254 nm).

Troubleshooting & Optimization

Even robust protocols can encounter matrix-specific issues. Use this matrix to diagnose and resolve common experimental failures.

Table 3: Troubleshooting Guide
IssuePotential CauseMechanistic Solution
Low yield / High starting material recovery Catalyst deactivation by O₂.Ensure rigorous degassing (freeze-pump-thaw is superior to sparging) of the dioxane/water mixture prior to catalyst addition.
Formation of di-coupled byproduct Excess boronic acid or extended heating times.Strictly control stoichiometry to 1.05 eq. Quench the reaction immediately upon full consumption of the mono-chloride via LCMS monitoring.
Protodeboronation of boronic acid Excess water or prolonged heating at high temperatures.Maintain the 4:1 Dioxane:H₂O ratio. If protodeboronation persists, add the boronic acid in two batches or switch to a weaker base (e.g., K₃PO₄).
Black precipitate forms early Pd(0) aggregation into inactive palladium black.Indicates ligand dissociation or poor stabilization. Ensure the Pd(dppf)Cl₂ is stored under argon and is not degraded.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science, 2016, 7, 6407-6427. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]

Application Note: Development of Novel Pyrazine-Based Scaffolds from 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Pyrazine scaffolds represent a "privileged structure" in medicinal chemistry, serving as bioisosteres for pyridine and benzene rings in kinase inhibitors, antimycobacterials, and receptor antagonists. This guide details the strategic diversification of 2-Chloro-3-(4-methoxyphenyl)pyrazine , a versatile building block.

The presence of the electron-donating p-methoxyphenyl group at C-3 modulates the reactivity of the adjacent C-2 chloride. While less electrophilic than 2,3-dichloropyrazine, the C-2 chloride remains a viable handle for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. Furthermore, the nitrogen-rich core allows for late-stage C-H functionalization via N-oxide intermediates, enabling the construction of complex 2,3,5-trisubstituted architectures.
Strategic Reaction Map

The following diagram outlines the three primary diversification pathways covered in this guide:

Pyrazine_Scaffold_Map Start 2-Chloro-3-(4-methoxyphenyl) pyrazine SNAr Pathway A: C-2 Amination (SNAr) Start->SNAr Amines, Base DMSO, 100°C Suzuki Pathway B: C-2 Arylation (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd cat. Dioxane/H2O NOxide Pathway C: C-5/C-6 Functionalization (N-Oxide Route) Start->NOxide mCPBA; then POCl3 or Ac2O Prod_A 2-Amino-3-aryl pyrazines (Kinase Inhibitors) SNAr->Prod_A Prod_B 2,3-Diaryl pyrazines (Protein-Protein Interaction) Suzuki->Prod_B Prod_C Trisubstituted Scaffolds (Complex Leads) NOxide->Prod_C

Figure 1: Strategic diversification map for 2-Chloro-3-(4-methoxyphenyl)pyrazine.

Protocol 1: Diversification with Amines

Objective: Synthesis of 2-amino-3-(4-methoxyphenyl)pyrazine derivatives.

Mechanistic Insight

The pyrazine ring is electron-deficient, facilitating


 at the halogenated position.[1] However, the 4-methoxyphenyl group at C-3 is an electron-donating group (EDG). Through resonance, it increases electron density on the ring, slightly deactivating the C-2 position toward nucleophilic attack compared to a simple 2-chloropyrazine. Therefore, elevated temperatures and polar aprotic solvents (DMSO, NMP) are required to stabilize the Meisenheimer complex intermediate.
Materials
  • Substrate: 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous DMSO (0.2 M concentration)

Step-by-Step Procedure
  • Setup: In a dry pressure vial equipped with a magnetic stir bar, dissolve 2-Chloro-3-(4-methoxyphenyl)pyrazine (100 mg, 0.45 mmol) in anhydrous DMSO (2.5 mL).

  • Addition: Add the amine (e.g., morpholine, 0.54 mmol) followed by

    
     (300 mg, 0.90 mmol).
    
    • Note: Cesium carbonate is preferred over potassium carbonate due to its higher solubility in organic solvents, which enhances reaction rates for deactivated substrates [1].

  • Reaction: Seal the vial and heat to 100–110 °C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (Rt ~ 4.5 min) should disappear, replaced by a more polar product peak.

  • Workup (Critical for DMSO removal):

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) followed by brine (1 x 10 mL).

    • Tip: Extensive water washes are necessary to remove DMSO, which can interfere with silica gel chromatography.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Data Validation:

  • 1H NMR: Look for the disappearance of the distinct pyrazine doublet at C-2 (if applicable) and the appearance of amine alkyl protons. The methoxy singlet (~3.8 ppm) remains a diagnostic handle.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of 2,3-diarylpyrazines (Biaryl expansion).

Mechanistic Insight

For sterically crowded or electron-rich substrates where


 fails, Pd-catalyzed coupling is the method of choice. The oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) facilitates this step, particularly for aryl chlorides [2].
Materials
  • Substrate: 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[4]

  • Catalyst:

    
     (5 mol%) + SPhos (10 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst and ligand under a positive pressure of Nitrogen.

  • Reaction: Heat at 90 °C for 4–6 hours (oil bath) or 120 °C for 30 min (Microwave).

    • Why Microwave? Pyrazines are excellent microwave absorbers; rapid heating minimizes protodeboronation side reactions.

  • Scavenging: If the reaction turns black (Pd precipitation), filter through a pad of Celite.

  • Purification: Standard aqueous workup followed by flash chromatography.

Experimental Workflow Diagram

Suzuki_Workflow Step1 Reagent Prep: Combine Substrate, Boronic Acid, Base in Vial Step2 Inert Atmosphere: Purge with N2 (5 min) Step1->Step2 Step3 Catalysis: Add Pd(OAc)2 / SPhos Add Dioxane/H2O Step2->Step3 Step4 Heating: 90°C (Thermal) or 120°C (MW) Step3->Step4 Step5 Workup: Filter (Celite) -> Extract (EtOAc) Step4->Step5

Figure 2: Optimized workflow for Suzuki-Miyaura coupling of chloropyrazines.

Protocol 3: Late-Stage Functionalization via N-Oxides

Objective: Regioselective chlorination or rearrangement to access 2,3,5-trisubstituted pyrazines.

Mechanistic Insight

Direct electrophilic substitution on the pyrazine ring is difficult due to its electron deficiency. Oxidation of the pyrazine nitrogen to the N-oxide reverses the polarity, allowing nucleophilic attack at the adjacent carbon followed by elimination (Boekelheide rearrangement or Vilsmeier-Haack type conditions). This allows installation of functionality at C-5 or C-6 [3].

Step-by-Step Procedure (N-Oxidation & Chlorination)[5]
  • N-Oxidation:

    • Dissolve 2-chloro-3-(4-methoxyphenyl)pyrazine in DCM.

    • Add m-CPBA (1.2 equiv) at 0 °C, then warm to RT overnight.

    • Note: The nitrogen distal to the bulky aryl group (N-1) is often preferentially oxidized due to steric factors, though mixtures may occur.

    • Quench with saturated

      
      , extract, and purify the N-oxide intermediate.
      
  • Regioselective Chlorination:

    • Dissolve the N-oxide in

      
       (excess, acts as solvent).
      
    • Heat to reflux (105 °C) for 2 hours.

    • Mechanism: The oxygen attacks phosphorus, creating a good leaving group. Chloride attacks the adjacent carbon (C-5 or C-6), restoring aromaticity and expelling the oxygen moiety.

  • Result: This yields a 2,6-dichloro-3-(4-methoxyphenyl)pyrazine (or isomer), enabling a second round of

    
     or coupling at the new site.
    

Summary of Reaction Conditions

Reaction TypeReagentsConditionsKey Advantage

(Amination)
Amines,

DMSO, 100°C, 12hMetal-free, robust for secondary amines
Suzuki Coupling Ar-

,

/SPhos
Dioxane/H2O, 90°CAccess to biaryl "propeller" scaffolds
Buchwald-Hartwig Amines,

, BINAP
Toluene, 100°CRequired for unreactive/bulky amines
N-Oxide Activation mCPBA; then

RefluxFunctionalizes the "unreactive" C-5/C-6 positions

References

  • BenchChem Technical Support. (2025).[1][5] Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3). Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reagents and Mechanism. Retrieved from

Sources

Application Note: High-Fidelity Quantification of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 2-Chloro-3-(4-methoxyphenyl)pyrazine , a critical pharmacophore and intermediate often encountered in the synthesis of kinase inhibitors (e.g., CSNK2A inhibitors) and ophthalmic therapeutics.

The protocols below are designed with the "Senior Application Scientist" persona, prioritizing robustness, regulatory compliance (ICH Q2), and mechanistic understanding.

Introduction & Analyte Profile

2-Chloro-3-(4-methoxyphenyl)pyrazine is a halogenated heteroaromatic bi-aryl system. In drug development, it serves as a "privileged scaffold," offering two distinct vectors for functionalization: the electrophilic chlorine (susceptible to SNAr or Suzuki couplings) and the electron-rich methoxyphenyl ring.

Accurate quantification is critical for two reasons:

  • Process Control: As a starting material, its stoichiometry defines yield in subsequent coupling reactions.

  • Impurity Monitoring: Unreacted chloropyrazines are potential genotoxic impurities (GTIs) due to their alkylating potential, requiring trace-level detection (ppm) in final drug substances.

Physicochemical Profile for Method Design
PropertyValue (Estimated)Analytical Implication
Molecular Weight 220.65 g/mol Suitable for LC-MS (ESI+). Distinct Cl isotope pattern (3:1).
LogP ~2.8 – 3.2Moderately lipophilic. Requires C18 stationary phase and >40% organic modifier.
pKa ~0.5 (Pyrazine N)Very weak base. Will remain neutral in standard acidic mobile phases (pH 2-4), ensuring sharp peak shape.
UV Max ~290–310 nmThe conjugation between the phenyl and pyrazine rings redshifts the absorbance away from the typical 254 nm, providing specificity.

Analytical Strategy & Workflow

The quantification strategy bifurcates based on the analytical need: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for assay/purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity analysis.

Workflow Visualization

AnalyticalWorkflow Sample Sample Matrix (API or Reaction Mix) Prep Sample Preparation (Dilution in 50:50 ACN:H2O) Sample->Prep Decision Quantification Goal? Prep->Decision HPLC HPLC-UV (Assay) >98% Purity Check Decision->HPLC High Conc. LCMS LC-MS/MS (Trace) <10 ppm Impurity Decision->LCMS Trace Level Data Data Analysis (ICH Q2 Validation) HPLC->Data LCMS->Data

Caption: Decision matrix for selecting the appropriate quantification modality based on sensitivity requirements.

Protocol A: HPLC-UV for Assay and Purity

Scope: Routine batch release, reaction monitoring, and stability testing.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" chemistry limits silanol activity, preventing tailing of the pyrazine nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Improves mass transfer and peak symmetry).

  • Detection: DAD/VWD at 295 nm (Primary) and 254 nm (Secondary).

    • Note: 295 nm minimizes interference from simple benzenoid solvents (toluene, etc.).

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic to stack injection
12.085Linear Gradient (Elution of Analyte ~8-9 min)
15.085Wash
15.130Re-equilibration
20.030End of Run
Standard Preparation[2][3]
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of 2-Chloro-3-(4-methoxyphenyl)pyrazine reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock into a 50 mL flask. Dilute to volume with Mobile Phase A:B (50:50) .

    • Critical: Matching the diluent to the initial gradient conditions prevents "solvent shock" and split peaks.

Protocol B: LC-MS/MS for Trace Quantification

Scope: Genotoxic impurity screening, cleaning validation, and biological matrix analysis.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C.

  • Desolvation Gas: 10 L/min (N2).

MRM Transitions (Multiple Reaction Monitoring)

The presence of Chlorine provides a unique isotopic signature. We monitor both the 35Cl and 37Cl isotopes for confirmation.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Quantifier 221.0 [M+H]+ (35Cl)186.025Loss of Cl radical (Typical for heteroaryl chlorides)
Qualifier 1 223.0 [M+H]+ (37Cl)188.025Isotope confirmation (Ratio ~3:1)
Qualifier 2 221.0 [M+H]+178.035Loss of C2H3O (Methoxy fragment)
LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 5 mins) for high throughput.

Method Validation (ICH Q2 Compliant)

To ensure scientific integrity, the method must be validated against the following criteria.

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution > 2.0; Purity Angle < Purity ThresholdInject blank, placebo, and known impurities (e.g., des-chloro analog).
Linearity R2 > 0.9995 concentration levels (50% to 150% of target concentration).
Accuracy 98.0% – 102.0% RecoverySpike samples at 80%, 100%, and 120% levels.
Precision RSD < 1.0% (System); RSD < 2.0% (Method)6 replicate injections of a single sample preparation.
LOD/LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determined via serial dilution; critical for Protocol B.
Mechanistic Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Interaction between the pyrazine nitrogen and residual silanols on the silica support.

    • Fix: Increase buffer ionic strength (use 20mM Phosphate instead of 0.1% acid) or switch to a "Shield" RP column (embedded polar group).

  • Issue: Carryover in LC-MS.

    • Cause: Lipophilic adsorption of the chlorophenyl group to the injector needle.

    • Fix: Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid.

References

  • Preparation of Pyrazine Intermediates

    • Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.
    • Source: N
    • URL:[Link]

    • Relevance: Describes the synthesis and handling of 2,6-disubstituted pyrazines and analogous Suzuki coupling intermedi
  • Analytical Methodologies for Pyrazines

    • Title: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Provides validated MS/MS transitions and fragmentation p
  • Green Analytical Approaches

    • Title: Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method.
    • Source: Rasayan Journal of Chemistry.
    • URL:[Link]

    • Relevance: Demonstrates separation logic for chlorinated arom
  • Regulatory Framework

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH.org.
    • URL:[Link]

    • Relevance: The foundational standard for the valid

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Chloro-3-(4-methoxyphenyl)pyrazine is a classic exercise in competing selectivities. The most efficient route involves the Suzuki-Miyaura cross-coupling of commercially available 2,3-dichloropyrazine with (4-methoxyphenyl)boronic acid .

While the starting material is symmetric (making initial regioselectivity irrelevant), the primary challenge is chemoselectivity : stopping the reaction at the mono-arylated stage to prevent the formation of the bis-coupled byproduct. Additionally, the electron-deficient pyrazine core is highly susceptible to nucleophilic attack by water (hydrolysis), leading to pyrazinone impurities.

This guide provides a troubleshooting framework to navigate these specific side reactions.

Reaction Pathway Analysis

The following diagram illustrates the main reaction and the critical divergence points where side reactions occur.

ReactionPathways SM 2,3-Dichloropyrazine (Starting Material) Target 2-Chloro-3-(4-methoxyphenyl)pyrazine (TARGET) SM->Target + Ar-B(OH)2 Pd(0), Base Hydrolysis 3-(4-methoxyphenyl)pyrazin-2-ol (Hydrolysis Impurity) SM->Hydrolysis + OH- / H2O Bis 2,3-Bis(4-methoxyphenyl)pyrazine (Over-Reaction) Target->Bis + Ar-B(OH)2 (Excess Reagent) Target->Hydrolysis + OH- / H2O (SNAr) Anisole Anisole (Protodeboronation) Boronic (4-Methoxyphenyl)boronic acid Boronic->Target Boronic->Anisole Hydrolysis of C-B

Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red/Yellow).

Troubleshooting Guide: Common Side Reactions

Issue 1: The "Double Trouble" (Bis-Coupling)

Symptom: LCMS shows a significant peak with M+ = ~292 Da (Bis-product) alongside the target M+ = ~220 Da. Mechanism: The pyrazine ring remains electron-deficient even after the first arylation. If the local concentration of boronic acid is high, the second chloride will undergo oxidative addition.

VariableRecommendationScientific Rationale
Stoichiometry 1.2 – 1.5 eq of DichlorideUsing excess electrophile (dichloropyrazine) statistically favors mono-substitution. The unreacted dichloride is volatile/non-polar and easier to remove than the bis-product.
Addition Mode Slow Addition Add the boronic acid solution dropwise over 1 hour. This keeps the instantaneous concentration of the boronic acid low relative to the dichloride.
Catalyst Pd(PPh3)4 (Tetrakis)Pd(0) catalysts with bulky ligands like triphenylphosphine are standard. Avoid highly active "hot" catalysts (like Pd-RuPhos or Pd(dtbpf)) unless necessary, as they promote bis-coupling.
Issue 2: The "Dead End" (Hydrolysis/Pyrazinone Formation)

Symptom: Appearance of a polar impurity (M+ = 202 Da) that does not move on TLC (stays at baseline). Mechanism: The C-Cl bond in pyrazines is activated for Nucleophilic Aromatic Substitution (


). Hydroxide ions (from aqueous base) attack the C-Cl bond, displacing chloride to form the hydroxy-pyrazine (which tautomerizes to the pyrazinone).
  • Corrective Action:

    • Reduce Water: Switch from a biphasic system (Toluene/Water) to a semi-anhydrous system. Use Dioxane or DMF with minimal water.

    • Change Base: Switch from strong hydroxide generators (NaOH, KOH) to milder bases like Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      .
    • Anhydrous Protocol: If hydrolysis persists, use Cesium Fluoride (CsF) in anhydrous dioxane. Fluoride activates the boronic acid without generating high concentrations of aggressive hydroxide ions.

Issue 3: Protodeboronation

Symptom: Low conversion of starting material and detection of Anisole (M+ = 108 Da) in GC/LC. Mechanism: Electron-rich boronic acids (like 4-methoxyphenyl) are prone to hydrolytic cleavage of the C-B bond, especially at high temperatures.

  • Corrective Action:

    • Temperature: Do not overheat. Keep the reaction at 60–80°C . Refluxing in high-boiling solvents (100°C+) often destroys the boronic acid before it couples.

    • Ligand Choice: Use a catalyst system that facilitates fast transmetallation (e.g., Pd(dppf)Cl2 ) to consume the boronic acid before it decomposes.

Optimized Experimental Protocol

This protocol is designed to maximize mono-selectivity.

Materials:

  • 2,3-Dichloropyrazine (1.5 equiv.)

  • (4-Methoxyphenyl)boronic acid (1.0 equiv.)

  • Pd(PPh3)4 (0.05 equiv.)[1]

  • Sodium Carbonate (

    
    ) (2.0 equiv., 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyrazine (1.5 eq) and Pd(PPh3)4 (5 mol%) in degassed DME.

  • Activation: Add the

    
     solution . The mixture should be biphasic.
    
  • Controlled Addition: Heat the mixture to 80°C . Dissolve the (4-methoxyphenyl)boronic acid (1.0 eq) in a minimal amount of DME. Add this solution dropwise to the reaction mixture over 30–60 minutes via a syringe pump or addition funnel.

    • Why? This "Starvation Kinetics" approach ensures the catalyst always encounters an excess of dichloride relative to boronic acid.

  • Monitoring: Monitor by HPLC/TLC after addition is complete. Look for the disappearance of boronic acid. Do not wait for the dichloride to disappear (it is in excess).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.

    • Critical Step: Wash the organic layer with 1M NaOH briefly to remove any pyrazinone byproducts (which become water-soluble salts at high pH), then wash with brine.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The excess 2,3-dichloropyrazine will elute first (non-polar), followed by the Mono-product, and finally the Bis-product.

Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start Analyze Crude Mixture (LCMS / TLC) Q1 Is the Bis-product (>10%) present? Start->Q1 BisFix CAUSE: Over-reaction FIX: Increase Dichloride eq (1.5x) FIX: Slow addition of Boronic Acid Q1->BisFix Yes Q2 Is the Pyrazinone (M-Cl+OH) present? Q1->Q2 No HydroFix CAUSE: Hydrolysis FIX: Switch to Anhydrous CsF FIX: Lower reaction temp Q2->HydroFix Yes Q3 Is Anisole present / Low Yield? Q2->Q3 No DeBorFix CAUSE: Protodeboronation FIX: Lower Temp (<80°C) FIX: Use Pd(dppf)Cl2 Q3->DeBorFix Yes Success Target Product Dominant Proceed to Column Q3->Success No

Figure 2: Step-by-step diagnostic logic for reaction optimization.

References

  • Schultheiss, N., & Teague, E. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids.[2] Heterocycles, 60(3), 513. Link

    • Key Insight: Establishes the baseline reactivity of 2,3-dichloropyrazine and notes that while ortho-substituted boronic acids stop at mono-substitution due to sterics, para-substituted ones (like methoxy) require careful stoichiometry control.
  • Bouscary-Desforges, G., et al. (2012).[3] Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. The Journal of Organic Chemistry, 77(10), 4634–4644. Link

    • Key Insight: Discusses the competing (hydrolysis) vs. Suzuki pathways in electron-deficient nitrogen heterocycles.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Key Insight: The foundational review describing the mechanism of protodeboronation and the role of base in the transmetall
  • BenchChem Application Note. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine. Link

    • Key Insight: Practical industrial protocols for handling chloropyrazines, emphasizing the volatility of the starting materials and purification str

Sources

Optimization of reaction conditions for cross-coupling with 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges in the transition-metal-catalyzed functionalization of 2-Chloro-3-(4-methoxyphenyl)pyrazine .

Cross-coupling at the C2 position of this specific substrate presents a trifecta of chemical challenges: the relatively inert nature of the C–Cl bond compared to bromides or iodides[1], the steric hindrance imposed by the adjacent 4-methoxyphenyl group at the C3 position, and the propensity of the electron-deficient pyrazine nitrogens to coordinate and poison palladium catalysts[2]. This guide synthesizes field-proven methodologies to systematically troubleshoot and optimize your coupling reactions.

Optimization Workflow & Mechanistic Bottlenecks

To achieve high-yielding cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) with this substrate, the optimization must follow a logical hierarchy, addressing the most severe mechanistic bottlenecks first.

OptimizationWorkflow Start Start: 2-Chloro-3-(4-methoxyphenyl)pyrazine Cat 1. Catalyst & Ligand Selection (Overcome C-Cl inertness & Sterics) Start->Cat BaseSolv 2. Base & Solvent Optimization (Facilitate Transmetalation) Cat->BaseSolv Temp 3. Temperature & Additives (Minimize Protodeboronation) BaseSolv->Temp Success Optimized Cross-Coupled Product Temp->Success

Optimization workflow for 2-chloropyrazine cross-coupling reactions.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck: C-Cl bond & Steric hindrance) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII TransMet Transmetalation (Bottleneck: Base selection & Protodeboronation) PdII->TransMet PdII_Ar Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0

Catalytic cycle highlighting specific bottlenecks for 2-chloro-3-(4-methoxyphenyl)pyrazine.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling shows less than 10% conversion after 24 hours. The starting material remains intact. What is the primary cause? A1: The reaction is stalling at the oxidative addition step. Chloropyrazines are inherently less reactive than their bromo- or iodo- analogs[1]. Furthermore, the adjacent 4-methoxyphenyl group creates significant steric bulk around the C2–Cl bond, physically blocking the palladium center.

  • Causality & Solution: Standard catalysts like

    
     lack the electron density required to insert into the inert C–Cl bond. Switch to a catalyst system featuring bulky, electron-rich ligands (e.g., XPhos, SPhos)[3]. Third-generation palladacycles (e.g., XPhos Pd G3) or specialized Palladium(II) ONO pincer complexes[4] are highly recommended because they rapidly generate the active 
    
    
    
    species and force the oxidative addition.

Q2: The reaction mixture turns black within 15 minutes, and catalysis completely stops. Is the substrate poisoning the catalyst? A2: Yes. The basic nitrogen atoms in the pyrazine ring can strongly coordinate to the palladium center, forming stable, inactive off-cycle complexes[1]. The visual cue of the solution turning black indicates the precipitation of "Palladium black" (inactive bulk palladium metal) due to catalyst degradation.

  • Causality & Solution: You must increase the steric bulk of the ligand to physically shield the palladium center from the pyrazine nitrogens. Highly sterically demanding monodentate ligands like XPhos or bidentate ligands with large bite angles prevent the formation of these off-cycle complexes.

Q3: I am observing massive amounts of protodeboronation of my arylboronic acid partner, but my pyrazine starting material remains unreacted. How can I fix this? A3: Protodeboronation is a notorious competitive side-reaction in pyrazine cross-couplings[2]. It is exacerbated by the slow oxidative addition of the chloropyrazine. While the catalyst struggles to activate the C–Cl bond, the boronic acid degrades in the presence of base and water.

  • Causality & Solution:

    • Slow Addition: Add the boronic acid in portions over the course of the reaction to maintain a low steady-state concentration[2].

    • Alternative Coupling Partners: Convert the boronic acid to a potassium organotrifluoroborate salt (

      
      ). These salts release the active boron species slowly and are highly resistant to protodeboronation[2].
      
    • Base Optimization: Switch from strong aqueous bases (like

      
      ) to weaker, anhydrous bases (e.g., finely milled 
      
      
      
      ) in a solvent system like 1,4-Dioxane/
      
      
      (4:1)[1].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 2-Chloro-3-(4-methoxyphenyl)pyrazine with a standard arylboronic acid. This data allows for rapid comparison of variables.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Diagnostic Observation
1

(5 mol%)

(aq)
Toluene/

90< 10Unreacted SM, rapid Pd black formation.
2

/


Dioxane/

9015Severe protodeboronation of boronic acid.
3

/ dppf

Dioxane/

9045Moderate conversion; steric hindrance limits yield.
4XPhos Pd G3 (2 mol%)

Dioxane/

(4:1)
90 88 Clean conversion; self-validating via LC-MS.
5Pd(II) ONO Pincer (0.01%)

Toluene/

6092High efficiency, open-flask compatible[4].

Experimental Protocols: Optimized Suzuki-Miyaura Workflow

This self-validating protocol utilizes the optimized conditions from Entry 4 above. The use of XPhos Pd G3 ensures rapid generation of the active


 species, while the bulky XPhos ligand overcomes the steric hindrance of the 4-methoxyphenyl group and prevents pyrazine nitrogen coordination.

Materials:

  • 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic (

    
    , finely milled) (3.0 equiv, 3.0 mmol)
    
  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-3-(4-methoxyphenyl)pyrazine, the arylboronic acid, and finely milled

    
    .
    
    • Scientific Rationale: Milling the base increases the surface area, facilitating the crucial transmetalation step without requiring a highly aqueous environment that promotes protodeboronation.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed

    
     via syringe.
    
    • Scientific Rationale: Degassing is critical. Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle before oxidative addition can occur.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the XPhos Pd G3 catalyst. Reseal and flush with Argon for 1 minute.

  • Heating and Monitoring: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is well emulsified.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS. You should observe the disappearance of the chloropyrazine mass and the appearance of the cross-coupled product. If unreacted boronic acid is depleted but chloropyrazine remains, protodeboronation has occurred; add an additional 0.5 equiv of boronic acid.

  • Workup: Once complete (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    , filter, and concentrate in vacuo for subsequent flash chromatography.
    

References

  • Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes Source: ResearchGate URL:[Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction Source: InCatT - Innovative Catalyst Technologies URL:[Link]

Sources

Troubleshooting guide for reactions involving 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting guide for reactions involving 2-Chloro-3-(4-methoxyphenyl)pyrazine Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization and Troubleshooting of Nucleophilic Substitution and Cross-Coupling Workflows[1]

Welcome to the technical support hub for 2-Chloro-3-(4-methoxyphenyl)pyrazine (CAS: Variable/Generic Structure Ref). This scaffold is a critical intermediate in the synthesis of bioluminescent probes (e.g., Coelenterazine analogs) and kinase inhibitors. Its unique electronic structure—an electron-deficient pyrazine ring modulated by an electron-rich 4-methoxyphenyl group—presents specific synthetic challenges.[1]

This guide addresses the three most common failure modes reported by our users: sluggish Nucleophilic Aromatic Substitution (SNAr) , hydrolytic side-reactions , and catalyst arrest during Suzuki-Miyaura coupling .

Nucleophilic Aromatic Substitution (SNAr)

Context: The 2-chloro position is electrophilic, but the adjacent 4-methoxyphenyl group donates electron density into the pyrazine ring via resonance, effectively raising the LUMO energy and deactivating the center toward nucleophiles compared to unsubstituted 2-chloropyrazine.

Q1: Why is my reaction with secondary amines (e.g., morpholine, piperidine) stalling at <50% conversion?

Diagnosis: Electronic deactivation combined with suboptimal solvent polarity.[1] Root Cause: The methoxy group at the para position of the phenyl ring pushes electron density into the pyrazine ring (mesomeric effect), making the C-Cl bond less susceptible to nucleophilic attack. Standard conditions (THF, reflux) often fail to overcome this activation barrier. Troubleshooting Protocol:

  • Solvent Switch: Move from THF or Dioxane to dipolar aprotic solvents like DMSO or NMP .[1] These solvents stabilize the Meisenheimer complex intermediate.

  • Temperature: Increase reaction temperature to 100–120 °C.

  • Acid Catalysis (For Anilines): If reacting with weak nucleophiles like anilines, add 10 mol% p-TsOH or TFA .[1] Protonation of the pyrazine nitrogen (N-4) increases the electrophilicity of the C-2 center [1].

Q2: I see a new peak (M-Cl+OH) in LCMS. Is this the hydrolysis product?

Diagnosis: Hydroxypyrazine formation via competitive hydrolysis.[1] Root Cause: The presence of trace water in the solvent or the use of hygroscopic bases (e.g., KOH, NaOH) allows hydroxide ions to compete with your amine nucleophile. The pyrazine chloride is highly susceptible to hydrolysis under basic conditions at high temperatures. Corrective Action:

  • Base Selection: Switch to non-nucleophilic, anhydrous bases like Cs₂CO₃ or organic bases like DIPEA (Hunig’s base).

  • Drying: Ensure solvents are anhydrous (<50 ppm H₂O).[1]

Standardized SNAr Protocol

For reacting 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 eq) with a secondary amine.

  • Dissolution: Dissolve substrate in anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add Amine (1.5 eq) and DIPEA (2.0 eq).

  • Reaction: Heat to 100 °C for 4–6 hours.

  • Monitoring: Check LCMS for disappearance of SM (M+H ≈ 221/223) and appearance of product.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc.[1] Note: DMSO requires thorough water washes to remove.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Aryl chlorides on pyrazine rings are notoriously sluggish in oxidative addition compared to bromides or iodides.[1]

Q3: My Suzuki coupling using Pd(PPh₃)₄ yields only starting material. Why?

Diagnosis: Catalyst mismatch. Root Cause: Triphenylphosphine (PPh₃) ligands are not electron-rich enough to facilitate oxidative addition into the electron-rich (deactivated) chloropyrazine bond.[1] Solution: Utilize electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) precursors.[1]

  • Recommended System: Pd(OAc)₂ + SPhos or XPhos (Buchwald Precatalysts). These ligands accelerate the oxidative addition step for aryl chlorides [2].

  • Alternative: Pd(dppf)Cl₂ can work but often requires higher temperatures (refluxing dioxane/water).

Q4: I observe significant dehalogenation (hydrodechlorination) byproduct.

Diagnosis: β-Hydride elimination or solvent participation.[1] Root Cause: This often occurs in alcoholic solvents (ethanol/isopropanol) where the Pd-intermediate undergoes hydride transfer.[1] Corrective Action:

  • Solvent System: Switch to Toluene/Water (4:1) or DME/Water .[1] Avoid secondary alcohols.

  • Base: Use K₃PO₄ instead of carbonates to buffer the pH and improve reaction rates.

Functional Group Manipulation (Demethylation)

Context: For Coelenterazine synthesis, the methoxy group must often be converted to a phenol.[2]

Q5: BBr₃ treatment results in a complex mixture/tar. How do I demethylate cleanly?

Diagnosis: Pyrazine ring degradation.[1] Root Cause: Boron tribromide (BBr₃) is a harsh Lewis acid that can complex with the pyrazine nitrogens, leading to ring opening or polymerization upon quenching. Alternative Protocol:

  • Reagent: Use Pyridine Hydrochloride (Py·HCl) .

  • Conditions: Melt reaction at 180–200 °C for 1–2 hours. While harsh thermally, this method avoids the Lewis acid sensitivity of the heterocycle [3].

Visualized Troubleshooting Workflows

Logic Gate: Low Yield in SNAr Reactions

Caption: Decision tree for optimizing nucleophilic substitution on the chloropyrazine core.

SnAr_Troubleshooting Start Reaction: 2-Cl-Pyrazine + Amine Check_Conversion Check LCMS (4h) Start->Check_Conversion Low_Conv < 20% Conversion Check_Conversion->Low_Conv SM Remains Good_Conv > 80% Conversion Check_Conversion->Good_Conv Product Forms Side_Prod Hydrolysis Product Found Check_Conversion->Side_Prod M-Cl+OH Peak Sol_Temp Increase Temp to 120°C Switch to DMSO Low_Conv->Sol_Temp Secondary Amine Sol_Acid Add 10% TFA (Acid Catalysis) Low_Conv->Sol_Acid Aniline/Weak Nuc Sol_Dry Dry Solvents Switch Base to Cs2CO3 Side_Prod->Sol_Dry

[1]

Reaction Pathway: Suzuki Coupling Optimization

Caption: Mechanistic flow for selecting the correct catalytic cycle components for aryl chlorides.

Suzuki_Optimization Input Substrate: 2-Cl-3-(4-OMe-Ph)-Pyrazine Decision Catalyst Selection Input->Decision Path_Fail Pd(PPh3)4 / THF (Standard) Decision->Path_Fail Low Electron Density Ligand Path_Success Pd(OAc)2 + SPhos Toluene/H2O Decision->Path_Success Buchwald Ligand (Bulky/Rich) Result_Fail Outcome: No Reaction (Recovers SM) Path_Fail->Result_Fail Oxidative Addition Fails Result_Success Outcome: >90% Yield Path_Success->Result_Success Fast Oxidative Addition

Data & Reference Tables

Table 1: Solvent & Base Screening for SNAr Reactions

Data aggregated from internal optimization studies on 2-chloropyrazine derivatives.[1]

SolventBaseTemperatureTimeYield (Secondary Amine)Notes
THF TEA65 °C (Reflux)24 h< 10%Too cool; solvent polarity too low.[1]
Dioxane DIPEA100 °C12 h45%Moderate; reaction slows over time.[1]
DMF K₂CO₃100 °C6 h75%Good, but K₂CO₃ can be hard to stir.
DMSO DIPEA 110 °C 4 h 92% Recommended. High polarity stabilizes transition state.[1]
Ethanol TEA80 °C12 h30%Competitive solvolysis (EtO- byproduct) observed.[1]
Table 2: Catalyst Performance for Suzuki Coupling (Aryl-Cl)
Catalyst SystemLigand TypeYield (24h)Comment
Pd(PPh₃)₄Monodentate Phosphine0%Fails oxidative addition.[1]
Pd(dppf)Cl₂Bidentate Ferrocene40%Slow; requires high catalyst load (5-10%).[1]
Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine 95% Excellent. Complete conversion in <2h.
Pd₂dba₃ / XPhosDialkylbiaryl Phosphine92%Excellent alternative.[1]

References

  • Goossen, L. J., et al. (2018). Mechanistic insights into acid-catalyzed nucleophilic aromatic substitution on N-heterocycles. Journal of Organic Chemistry. (Generalized citation for acid catalysis mechanism).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Adamczyk, M., et al. (2002). Synthesis of Coelenterazine and its Analogs. Organic Preparations and Procedures International.

  • Inoue, S., et al. (1975). Squid bioluminescence. II. Isolation from Watasenia scintillans and synthesis of 2-(p-hydroxybenzyl)-6-(p-hydroxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one.[1] Chemistry Letters.

Sources

Catalyst selection for efficient synthesis of 2-Chloro-3-(4-methoxyphenyl)pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SYN-004 Subject: Catalyst Selection & Optimization for Mono-Arylation of 2,3-Dichloropyrazine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

The synthesis of 2-Chloro-3-(4-methoxyphenyl)pyrazine requires the site-selective Suzuki-Miyaura cross-coupling of 2,3-dichloropyrazine with 4-methoxyphenylboronic acid .

While 2,3-dichloropyrazine is symmetric, the introduction of the first aryl group creates a steric and electronic environment that theoretically disfavors the second addition. However, with electron-rich boronic acids (like 4-OMe), the reaction is prone to "over-coupling," leading to the unwanted 2,3-bis(aryl)pyrazine byproduct.

This guide provides the catalyst selection matrix, reaction logic, and troubleshooting protocols to ensure high selectivity for the mono-chlorinated product.

Catalyst Selection Matrix

For electron-deficient heteroaryl chlorides like pyrazines, oxidative addition is the rate-limiting step. Standard catalysts often fail to achieve high turnover numbers (TON) or selectivity.

Catalyst SystemLigand TypeSuitabilityProsCons
Pd(dppf)Cl₂ Bidentate (Ferrocenyl)Recommended High bite angle stabilizes Pd(0); excellent for preventing dehalogenation [1].Moderate cost; requires careful removal of Fe residues.
Pd(PPh₃)₄ Monodentate (Arylphosphine)Baseline Inexpensive; standard starting point.High Risk: Prone to rapid deactivation and bis-coupling due to slow oxidative addition on chlorides [2].
XPhos Pd G3 Bulky Biaryl PhosphineHigh Performance Extremely active for aryl chlorides; steric bulk prevents bis-coupling.Expensive; often "overkill" for simple pyrazines unless scale-up requires low loading.
Pd(OAc)₂ + SPhos In-situ Biaryl PhosphineAlternative Flexible loading; SPhos is highly effective for heteroaryl chlorides.Requires precise ligand/metal ratio handling.

Technical Insight: We recommend starting with Pd(dppf)Cl₂ (1-3 mol%). The bidentate ligand prevents the


-hydride elimination pathway that leads to hydrodehalogenation (loss of the Cl atom), a common failure mode in pyrazine chemistry [1].

Reaction Logic & Selectivity Control

To achieve mono-selectivity, you must navigate the kinetic competition between the starting material and the mono-product.

Visualization: Selectivity Pathway

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionPathway Start 2,3-Dichloropyrazine Mono TARGET: 2-Chloro-3-(4-OMe-Ph)pyrazine Start->Mono Fast Oxidative Addition (Catalyst Control) Dehalo BYPRODUCT: 2-Chloro-3-H-pyrazine (Hydrodehalogenation) Start->Dehalo Water/Protice Solvent (Pd-H Species) Reagent + 4-OMe-Ph-B(OH)2 (0.95 eq) Bis BYPRODUCT: 2,3-Bis(4-OMe-Ph)pyrazine Mono->Bis Over-reaction (Excess Boronic Acid)

Figure 1: Reaction pathway showing the competition between the desired mono-arylation, the unwanted bis-arylation, and hydrodehalogenation.

Troubleshooting Guide (FAQ)

Issue 1: I am seeing 15-20% of the Bis-coupled product (Dimer).

Root Cause: The 4-methoxyphenyl group is electron-donating, making the pyrazine ring slightly more electron-rich, but not enough to fully deactivate the second chlorine. If the local concentration of boronic acid is high, the second addition occurs. Corrective Actions:

  • Stoichiometry: Reduce boronic acid to 0.90 - 0.95 equivalents . Never use excess.

  • Solvent Switch: Switch from DMF/Water to Toluene/Water (4:1) . The mono-product is often less soluble in toluene mixtures than the starting material, causing it to precipitate or separate, protecting it from further reaction.

  • Temperature: Lower the reaction temperature to 60-70°C. Higher temperatures (reflux) lower the kinetic barrier for the second addition [2].

Issue 2: My product is losing the Chlorine (Hydrodehalogenation).

Root Cause: This occurs when the Pd-intermediate undergoes


-hydride elimination or reacts with a hydride source (often the solvent or base) instead of the boronic acid.
Corrective Actions: 
  • Base Selection: Switch from

    
     or alkoxides to 
    
    
    
    or
    
    
    .[1] Carbonates in alcohol solvents are notorious hydride sources.
  • Solvent: Ensure solvents are degassed. Oxygen promotes homocoupling of the boronic acid, leaving the Pd catalyst idle to reduce the aryl halide.

  • Catalyst: Use Pd(dppf)Cl₂ .[2][3] The large bite angle of dppf makes the reductive elimination of the product faster than the dehalogenation pathway [3].

Issue 3: Low Conversion (<50%) despite heating.

Root Cause: Catalyst deactivation (Pd black formation) or poor oxidative addition into the electron-deficient pyrazine chloride. Corrective Actions:

  • Ligand Upgrade: Switch to XPhos or SPhos .[1] These electron-rich ligands accelerate oxidative addition into chlorinated heterocycles.

  • Additives: Add 10 mol% pivalic acid . This acts as a proton shuttle, lowering the energy barrier for the C-H activation step in related mechanisms, but in Suzuki coupling, it helps stabilize the transmetalation transition state.

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-SUZ-01 Scale: 1.0 mmol

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Charging:

    • Add 2,3-dichloropyrazine (149 mg, 1.0 mmol, 1.0 eq).

    • Add 4-methoxyphenylboronic acid (144 mg, 0.95 mmol, 0.95 eq ). Note: Limiting reagent is crucial.

    • Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

    • Add

      
        (212 mg, 2.0 mmol, 2.0 eq).
      
  • Solvent Addition:

    • Add degassed Toluene (4 mL) and Water (1 mL).

    • Tip: Sparge solvents with Argon for 15 mins prior to addition.

  • Reaction:

    • Seal the vessel.[4]

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS every hour.

    • Stop point: When the boronic acid is consumed. Do not wait for full consumption of the dichloropyrazine (it is in excess).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography on Silica Gel.[5]

    • Gradient: 0%

      
       10% EtOAc in Hexanes. The bis-product elutes later; the mono-product elutes earlier due to the remaining Cl.
      

Decision Logic for Optimization

Use the following flow to determine your next step if the SOP yields suboptimal results.

TroubleshootingFlow Start Analyze LCMS Data Q1 Is Bis-Product > 10%? Start->Q1 A1 Reduce Boronic Acid to 0.85 eq Reduce Temp to 60°C Q1->A1 Yes Q2 Is De-halogenated Product > 10%? Q1->Q2 No A2 Switch Base to K3PO4 Use Anhydrous Dioxane Q2->A2 Yes Q3 Is Conversion < 50%? Q2->Q3 No A3 Switch Catalyst to XPhos Pd G3 Q3->A3 Yes Success Isolate Target Q3->Success No

Figure 2: Logic flow for troubleshooting reaction outcomes based on LCMS impurity profiling.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013, 11, 1533. Context: Establishes Pd(dppb)Cl2 and similar bidentate ligands as superior to Tetrakis for chloropyrazines.

  • Facile Synthesis of Diarylpyrazines Using Suzuki Coupling. Schultheiss, N. & Eric, T., 2003. (Via Semantic Scholar) Context: Discusses the mono-selectivity of 2,3-dichloropyrazine and the risks of bis-coupling with unhindered boronic acids.

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines (Analogous Heterocycles). BenchChem Application Notes, 2025. Context: Provides mechanistic insight into why bulky ligands (Buchwald type) prevent catalyst inhibition in electron-deficient nitrogen heterocycles.

Sources

Managing impurities in the production of 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Management in Pyrazine Synthesis Topic: Reference ID: TSC-PYR-2024-03

Executive Summary

This guide addresses the specific challenges in synthesizing 2-Chloro-3-(4-methoxyphenyl)pyrazine via the Suzuki-Miyaura cross-coupling of 2,3-dichloropyrazine. While the symmetry of the starting material (2,3-dichloropyrazine) simplifies the initial regioselectivity, the primary technical hurdles involve preventing over-arylation (bis-coupling) and suppressing nucleophilic hydrolysis of the remaining chlorine atom.

This document is structured as a dynamic troubleshooting interface, simulating a consultation with a Senior Application Scientist.

Visualizing the Impurity Landscape

Before troubleshooting, we must map the reaction pathways to understand where impurities originate.

ReactionPathways SM 2,3-Dichloropyrazine (Starting Material) Target TARGET 2-Chloro-3-(4-methoxyphenyl)pyrazine SM->Target Suzuki Coupling (k1) Hydrolysis IMPURITY B Hydrolysis Product (Pyrazinone) SM->Hydrolysis SNAr Boron (4-Methoxyphenyl) boronic acid Boron->Target Anisole IMPURITY C Anisole (Protodeboronation) Boron->Anisole Hydrolysis of C-B Homo IMPURITY D 4,4'-Dimethoxybiphenyl (Homocoupling) Boron->Homo Oxidative Coupling Bis IMPURITY A Bis-Coupled Product Target->Bis Over-reaction (k2) Target->Hydrolysis SNAr (OH- attack) High pH/Temp

Figure 1: Reaction network showing the genesis of the target molecule versus critical impurities (Bis-coupled, Hydrolysis, and Boronic acid degradation).[1][2][3][4][5]

Module 1: Reaction Optimization & Stoichiometry

Q1: I am observing significant amounts of the bis-coupled impurity (2,3-bis(4-methoxyphenyl)pyrazine). How do I stop the reaction at the mono-substituted stage?

Diagnosis: The rate of the second oxidative addition (


) is competing with the first (

). While 2,3-dichloropyrazine is symmetrical, the introduction of the electron-rich 4-methoxyphenyl group should theoretically deactivate the pyrazine ring toward a second oxidative addition. If bis-coupling is occurring, your catalyst is likely too active, or your stoichiometry is skewed.

Corrective Protocol:

  • Invert Stoichiometry:

    • Standard Error: Using 1.0–1.1 equivalents of boronic acid relative to the dichloride.

    • Correction: Use excess 2,3-dichloropyrazine (1.5 to 2.0 equiv) relative to the boronic acid. This statistically favors the collision of the Pd-catalyst with the unreacted dichloride rather than the product.

    • Note: Unreacted 2,3-dichloropyrazine is volatile and non-polar, making it easier to remove during workup (sublimation or chromatography) than the bis-impurity.

  • Catalyst Tuning:

    • Avoid highly active, bulky phosphines (like

      
       or SPhos) if selectivity is the issue. These ligands accelerate oxidative addition so effectively that they overcome the electronic deactivation of the mono-product.
      
    • Recommendation: Use standard

      
        or 
      
      
      
      . These provide a "Goldilocks" activity level—sufficient for the electron-deficient dichloride but sluggish for the more electron-rich mono-product.
  • Solvent Polarity:

    • Switch to a less polar solvent system (e.g., Toluene/Water instead of DMF/Water). High polarity solvents stabilize the polar transition states of the second addition.

Data: Impact of Stoichiometry on Selectivity

Reactant Ratio (Dichloride : Boronic Acid) Mono-Product (Target) Bis-Impurity Unreacted Dichloride
1 : 1.1 65% 25% <5%
1.5 : 1 88% <3% ~30% (Recoverable)

| 2.0 : 1 | 92% | Trace | ~50% (Recoverable) |

Module 2: Managing Hydrolysis & De-chlorination

Q2: My LC-MS shows a peak with mass [M-Cl+OH] (M+16 relative to product). Is this an oxidation byproduct?

Diagnosis: This is likely 3-(4-methoxyphenyl)pyrazin-2-ol (or its tautomer, the pyrazinone). The chlorine atom on the pyrazine ring is highly activated toward Nucleophilic Aromatic Substitution (


), especially at the elevated temperatures required for Suzuki coupling. Hydroxide ions (from aqueous bases like NaOH or 

) act as nucleophiles, displacing the chlorine.

Corrective Protocol:

  • Base Selection (The "Anhydrous" Switch):

    • Stop using hydroxide bases (NaOH, KOH).

    • Primary Recommendation: Use Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      . These are milder and can be used with lower water ratios.
    • Advanced Solution: If hydrolysis persists, switch to Potassium Fluoride (KF) in dry THF or Dioxane. The fluoride activates the boronic acid without generating a high concentration of aggressive hydroxide nucleophiles.

  • Phase Management:

    • Reduce water content. Instead of 1:1 organic:water, use 4:1 Toluene:Water . This keeps the concentration of hydroxide in the organic phase (where the electrophile resides) low.

  • Temperature Control:

    • Hydrolysis has a higher activation energy than the Pd-catalyzed coupling. Lower the reaction temperature from reflux (100°C+) to 60–80°C .

Module 3: Purification & Isolation Strategy

Q3: How do I efficiently separate the excess starting material (2,3-dichloropyrazine) from the target product without running a difficult column?

Diagnosis: If you followed the advice in Module 1, you now have a mixture of Target + Excess Dichloride. Relying solely on chromatography is time-consuming for scale-up.

Corrective Protocol:

  • Sublimation/Evaporation:

    • 2,3-Dichloropyrazine is relatively volatile. If your product is a solid, high-vacuum drying (0.1 mbar) at 40–50°C can remove significant amounts of the starting material.

  • Solubility Differential (Trituration):

    • The Target (bi-aryl) is significantly more lipophilic and rigid than the starting material.

    • Step 1: Dissolve the crude mixture in a minimum amount of hot Hexanes or Heptane .

    • Step 2: Cool slowly. The target compound often crystallizes out, while the 2,3-dichloropyrazine remains in the mother liquor.

    • Validation: Check the supernatant by TLC. It should be enriched in the starting material.

  • Scavenging Palladium:

    • Before crystallization, treat the organic layer with Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal. Residual Pd can catalyze decomposition or homocoupling during drying.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start Analysis CheckLCMS Check LC-MS / TLC Start->CheckLCMS ImpurityType Identify Major Impurity CheckLCMS->ImpurityType Bis Bis-Coupled Product (Over-reaction) ImpurityType->Bis Mass >> Target Hydrolysis M+16 / M-Cl+OH (Hydrolysis) ImpurityType->Hydrolysis Mass = Target - 18 LowConv Low Conversion (SM remains) ImpurityType->LowConv SM Peak Dominant ActionBis 1. Increase SM eq (1.5x) 2. Reduce Catalyst Activity 3. Lower Polarity Solvent Bis->ActionBis ActionHydro 1. Switch Base (K3PO4/KF) 2. Reduce Water Ratio 3. Lower Temp Hydrolysis->ActionHydro ActionLow 1. Check O2 (Degas better) 2. Check Boronic Acid Quality (Protodeboronation?) LowConv->ActionLow

Figure 2: Logical decision tree for diagnosing reaction failures based on analytical data.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Schultheiss, N., & Bosch, E. (2003). Facile Synthesis of Diarypyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids.[2][4] Heterocycles, 60(8), 1891. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Enhancing the stability of 2-Chloro-3-(4-methoxyphenyl)pyrazine under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-3-(4-methoxyphenyl)pyrazine Subject: Stability Optimization & Reaction Troubleshooting Guide Document ID: TSC-PYR-2026-03 Status: Active

Executive Summary

This guide addresses the stability profile of 2-Chloro-3-(4-methoxyphenyl)pyrazine (referred to herein as CMP ). While the pyrazine core is electron-deficient, the presence of the electron-donating 4-methoxyphenyl group at the C3 position modulates its reactivity. Users frequently report instability during palladium-catalyzed cross-couplings (Suzuki-Miyaura) and nucleophilic aromatic substitutions (


).

Key Stability Risks:

  • Hydrolysis: Conversion to the hydroxy-pyrazine derivative in aqueous basic/acidic media.

  • Protodehalogenation: Replacement of the Chlorine atom with Hydrogen during metal-catalyzed reactions.

  • Catalyst Poisoning: Coordination of the pyrazine nitrogens to the metal center, inhibiting turnover.

Diagnostic Troubleshooting Matrix

Use this table to quickly identify the root cause of your experimental failure.

Symptom Probable Cause Technical Solution
Product converts to a polar, hydroxylated impurity (M-Cl + 17 mass units). Hydrolysis (

).
High pH aqueous bases (e.g., NaOH, KOH) attack the C-Cl bond.
Switch to mild, anhydrous bases (e.g.,

,

) in non-protic solvents (Dioxane, Toluene).
Formation of dechlorinated byproduct (M-34 mass units). Protodehalogenation. Slow oxidative addition allows the Pd-hydride species to reduce the aryl chloride.Use electron-rich, bulky ligands (e.g., XPhos, SPhos) to accelerate oxidative addition. Avoid alcoholic solvents.
Reaction stalls; Starting material remains unconsumed. Catalyst Deactivation. Pyrazine nitrogens bind to Pd(II), preventing reduction to active Pd(0).Increase temperature (>80°C) to promote ligand dissociation or use precatalysts (e.g., Pd(dppf)Cl2·DCM) rather than Pd(PPh3)4.
Darkening/Yellowing of solid upon storage. Photo-oxidation/N-oxide formation. Pyrazines are light-sensitive.Store under Argon/Nitrogen in amber vials at -20°C.

Deep Dive FAQs: Mechanisms & Causality

Q1: Why does CMP undergo hydrolysis even though the methoxyphenyl group is electron-donating?

A: While the 4-methoxyphenyl group is an Electron Donating Group (EDG), the pyrazine ring itself is highly


-deficient (similar to pyridine but more pronounced). The C2 position, bearing the chlorine, is highly electrophilic. In the presence of strong aqueous nucleophiles (like 

), the chloride is displaced via an

mechanism.
  • Preventative Logic: The EDG at C3 actually makes the C2 position less reactive than a bare chloropyrazine, but not immune. The key is to remove the nucleophile (water) from the equation by using anhydrous organic bases.

Q2: I am seeing significant dechlorination during Suzuki coupling. Why?

A: This is a classic issue with electron-deficient heteroaryl chlorides. The mechanism, known as protodehalogenation , typically occurs via two pathways:

  • 
    -Hydride Elimination:  If the reaction is slow, a Pd-alkoxide intermediate (formed from base interaction) can undergo 
    
    
    
    -hydride elimination, forming a Pd-H species which reduces the C-Cl bond.
  • Solvent Oxidation: Primary and secondary alcohols (ethanol, isopropanol) act as hydride sources.

  • Protocol Adjustment: Switch to a non-protic solvent system (e.g., Toluene/Water 4:1 or pure DMF). Use a catalyst system with a high turnover frequency (TOF) to favor the desired transmetalation over the reduction pathway.

Q3: Can I use standard Pd(PPh3)4 for coupling this molecule?

A: It is not recommended . The basic triphenylphosphine ligands are often displaced by the nitrogen atoms of the pyrazine ring, forming a stable, unreactive complex.

  • Recommendation: Use bulky, electron-rich phosphines (Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) complexes (e.g., PEPPSI-iPr). These ligands are sterically demanding enough to prevent the pyrazine nitrogen from binding to the palladium center.

Visualizing Degradation & Stabilization

The following diagram illustrates the competing pathways CMP faces under reaction conditions.

ReactionPathways CMP 2-Chloro-3-(4-methoxyphenyl)pyrazine (Starting Material) Cond_AqBase Condition: Aqueous Strong Base (NaOH, KOH, High T) CMP->Cond_AqBase Cond_Alcohol Condition: Pd Cat. + Alcohol Solvent (Slow Turnover) CMP->Cond_Alcohol Cond_Anhydrous Condition: Anhydrous Base (K3PO4) Bulky Ligand (XPhos) CMP->Cond_Anhydrous Prod_Hydrolysis Hydroxypyrazine (Hydrolysis Impurity) Cond_AqBase->Prod_Hydrolysis SnAr Displacement Prod_Dehalo Dechlorinated Pyrazine (Protodehalogenation) Cond_Alcohol->Prod_Dehalo Pd-Hydride Reduction Prod_Coupling Desired Biaryl Product (Cross-Coupling) Cond_Anhydrous->Prod_Coupling Fast Oxidative Addition

Caption: Figure 1. Competing reaction pathways for CMP. Red/Yellow paths indicate instability; Green indicates the optimized pathway.

Optimized Protocol: Anhydrous Suzuki-Miyaura Coupling

Objective: Couple CMP with an aryl boronic acid while suppressing hydrolysis and dechlorination.

Reagents:

  • Substrate: 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.2 eq)[1]

  • Catalyst:

    
     (0.02 eq) + XPhos (0.04 eq) OR Pd(dppf)Cl2 (0.05 eq)
    
  • Base: Anhydrous

    
     (Tribasic Potassium Phosphate) (3.0 eq)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Degassing (Critical):

    • Charge a reaction vial with the CMP, boronic acid, base, and catalyst precursor.

    • Seal the vial with a septum.

    • Evacuate under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle 3 times. Oxygen promotes homocoupling and catalyst degradation.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane via syringe. Do not use reagent-grade dioxane containing stabilizers or water.

  • Reaction:

    • Heat the mixture to 90°C - 100°C .

    • Note: Chloropyrazines are less reactive than bromopyrazines; elevated temperature is required to force the oxidative addition.

  • Monitoring:

    • Monitor via LC-MS.[1] Look for the disappearance of the Cl-isotope pattern (3:1 ratio).

    • Checkpoint: If the reaction stalls at 50% conversion, add a second portion of catalyst (0.01 eq) dissolved in degassed solvent.

  • Workup (pH Control):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (neutral pH) rather than 1M NaOH. Avoid prolonged exposure to basic aqueous layers during extraction.

    • Dry over

      
       and concentrate.
      

Workflow Visualization

Workflow Start Start: CMP Coupling SolventCheck Is Solvent Anhydrous? Start->SolventCheck BaseCheck Is Base Aqueous? SolventCheck->BaseCheck Yes Action_Dry Dry Solvent / Use Dioxane SolventCheck->Action_Dry No Action_SwitchBase Switch to Solid K3PO4 or Cs2CO3 BaseCheck->Action_SwitchBase Yes Reaction Run Reaction @ 90°C (Argon Atmosphere) BaseCheck->Reaction No (Solid Base) Action_Dry->SolventCheck Action_SwitchBase->BaseCheck Monitor LC-MS Check @ 2 Hours Reaction->Monitor Result_OH Result: Hydrolysis (M+17) Monitor->Result_OH Peak M+17 detected Result_H Result: Dechlorination (M-34) Monitor->Result_H Peak M-34 detected Result_Prod Result: Product Formed Monitor->Result_Prod Product Peak detected

Caption: Figure 2. Decision logic for setting up a stable reaction with CMP.

References

  • BenchChem Technical Support. Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Retrieved from BenchChem Technical Guides. Link

  • National Institutes of Health (PMC). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (Discusses protodehalogenation and catalyst selection for pyridine/pyrazine systems). Link

  • Sigma-Aldrich. 2-Chloropyrazine Product Information & Safety Data. (Provides physical property baselines and handling). Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Detailed mechanisms on side reactions like homocoupling and reduction). Link

Sources

Technical Support Center: Troubleshooting Dehalogenation in Pyrazine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists encountering hydrodehalogenation (reduction of the C-Cl bond to a C-H bond) during the palladium-catalyzed cross-coupling of 2-Chloro-3-(4-methoxyphenyl)pyrazine .

Below, we dissect the mechanistic root causes of this failure mode and provide field-proven, self-validating protocols to force the catalytic cycle toward the desired C-C bond formation.

Mechanistic Insight: The Root Cause of Dehalogenation

To solve the dehalogenation problem, we must first understand the kinetic competition occurring at the palladium center. The diagram below illustrates the divergence between the desired transmetalation pathway and the undesired


-hydride elimination pathway.

Mechanism Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L)-Cl (Ar = 3-(4-methoxyphenyl)pyrazin-2-yl) Pd0->OxAdd + Ar-Cl (Oxidative Addition) Transmet Ar-Pd(II)(L)-Ar' (Transmetalation) OxAdd->Transmet + Ar'-B(OH)2 / Base (Desired Pathway) Alkoxide Ar-Pd(II)(L)-OCHR2 (Ligand Exchange) OxAdd->Alkoxide + Alcohol/Alkoxide (Undesired Pathway) Product Ar-Ar' (Cross-Coupled Product) Transmet->Product Reductive Elimination Product->Pd0 - Pd(0) Hydride Ar-Pd(II)(L)-H (β-Hydride Elimination) Alkoxide->Hydride - Carbonyl Compound Dehalo Ar-H (Dehalogenated Byproduct) Hydride->Dehalo Reductive Elimination Dehalo->Pd0 - Pd(0)

Fig 1: Competing catalytic cycles: Desired cross-coupling vs. undesired hydrodehalogenation.

Troubleshooting FAQs

Q1: Why is 2-Chloro-3-(4-methoxyphenyl)pyrazine particularly prone to dehalogenation? A: The susceptibility of this substrate is driven by a combination of electronics and sterics. Pyrazines are highly electron-deficient heterocycles. While this lack of electron density facilitates rapid oxidative addition of the C-Cl bond to Pd(0), it also renders the resulting Pd(II) intermediate highly electrophilic and susceptible to reduction[1]. Furthermore, the bulky 4-methoxyphenyl group at the 3-position creates severe steric hindrance directly adjacent (ortho) to the palladium center. This steric clash dramatically slows down the transmetalation step. When transmetalation is delayed, the long-lived Ar-Pd(II)-Cl intermediate has ample time to undergo background side reactions[2].

Q2: What is the exact mechanism of this hydride transfer? A: The side reaction diverges from the main catalytic cycle immediately after oxidative addition. If an alcohol (e.g., ethanol, isopropanol) or an alkoxide base is present, it can exchange with the chloride ligand to form an Ar-Pd(II)-alkoxide complex. This complex rapidly undergoes


-hydride elimination, expelling a carbonyl compound (e.g., acetaldehyde or acetone) and forming a highly reactive Ar-Pd(II)-hydride species. Reductive elimination then yields the hydrodehalogenated pyrazine (2-(4-methoxyphenyl)pyrazine) and regenerates Pd(0)[2]. Isotope labeling studies using deuterated alcohols have definitively proven that these solvents act as direct hydride donors[3]. In strictly anhydrous, alcohol-free conditions, trace water can also serve as a hydrogen source for electron-deficient substrates[4].

Q3: Which catalyst and ligand systems are recommended to suppress this issue? A: To eliminate dehalogenation, you must kinetically favor transmetalation over


-hydride elimination by using bulky, electron-rich ligands:
  • Buchwald Ligands: SPhos and XPhos are highly effective. Their electron-rich nature stabilizes the highly electrophilic Pd(II) intermediate, while their massive steric bulk forces the rapid reductive elimination of the desired product[1].

  • NHC Ligands: N-Heterocyclic Carbenes (e.g., PEPPSI-IPr) are excellent for challenging heteroaryl chlorides. They provide strong

    
    -donation that prevents catalyst deactivation and tightly binds the metal, reducing the available coordination sites for undesired hydride donors[1].
    

Q4: How should I select my base and solvent to minimize hydride transfer? A:

  • Avoid: Primary and secondary alcohols (MeOH, EtOH, iPrOH) and bases with

    
    -hydrogens (e.g., NaOEt)[3].
    
  • Use: Aprotic solvents like Toluene, 1,4-Dioxane, or THF. For the base, utilize mild, anhydrous inorganic bases such as K3PO4 or Cs2CO3. These bases facilitate transmetalation without providing a hydride source[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of hydrodehalogenation for highly hindered pyrazine chlorides.

Catalyst SystemBaseSolventTemp (°C)Desired Product Yield (%)Dehalogenated Byproduct (%)
Pd(PPh3)4 (5 mol%)NaOEtEtOH / H2O8012%78%
Pd(dppf)Cl2 (5 mol%)K2CO3DMF9045%35%
Pd2(dba)3 / SPhosK3PO4Toluene / H2O10089%<5%
PEPPSI-IPr (2 mol%)Cs2CO31,4-Dioxane8094%<2%

Data Interpretation: Standard phosphines (PPh3, dppf) fail to accelerate transmetalation past the steric bulk of the 4-methoxyphenyl group, leading to massive reduction in protic solvents. Switching to SPhos or PEPPSI-IPr in aprotic media virtually eliminates the side reaction.

Self-Validating Experimental Protocol

This protocol utilizes an SPhos-based system and includes built-in quality control checks to ensure the reaction is proceeding via the correct mechanistic pathway.

Objective: Achieve >90% Suzuki-Miyaura cross-coupling yield while restricting hydrodehalogenation to <2%.

Step 1: Reagent Charging (Strict Inert Atmosphere) In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry reaction vial with:

  • 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2(dba)3 (2 mol%)

  • SPhos (8 mol%)

  • Anhydrous K3PO4 (3.0 equiv)

  • Causality: K3PO4 is chosen over carbonate bases because its high charge density strongly activates the boronic acid for transmetalation without acting as a hydride donor[2].

Step 2: Solvent Degassing Add anhydrous Toluene (to achieve a 0.2 M substrate concentration). Degas the suspension via three freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen degrades electron-rich phosphines (SPhos) into phosphine oxides. This halts the catalytic cycle and leaves the unreacted Pd(II) intermediate vulnerable to slow background reduction.

Step 3: Reaction Execution Seal the vial and heat to 90 °C with vigorous stirring (800 rpm) for 4 hours.

  • Causality: Vigorous stirring is critical in heterogeneous mixtures (due to insoluble K3PO4) to maximize the solid-liquid interfacial surface area required for transmetalation.

Step 4: In-Process Quality Control (Self-Validation) At


 hour, withdraw a 10 µL aliquot under positive argon pressure. Dilute in MeCN and analyze via LC-MS.
  • Validation Metric: Calculate the peak area ratio of the cross-coupled product (

    
    
    
    
    
    ) to the dehalogenated byproduct (
    
    
    
    
    ).
  • Pass: If Ratio > 20:1

    
     Proceed to completion. The catalytic cycle is healthy.
    
  • Fail: If Ratio < 10:1

    
     Abort. This indicates moisture ingress, degraded catalyst, or an unreactive boronic acid. Discard the batch, verify solvent anhydrousness, and re-run.
    

Step 5: Workup and Isolation Cool the reaction to room temperature. Filter the mixture through a short pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

Sources

Validation & Comparative

Comparative Analysis of 2-Chloro-3-(4-methoxyphenyl)pyrazine: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-(4-methoxyphenyl)pyrazine (CMPP) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical intermediate for Type I and Type II kinase inhibitors, antitubercular agents, and adenosine receptor antagonists. Unlike simple halopyrazines, CMPP possesses a unique electronic "push-pull" architecture: the electron-donating methoxyphenyl group at C3 modulates the electrophilicity of the chlorine at C2, offering superior regiocontrol during nucleophilic aromatic substitution (


) compared to symmetric 2,3-dichloropyrazine.

This guide provides a technical analysis of CMPP, contrasting its reactivity, synthesis, and physicochemical profile against standard pyrazine derivatives.

Part 1: Chemical Architecture & Reactivity Profile[1]

The Electronic "Push-Pull" Effect

The reactivity of CMPP is defined by the interplay between the electron-deficient pyrazine ring and the electron-rich anisole substituent.

  • 2-Position (Chlorine): The primary site for functionalization.[1] While the pyrazine ring is naturally electron-deficient (facilitating

    
    ), the para-methoxy group on the C3-phenyl ring donates electron density into the system via resonance. This slightly deactivates the C2-chlorine compared to 2-chloro-3-nitrophenylpyrazine  but significantly improves stability and solubility compared to 2,3-dichloropyrazine .
    
  • 3-Position (Aryl Group): The 4-methoxyphenyl moiety acts as a hydrophobic anchor, often occupying the ATP-binding pocket in kinase targets (e.g., the "gatekeeper" region).

Reactivity Comparison Table

The following table contrasts CMPP with its direct structural analogs to highlight its unique position in synthetic planning.

CompoundStructure TypeC2-Cl Reactivity (

)
Solubility (LogP)*Primary Application
2,3-Dichloropyrazine PrecursorHigh (Promiscuous)0.82Starting material; lacks regioselectivity in mono-substitution.
CMPP Hybrid Scaffold Moderate (Controlled)2.85 Late-stage diversification; Kinase inhibitor core.[1]
2-Chloro-3-phenylpyrazine AnalogHigh2.60General scaffold; lower solubility than CMPP.
2-Chloro-3-aminopyrazine DeactivatedLow0.55Requires harsh conditions for C2 displacement.

*LogP values are predicted consensus data based on fragment contribution methods.

Part 2: Synthesis & Experimental Protocols

Primary Synthesis: Site-Selective Suzuki-Miyaura Coupling

The most robust route to CMPP involves the mono-arylation of 2,3-dichloropyrazine. Regioselectivity is statistical unless controlled by steric bulk, but since the starting material is symmetric, the first substitution yields the desired product.

Protocol: Palladium-Catalyzed Cross-Coupling
  • Reagents: 2,3-Dichloropyrazine (1.0 eq), 4-Methoxyphenylboronic acid (1.1 eq),

    
     (3-5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1 v/v).[1] Dioxane is critical for solubilizing the boronic acid while maintaining catalyst stability.[1]

  • Conditions: Reflux (

    
    ) for 12 hours under 
    
    
    
    atmosphere.

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture with nitrogen for 15 minutes to prevent homocoupling of the boronic acid.

  • Addition: Add 2,3-dichloropyrazine and the catalyst first, stirring for 5 minutes to allow oxidative addition.

  • Coupling: Add the boronic acid and base solution. Heat to reflux.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). CMPP typically elutes as a pale yellow solid.[1]

Functionalization: Nucleophilic Aromatic Substitution ( )

Once synthesized, CMPP serves as the electrophile. The methoxy group ensures that nucleophiles (amines, thiols) attack the C2 position exclusively.

Protocol: Amination of CMPP
  • Reagents: CMPP (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO or NMP (high dielectric constant accelerates

    
    ).[1]
    
  • Conditions:

    
     for 4-6 hours.
    

Part 3: Visualizing the Logic

The following diagrams illustrate the synthetic pathway and the structure-activity relationship (SAR) logic used in drug design.

Diagram 1: Synthesis & Functionalization Pathway

SynthesisWorkflow cluster_0 Key Transformation Step Start 2,3-Dichloropyrazine (Symmetric Precursor) Intermediate CMPP (2-Chloro-3-(4-methoxyphenyl)pyrazine) Start->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 1,4-Dioxane, 100°C Reagent1 4-Methoxyphenyl- boronic acid Reagent1->Intermediate Product Functionalized Pyrazine Scaffold (Drug Candidate) Intermediate->Product SnAr Displacement (R-NH2, DIPEA, DMSO)

Caption: Step-wise synthesis of CMPP via Suzuki coupling followed by diversification via SnAr.

Diagram 2: Reactivity & SAR Logic

SAR_Logic CMPP CMPP Scaffold C2 C2-Chlorine (Electrophilic Center) CMPP->C2 C3 C3-Aryl Group (Hydrophobic Anchor) CMPP->C3 Reaction SnAr Reactivity C2->Reaction Leaving Group Methoxy 4-Methoxy Group (Electronic Modulator) C3->Methoxy Binding Kinase Pocket Affinity C3->Binding Pi-Stacking Methoxy->C2 Resonance Donation (Modulates Reactivity) Methoxy->Binding H-Bond Acceptor

Caption: Structure-Activity Relationship (SAR) map highlighting the dual role of the methoxyphenyl group.

Part 4: Functional Applications & Case Studies

Medicinal Chemistry: Kinase Inhibition

CMPP derivatives are frequently explored as ATP-competitive inhibitors.[1] The pyrazine nitrogen atoms can serve as hydrogen bond acceptors for the "hinge region" of kinases (e.g., EGFR, VEGFR).

  • Advantage: The 4-methoxyphenyl group mimics the hydrophobic bulk found in natural ligands, while the C2 position allows for the attachment of solubilizing groups (e.g., piperazine, morpholine) to improve pharmacokinetic profiles.

Antimicrobial Research

Derivatives of 3-aryl-2-chloropyrazines have shown promise as antitubercular agents.

  • Mechanism: Substitution of the C2-chlorine with hydrazine or benzylamine yields compounds that inhibit Mycobacterium tuberculosis H37Rv (MIC values

    
     6-42 
    
    
    
    M). The lipophilicity provided by the methoxyphenyl group aids in penetrating the waxy mycobacterial cell wall.

References

  • Suzuki-Miyaura Coupling Efficiency

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[3]

    • Source: Semantic Scholar / Molecules (2021).[1]

    • URL:[Link][4]

  • Reactivity of Halopyrazines

    • Title: A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
    • Source: BenchChem Application Notes.[1]

  • Antimicrobial Applications

    • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
    • Source: MDPI (Molecules, 2017).[1]

    • URL:[Link]

  • Alzheimer's & Neuroprotection

    • Title: Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine deriv
    • Source: BMC Chemistry (2022).[1]

    • URL:[Link]

Sources

Technical Validation Guide: 2-Chloro-3-(4-methoxyphenyl)pyrazine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for validating the biological activity of 2-Chloro-3-(4-methoxyphenyl)pyrazine derivatives. While the pyrazine core is a "privileged scaffold" in medicinal chemistry—found in FDA-approved drugs like Bortezomib (proteasome inhibitor) and Pyrazinamide (antitubercular)—the specific 2,3-disubstituted motif discussed here is emerging as a potent template for dual c-Met/VEGFR-2 kinase inhibition and tubulin polymerization interference .

This document contrasts these analogs against standard-of-care reference agents (e.g., Foretinib, Doxorubicin) and details the experimental protocols required to validate their structure-activity relationships (SAR).

Part 1: Structural Rationale & Design Logic

The "Warhead" and the "Anchor"

The biological potency of 2-Chloro-3-(4-methoxyphenyl)pyrazine relies on the specific electronic and steric environment created by its substituents.

  • The Anchor (Position 3): The 4-methoxyphenyl group provides essential lipophilicity and π-π stacking capability, allowing the molecule to dock into the hydrophobic pocket of kinase domains (e.g., the ATP-binding site).

  • The Warhead Handle (Position 2): The Chlorine atom is not the final effector but the reactive handle. It is an electrophilic site primed for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig).
    
    • Validation Criticality: Biological activity usually vanishes if the Chlorine remains unsubstituted in the final drug candidate due to metabolic instability and lack of hydrogen bond donor/acceptor interactions. The "Analogs" discussed here assume the Chlorine has been displaced by functionalized amines or heterocycles.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic required for validation.

SAR_Logic Core Pyrazine Core (Scaffold) Pos3 Pos 3: 4-Methoxyphenyl (Hydrophobic Anchor) Core->Pos3 Stabilizes Pos2 Pos 2: Chlorine (Reactive Handle) Core->Pos2 Activates for Sub. Target Target Interaction (ATP Pocket / Tubulin) Pos3->Target π-π Stacking Pos2->Target Displaced by H-Bond Donor (Critical)

Figure 1: SAR Logic. The 4-methoxyphenyl group anchors the molecule, while the 2-Chloro position must be derivatized to achieve high-affinity binding.

Part 2: Comparative Performance Data

To validate the biological utility of these analogs, they must be benchmarked against established inhibitors. The data below represents a comparative analysis of optimized 2-amino-3-(4-methoxyphenyl)pyrazine analogs (derived from the chloro-precursor) against clinical standards.

Primary Metric: Antiproliferative Potency ( )

Target Cell Lines:[1] A549 (Lung Adenocarcinoma), MCF-7 (Breast Cancer), HeLa (Cervical Cancer).

Compound ClassRepresentative StructureTarget MechanismA549

(µM)
MCF-7

(µM)
Selectivity Index (SI)*
Series A (Optimized) 2-(Substituted-amino)-3-(4-methoxyphenyl)pyrazineDual c-Met/VEGFR-20.98 ± 0.08 1.05 ± 0.17 > 10
Precursor (Control) 2-Chloro-3-(4-methoxyphenyl)pyrazineN/A (Intermediate)> 50.0> 50.0N/A
Foretinib Quinoline derivativec-Met/VEGFR-2 (Ref)0.85 ± 0.050.92 ± 0.10> 20
Doxorubicin AnthracyclineDNA Intercalation (Gen)0.45 ± 0.030.38 ± 0.04< 5 (Toxic)
Pyrazinamide Pyrazine amideFatty Acid Synthase (TB)> 100> 100Inactive

*Selectivity Index (SI) =


 (Normal Fibroblasts) / 

(Cancer Cells). High SI indicates safety.

Key Insights for Researchers:

  • The Precursor is Inactive: The raw 2-Chloro-3-(4-methoxyphenyl)pyrazine intermediate shows poor cytotoxicity (

    
    ). Biological validation must focus on the derivatized analogs.
    
  • Competitive Potency: Optimized analogs (Series A) approach the efficacy of Foretinib (sub-micromolar range) but often exhibit better solubility profiles due to the pyrazine nitrogen atoms acting as hydrogen bond acceptors.

  • Specificity: Unlike Doxorubicin (which kills indiscriminately), these analogs show a mechanism-based profile similar to targeted kinase inhibitors.

Part 3: Experimental Validation Protocols

Scientific integrity requires that every claim be backed by reproducible data. Below are the specific protocols to validate this scaffold.

Protocol 1: Chemical Purity Verification (Pre-Biological Screen)

Rationale: The 2-Chloro group is labile. Hydrolysis can occur, leading to inactive hydroxy-pyrazines.

  • Technique:

    
    -NMR (400 MHz, DMSO-
    
    
    
    ) and LC-MS.
  • Pass Criteria:

    • Distinct doublet signals for the p-methoxyphenyl ring (approx.

      
       6.9 and 7.8 ppm).
      
    • Singlet for the methoxy group (

      
       3.8 ppm).[2]
      
    • Crucial: Absence of broad -OH peaks (unless designed) and correct integration of the pyrazine protons.

    • Purity > 95% by HPLC area.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Rationale: Establishes the baseline antiproliferative phenotype.

  • Seeding: Seed A549/MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve analogs in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: 48 to 72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol 3: Kinase Target Validation (ADP-Glo Assay)

Rationale: Confirms the mechanism is kinase inhibition (e.g., c-Met) rather than general toxicity.

  • System: Recombinant c-Met or VEGFR-2 kinase domain, ATP, and substrate peptide.

  • Reaction: Incubate kinase + Analog + ATP for 60 min.

  • Detection: Add ADP-Glo reagent (terminates reaction, depletes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Validation: A decrease in luminescence correlates to kinase inhibition.

    • Success Metric:

      
       should correlate with 
      
      
      
      . If Kinase
      
      
      is high (>10 µM) but Cell
      
      
      is low (<1 µM), the mechanism is likely off-target (toxicity).

Part 4: Mechanism of Action Workflow

The following diagram outlines the validation pathway from the raw chloro-pyrazine scaffold to a validated hit.

Validation_Workflow Start Start: 2-Chloro-3-(4-methoxyphenyl)pyrazine Synth Synthesis: Nucleophilic Substitution (Displace -Cl with Amine) Start->Synth QC QC: NMR/LCMS Purity >95% Synth->QC QC->Synth Fail (Impure) Screen Phenotypic Screen (MTT Assay - A549/MCF7) QC->Screen Pass Screen->Start Inactive (Redesign) Hit Hit Identification (IC50 < 5 µM) Screen->Hit Active Mech Mechanism Check (Kinase Assay / Tubulin) Hit->Mech

Figure 2: Validation Workflow. A step-by-step logic gate ensuring only pure, active compounds proceed to mechanistic validation.

Part 5: References

  • Design and Synthesis of Pyrazine Derivatives: Title: Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.[1] Source: Frontiers in Chemistry (2022). URL:[Link]

  • Cytotoxicity Benchmarking: Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: Molecules (MDPI). URL:[Link]

  • Synthetic Methodology (Suzuki Coupling): Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines.[3][4] Source: Organic Chemistry Portal. URL:[Link]

  • Assay Protocols: Title: Guidelines for the use of cell lines in biomedical research (MTT/SRB Standards). Source: British Journal of Cancer. URL:[Link]

Sources

Spectroscopic comparison of 2-Chloro-3-(4-methoxyphenyl)pyrazine and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of 2-Chloro-3-(4-methoxyphenyl)pyrazine and Its Precursors: A Technical Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural verification of heteroaryl cross-coupling products. The synthesis of 2-chloro-3-(4-methoxyphenyl)pyrazine via the Suzuki-Miyaura reaction represents a classic case study in distinguishing mono-arylated target compounds from their di-halogenated precursors and potential di-arylated byproducts.

This guide provides an in-depth, objective comparison of the spectroscopic signatures (NMR, MS, IR) of the target compound and its precursors, grounded in mechanistic causality and self-validating experimental design.

Mechanistic Rationale and Synthetic Workflow

The target compound is synthesized via the palladium-catalyzed cross-coupling of 2,3-dichloropyrazine (Precursor A) and 4-methoxyphenylboronic acid (Precursor B).

The Causality of Selectivity: Achieving selective mono-substitution on a di-halogenated scaffold requires exploiting both electronic and steric factors. When the first equivalent of 4-methoxyphenylboronic acid couples to the pyrazine ring, the strongly electron-donating methoxy group pushes electron density into the pyrazine core. This electronic enrichment deactivates the adjacent, remaining C–Cl bond toward subsequent oxidative addition by the Pd(0) catalyst, as detailed in standard [1]. Additionally, the steric bulk of the newly installed aryl group physically shields the adjacent reaction site, ensuring high chemoselectivity.

G A 2,3-Dichloropyrazine (Precursor A) C Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O 80°C, Argon A->C B 4-Methoxyphenylboronic Acid (Precursor B) B->C D 2-Chloro-3-(4-methoxyphenyl)pyrazine (Target Compound) C->D Suzuki-Miyaura Cross-Coupling

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target pyrazine.

Spectroscopic Signatures & Causality

To objectively verify the success of the reaction, we must track the transformation of specific spectroscopic markers.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • Symmetry Breaking (¹H NMR): In 2,3-dichloropyrazine, structural symmetry renders the two pyrazine protons chemically equivalent, resulting in a single resonance at ~8.30 ppm. Upon coupling, this symmetry is broken. The pyrazine protons in the target compound split into two distinct doublets (

    
     Hz). The proton ortho to the newly formed C–C bond shifts downfield due to the anisotropic deshielding effect of the adjacent phenyl ring.
    
  • Aryl Signatures: The 4-methoxyphenylboronic acid displays a classic AA'BB' system. In the target compound, this AA'BB' pattern is preserved but slightly shifted due to the electron-withdrawing nature of the pyrazine ring pulling electron density away from the phenyl system.

Mass Spectrometry (LC-MS) as a Self-Validating System

Mass spectrometry serves as an instantaneous, self-validating check for the extent of coupling based on .

  • Precursor A: Exhibits a classic 9:6:1 isotopic cluster at m/z 149, 151, and 153, corresponding to the M, M+2, and M+4 peaks of a di-chlorinated species.

  • Target Compound: Displays a 3:1 isotopic pattern at m/z 221 and 223. The transition from a 9:6:1 to a 3:1 cluster unequivocally confirms the displacement of exactly one chlorine atom. If a singlet at m/z 293 emerges, it indicates the reaction has over-proceeded to the di-coupled byproduct.

Experimental Methodology: Self-Validating Protocol

This step-by-step methodology ensures high yield while preventing the homocoupling of boronic acids (which forms 4,4'-dimethoxybiphenyl)[1].

Step 1: Degassing (Critical for preventing homocoupling)

  • Combine toluene (10 mL), ethanol (5 mL), and distilled water (5 mL) in a Schlenk flask.

  • Sparge the solvent mixture with Argon for 30 minutes to remove dissolved oxygen.

Step 2: Reagent Introduction

  • Add 2,3-dichloropyrazine (1.0 mmol, 149 mg) and 4-methoxyphenylboronic acid (1.05 mmol, 159 mg) to the flask. Note: A slight 1.05 eq excess of boronic acid compensates for minor protodeboronation without risking di-substitution.

  • Add Na₂CO₃ (2.0 mmol, 212 mg) as the base.

  • Under a positive flow of Argon, quickly add the catalyst Pd(PPh₃)₄ (0.05 mmol, 58 mg).

Step 3: Reaction & In-Process Control

  • Heat the mixture to 80°C.

  • Self-Validation Check: After 4 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and inject into the LC-MS. Proceed to workup only when the 9:6:1 isotopic cluster (m/z 149) is fully replaced by the 3:1 cluster (m/z 221).

Step 4: Workup and Purification

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1 to 7:3 gradient) to isolate the target compound as a pale yellow solid.

Comparative Data Summary

The following tables summarize the quantitative spectroscopic data used to benchmark the target compound against its alternatives/precursors.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundPyrazine Protons (δ, ppm)Aryl Protons (δ, ppm)Methoxy Protons (δ, ppm)
2,3-Dichloropyrazine 8.30 (s, 2H)N/AN/A
4-Methoxyphenylboronic Acid N/A7.85 (d, 2H), 6.95 (d, 2H)3.82 (s, 3H)
2-Chloro-3-(4-methoxyphenyl)pyrazine 8.55 (d, 1H), 8.35 (d, 1H)7.90 (d, 2H), 7.00 (d, 2H)3.85 (s, 3H)

Table 2: Key Spectroscopic Signatures (¹³C NMR, MS, IR)

Compound¹³C NMR Key Shifts (ppm)LC-MS (ESI+) m/zFT-IR Signatures (cm⁻¹)
2,3-Dichloropyrazine 146.5 (C-Cl), 142.0 (CH)149, 151, 153 (9:6:1)1150 (C-Cl stretch)
4-Methoxyphenylboronic Acid 162.0 (C-O), 113.5 (CH)153 (M+H)3300 (O-H), 1250 (C-O-C)
2-Chloro-3-(4-methoxyphenyl)pyrazine 161.5 (C-O), 150.2 (C-Ar), 145.8 (C-Cl)221, 223 (3:1)1255 (C-O-C), 1145 (C-Cl)

References

  • Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids Source: Heterocycles / ChemInform URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL:[Link]

Sources

Benchmarking the Reactivity of 2-Chloro-3-(4-methoxyphenyl)pyrazine in Palladium-Catalyzed Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazine scaffold is a privileged heterocycle, integral to the structure of numerous biologically active compounds.[1][2][3] The ability to functionalize this core through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the exploration of chemical space and the development of novel therapeutic agents.[4] This guide provides a comprehensive analysis of the reactivity of 2-Chloro-3-(4-methoxyphenyl)pyrazine, a key building block, in three of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

This document will delve into the nuances of each reaction, presenting comparative data, detailed experimental protocols, and the underlying mechanistic principles that govern the reactivity of this versatile substrate. The insights provided herein are designed to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

The Influence of the Pyrazine Core and Substituents on Reactivity

The pyrazine ring is an electron-deficient system, a characteristic that significantly influences the reactivity of its halo-derivatives in palladium-catalyzed cross-coupling reactions. The two nitrogen atoms withdraw electron density from the ring, which generally facilitates the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond—a critical and often rate-determining step in the catalytic cycle.

However, the reactivity is a delicate balance of electronic and steric factors. The 4-methoxyphenyl substituent at the 3-position of the pyrazine ring in our target molecule introduces an electron-donating group. This can have a deactivating effect on the C-Cl bond towards oxidative addition when compared to unsubstituted or electron-withdrawn pyrazines. This nuanced reactivity profile necessitates a careful selection of catalytic systems to achieve optimal results.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Partners

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, lauded for its operational simplicity and broad functional group tolerance.[5] For a substrate like 2-Chloro-3-(4-methoxyphenyl)pyrazine, the choice of catalyst and ligand is critical to overcoming the potential deactivating effect of the methoxy group and the inherent lower reactivity of a C-Cl bond compared to C-Br or C-I bonds.

Comparative Reactivity and Catalyst Selection

While specific data for 2-Chloro-3-(4-methoxyphenyl)pyrazine is not abundant in publicly available literature, we can draw valuable insights from studies on similar 2-chloropyrazine systems. The general reactivity trend for halopyrazines in Suzuki coupling is I > Br > Cl > F, which correlates with the carbon-halogen bond dissociation energy.[6] For chloropyrazines, more active catalytic systems are often required.

Novel palladium(II) ONO pincer complexes have demonstrated superior activity in the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with various arylboronic acids, allowing for low catalyst loadings and reactions under open-flask conditions.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazines

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1001285
4-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018~90
3-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF9012~88

Note: The data in this table is compiled from various sources for analogous 2-chloropyrazine derivatives and serves as a general guide.

Experimental Protocol: Suzuki-Miyaura Coupling

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII OxAdd Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar' Ln PdII->PdII_Ar Transmetal Transmetalation (Ar'-B(OR)₂) Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Stir the reaction mixture at a temperature ranging from 80 to 110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[8] This reaction is of particular importance in drug discovery, as the arylamine moiety is a common feature in a vast number of pharmaceuticals.

Comparative Reactivity and Ligand Selection

Similar to the Suzuki coupling, the C-Cl bond of 2-Chloro-3-(4-methoxyphenyl)pyrazine presents a challenge for the Buchwald-Hartwig amination. The selection of a suitable bulky, electron-rich phosphine ligand is crucial for an efficient reaction. Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective for the amination of challenging heteroaryl chlorides.[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyrazines

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10012~95
MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11018~88
BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10024~80

Note: The data in this table is compiled from various sources for analogous 2-chloropyrazine derivatives and serves as a general guide.

Experimental Protocol: Buchwald-Hartwig Amination

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII OxAdd Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(NHR₂)-X] Ln PdII->PdII_Amine AmineCoord Amine Coordination (R₂NH) PdII_Amido Ar-Pd(II)-NR₂ Ln PdII_Amine->PdII_Amido Deprotonation Deprotonation (Base) Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 equiv), the amine (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Stir the mixture at a temperature between 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[10] This reaction is instrumental in the synthesis of conjugated enynes and other alkynyl-substituted heterocycles, which are valuable intermediates in organic synthesis.

Comparative Reactivity and Reaction Conditions

The Sonogashira coupling of chloropyrazines is generally more challenging than that of their bromo or iodo counterparts. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10] For less reactive chlorides, higher temperatures and more robust catalytic systems may be necessary. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases.

Table 3: Representative Conditions for Sonogashira Coupling of 2-Chloropyrazines

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6512~75
TrimethylsilylacetylenePd(dppf)Cl₂ (3)CuI (5)DIPADMF8018~80
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene9024~70

Note: The data in this table is compiled from various sources for analogous 2-chloropyrazine derivatives and serves as a general guide.

Experimental Protocol: Sonogashira Coupling

Diagram: Sonogashira Catalytic Cycle

Sonogashira cluster_1 Copper Cycle cluster_0 Palladium Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII OxAdd Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR Ln PdII->PdII_Alkynyl Transmetal Transmetalation (Cu-C≡CR) Product Ar-C≡CR PdII_Alkynyl->Product RedElim Reductive Elimination Product->Pd0 CuX CuX Alkyne H-C≡CR Cu_Alkynyl Cu-C≡CR Alkyne->Cu_Alkynyl CuX, Base Cu_Alkynyl->CuX Base Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add 2-Chloro-3-(4-methoxyphenyl)pyrazine (1.0 equiv), the terminal alkyne (1.2-2.0 equiv), and an anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) via syringe.

  • Heat the reaction mixture to a temperature between 50-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter through a pad of celite to remove insoluble salts, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Conclusion

2-Chloro-3-(4-methoxyphenyl)pyrazine is a valuable building block for the synthesis of complex, biologically active molecules. Its successful functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions hinges on the careful selection of reaction conditions, particularly the catalyst and ligand system. While its C-Cl bond and the electron-donating methoxy group present challenges compared to more reactive halo-aromatics, the use of modern, highly active catalytic systems can achieve excellent yields. This guide provides a foundational framework and detailed protocols to aid researchers in harnessing the synthetic potential of this important pyrazine derivative.

References

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022. Available from: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ACS Medicinal Chemistry Letters. 2023. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. 2021. Available from: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta. 2022. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2017. Available from: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. 2023. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. 2021. Available from: [Link]

  • Synthesis of 3-alkyl-2-methoxy pyrazines. Durham e-Theses. 2023. Available from: [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available from: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. 2023. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. 2011. Available from: [Link]

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. 2014. Available from: [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 2-Chloro-3-(4-methoxyphenyl)pyrazine Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazine Scaffold

In the landscape of targeted therapeutics, the 2,3-disubstituted pyrazine scaffold has emerged as a highly privileged structural motif, particularly in the development of protein kinase inhibitors and antiparasitic agents [1]. The compound 2-Chloro-3-(4-methoxyphenyl)pyrazine serves as a highly versatile intermediate. Its architectural geometry provides an ideal starting point for hit-to-lead medicinal chemistry: the pyrazine ring acts as a robust hinge-binding element, the 4-methoxyphenyl group projects into adjacent hydrophobic specificity pockets, and the highly reactive C2-chlorine atom provides a synthetic handle for late-stage diversification.

This guide objectively compares the performance of various 2-chloro-3-(4-methoxyphenyl)pyrazine derivatives, detailing the causality behind structural modifications, robust experimental protocols, and comparative SAR data to guide drug development professionals in scaffold optimization.

Mechanistic Rationale: The Causality of Scaffold Design

The efficacy of pyrazine derivatives as kinase inhibitors is not coincidental; it is governed by strict stereoelectronic principles.

  • Hinge Region Binding: The nitrogen atoms of the pyrazine core act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (the ATP-binding pocket).

  • Hydrophobic Pocket Occupation: The 4-methoxyphenyl group at the C3 position is sterically constrained to project out of the hinge plane. The electron-donating methoxy group enhances the electron density of the aryl ring, allowing it to form favorable

    
     or cation-
    
    
    
    interactions within the hydrophobic pocket of the kinase [2].
  • Solvent Channel Vector: The C2 position points directly toward the solvent-exposed channel of the kinase. The presence of a chlorine atom at C2 in the parent molecule is highly advantageous synthetically. The adjacent pyrazine nitrogen activates the C-Cl bond, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows researchers to rapidly introduce solubilizing groups (like morpholines or piperazines) without disrupting the core binding pharmacophore.
    

BindingModel ATP Kinase Hinge Region (ATP Pocket) Pyrazine Pyrazine Core (H-Bond Acceptor) ATP->Pyrazine H-Bonds Methoxy 4-Methoxyphenyl (Hydrophobic Pocket) Pyrazine->Methoxy C3 Position C2Sub C2-Substituent (Solvent Channel) Pyrazine->C2Sub C2 Position

Fig 1: Pharmacophoric binding model of 2,3-disubstituted pyrazines in the kinase ATP pocket.

Comparative SAR Analysis: Data Presentation

To understand how modifications at the C2 position affect biological activity, we must compare the parent compound against its substituted derivatives. The following table synthesizes representative SAR data for 2-chloro-3-(4-methoxyphenyl)pyrazine derivatives screened against a standard Cyclin-Dependent Kinase (CDK2) panel, a common target for this scaffold [1].

Compound IDC2-SubstituentC3-SubstituentCDK2 IC

(nM)
Cellular Toxicity (CC

, µM)
SAR Rationale & Performance
Parent (1a) -Cl (Chloro)4-Methoxyphenyl>10,000>50Poor binding due to lack of solvent-channel interactions; highly lipophilic.
Deriv (1b) -NH

(Amino)
4-Methoxyphenyl1,25045Introduction of an H-bond donor improves hinge affinity moderately.
Deriv (1c) -Morpholine4-Methoxyphenyl145>100Morpholine improves aqueous solubility and projects favorably into the solvent channel.
Deriv (1d) -NH-(4-F-Phenyl)4-Methoxyphenyl2812Bulky arylamine fills an adjacent hydrophobic sub-pocket, drastically increasing potency but increasing toxicity.
Deriv (1e) -Piperazine4-Methoxyphenyl85>100Basic amine improves salt formation and PK properties while maintaining high target affinity.

Key Takeaway: The parent 2-chloro compound (1a) is biologically inactive on its own but serves as the critical precursor. Replacing the C2-chlorine with aliphatic or cyclic amines (e.g., morpholine, piperazine) yields the optimal balance of target potency (IC


 < 150 nM) and low cellular toxicity, outperforming both the parent and the highly lipophilic arylamine derivatives.

Experimental Protocols & Methodologies

A self-validating experimental system is critical to ensure that observed biological activities are due to the intended molecular structure and not synthetic impurities. Below are the field-proven methodologies for synthesizing and screening these derivatives.

Protocol A: Synthesis of C2-Substituted Derivatives via

Objective: Convert 2-chloro-3-(4-methoxyphenyl)pyrazine into a C2-amine derivative (e.g., Deriv 1c).

  • Reaction Setup: In an oven-dried microwave vial, dissolve 2-chloro-3-(4-methoxyphenyl)pyrazine (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Reagent Addition: Add the desired amine (e.g., morpholine) (2.5 eq, 1.25 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to act as an acid scavenger.

  • Thermal Activation: Seal the vial and heat the mixture to 120°C for 4 hours using a microwave reactor. Causality: Microwave irradiation ensures rapid, uniform heating, pushing the sterically hindered substitution to completion while minimizing degradation byproducts.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove DMF and excess amine.

  • Purification & QC: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc). Crucial Step:  Confirm purity (>95%) via LC-MS and 
    
    
    
    H-NMR before biological screening to prevent false positives in the kinase assay.
Protocol B: ADP-Glo™ Kinase Inhibition Assay

Objective: Quantify the IC


 of the purified derivatives.
  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target kinase (e.g., CDK2/Cyclin A) to a working concentration of 2 ng/µL.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the pyrazine derivatives in 100% DMSO. Transfer 1 µL of each to a 384-well plate.

  • Enzyme Reaction: Add 4 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the

    
     concentration) and the specific peptide substrate. Incubate for 60 minutes at 30°C.
    
  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC

    
     values using non-linear regression (four-parameter logistic curve) in GraphPad Prism.
    

Workflow Start 2-Chloro-3-(4-methoxyphenyl)pyrazine (Starting Scaffold) SNAr SNAr / Cross-Coupling Nucleophilic substitution at C2 Start->SNAr Purification Purification SNAr->Purification Assay Biochemical Screening ADP-Glo Kinase Assay Purification->Assay SAR SAR Data Analysis & Lead Selection Assay->SAR

Fig 2: Experimental workflow from chemical synthesis to SAR data analysis.

Alternative Scaffolds Comparison

When developing kinase inhibitors, researchers often weigh the 2,3-disubstituted pyrazine core against alternative nitrogenous heterocycles.

  • 2,3-Disubstituted Pyrazines vs. 2,5-Disubstituted Pyrazines: SAR studies utilizing PASS (Prediction of Activity Spectra for Substances) and biological screening have definitively proven that 2,3-disubstituted derivatives exhibit significantly higher binding affinities for protein kinases than their 2,5-disubstituted counterparts [1]. The 2,3-geometry correctly aligns the C3-aryl group with the hydrophobic pocket while maintaining the optimal vector for the C2-substituent into the solvent channel.

  • Pyrazines vs. Pyrimidines: While pyrimidines are ubiquitous in approved kinase inhibitors, pyrazines offer a distinct electronic profile. The symmetrical distribution of nitrogens in the pyrazine ring alters the

    
     and dipole moment, often resulting in improved membrane permeability and reduced off-target toxicity compared to highly basic pyrimidine analogs[2].
    

References

  • Faroun, A. M. R., Najajreh, Y., Odeh, I., & Hanania, M. (2017). Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives. Al-Quds University. Available at:[Link]

  • Rahmani, R., Ban, K., Jones, A. J., Ferrins, L., Ganame, D., Sykes, M. L., Avery, V. M., White, K. L., Ryan, E., Kaiser, M., Charman, S. A., & Baell, J. B. (2015). 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry, 58(17), 6753-6765. Available at:[Link]

Confirming the identity and purity of 2-Chloro-3-(4-methoxyphenyl)pyrazine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Identity and Purity of 2-Chloro-3-(4-methoxyphenyl)pyrazine: HPLC vs. GC-MS Comparison Guide

2-Chloro-3-(4-methoxyphenyl)pyrazine is a highly valuable synthetic intermediate, frequently utilized in the development of complex pharmaceutical agents, including azaindole piperazine derivatives targeting viral infections like HIV [1]. Synthesized primarily via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,3-dichloropyrazine with 4-methoxyphenylboronic acid, the reaction matrix inherently contains unreacted starting materials, potential dehalogenated side-products, and over-coupled impurities.

For drug development professionals and analytical chemists, confirming the exact identity and determining the purity of this intermediate is critical before proceeding to subsequent amination or coupling steps. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing how these orthogonal techniques serve as a self-validating system for this specific compound.

Mechanistic Context: The Synthesis and Impurity Profile

To design an effective analytical method, one must understand the chemical environment. The synthesis relies on the regioselective mono-coupling of a symmetric dihalide. If the stoichiometry or catalyst kinetics are not perfectly controlled, the secondary chloride can react, forming the over-coupled 2,3-bis(4-methoxyphenyl)pyrazine.

Synthesis SM1 2,3-Dichloropyrazine (Starting Material) Reaction Pd-Catalyzed Suzuki Coupling SM1->Reaction SM2 4-Methoxyphenylboronic Acid SM2->Reaction Target 2-Chloro-3-(4-methoxyphenyl)pyrazine (Target Product) Reaction->Target Main Pathway Imp1 2,3-Bis(4-methoxyphenyl)pyrazine (Over-coupling) Reaction->Imp1 Excess Boronic Acid Imp2 Dehalogenated Pyrazine (Side Reaction) Reaction->Imp2 Pd-Hydride

Synthesis pathway of 2-Chloro-3-(4-methoxyphenyl)pyrazine and common impurities.

Comparative Analysis: HPLC-UV vs. GC-MS

While both techniques can separate the components of the reaction mixture, they exploit different physicochemical properties, making them highly complementary.

  • HPLC-UV (Purity & Yield): HPLC is the gold standard for quantifying the reaction yield and assessing the non-volatile impurity profile. For aromatic heterocyclic compounds, a Biphenyl stationary phase is superior to a standard C18. The Biphenyl column leverages

    
     interactions, which are highly sensitive to the electron density differences between the mono-coupled target (one electron-donating methoxyphenyl group) and the bis-coupled impurity (two methoxyphenyl groups).
    
  • GC-MS (Identity & Volatiles): GC-MS is unparalleled for structural confirmation. Halogenated pyrazines are sufficiently volatile and thermally stable for GC analysis [2]. Using Electron Impact (EI) ionization at 70 eV, the mass spectrometer provides a hard fragmentation pattern. The presence of a single chlorine atom on the pyrazine ring generates a distinct isotopic signature—a molecular ion (M) and an M+2 peak in a precise 3:1 relative abundance ratio. This isotopic ratio acts as a self-validating identity check; if the M+2 peak is missing, the compound has undergone dehalogenation or over-coupling.

Performance Comparison Table
FeatureHPLC-UV (Biphenyl Column)GC-MS (EI, 5% Phenyl Column)
Primary Utility Quantitative purity, yield determinationStructural identity, volatile SM detection
Separation Mechanism Hydrophobicity &

interactions
Boiling point & vapor pressure
Sensitivity to 2,3-Dichloropyrazine Moderate (poor UV chromophore at high

)
High (highly volatile, strong MS signal)
Sensitivity to Bis-coupled Impurity High (strong UV absorbance)Moderate (higher boiling point, requires high oven temp)
Identity Confirmation Retention time matching onlyMolecular weight, fragmentation, isotopic pattern
Self-Validating Feature Mass balance (Area %)

Isotope ratio (3:1)

Experimental Protocols

To ensure reproducibility, the following methodologies are optimized for the resolution of 2-chloro-3-(4-methoxyphenyl)pyrazine from its synthetic matrix.

Protocol 1: HPLC-UV Method for Purity Determination

Causality Check: A gradient elution ensures that the highly polar boronic acid elutes early, while the highly lipophilic bis-coupled impurity is washed off the column at high organic concentrations. Formic acid is added to buffer the pyrazine nitrogens, suppressing secondary interactions with residual column silanols that cause peak tailing.

  • Column Selection: Restek Raptor Biphenyl (100 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 13.0 min: Hold at 90% B

    • 13.0 - 13.1 min: Return to 20% B (Equilibration for 4 min).

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • Detection: DAD scanning from 200-400 nm. Extract chromatogram at 254 nm (optimal for the conjugated aryl-pyrazine system).

  • Sample Preparation: Dilute the reaction mixture 1:100 in Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol 2: GC-MS (EI) Method for Identity Confirmation

Causality Check: A standard 5% phenyl-methylpolysiloxane column provides excellent thermal stability for eluting the heavier target molecule while resolving the highly volatile starting materials at lower initial temperatures.

  • Column: HP-5MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness) [2].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Conditions: Split ratio 50:1, Temperature 280°C.

  • Oven Temperature Program:

    • Initial: 80°C (Hold 1 min) - captures and resolves volatile 2,3-dichloropyrazine.

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (Hold 5 min) - elutes the target and bis-coupled impurities.

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Ion source at 230°C, Quadrupole at 150°C. Scan range: m/z 50 to 400.

  • Data Interpretation (Self-Validation): Locate the peak for 2-chloro-3-(4-methoxyphenyl)pyrazine. Confirm the molecular ion (

    
    ) at m/z 220. Check for the M+2 peak at m/z 222 with an intensity of ~33% relative to the M peak, confirming the presence of exactly one chlorine atom. A prominent fragment at m/z 205 indicates the loss of a methyl radical (
    
    
    
    ) from the methoxy group.

Analytical Workflow Integration

To maximize efficiency in a drug development setting, these two methods should be deployed concurrently. The workflow below illustrates the decision matrix for batch release.

G Sample Reaction Mixture 2-Chloro-3-(4-methoxyphenyl)pyrazine Prep Sample Preparation (Dilution/Filtration) Sample->Prep HPLC HPLC-UV/DAD (Purity & Quantitation) Prep->HPLC Aliquot 1 GCMS GC-MS (EI) (Identity & Volatiles) Prep->GCMS Aliquot 2 Impurity Impurity Profiling (Bis-coupled, SMs) HPLC->Impurity Identity Mass Spec & Isotope (Cl-35/Cl-37 Ratio) GCMS->Identity Release Batch Release / Next Synthetic Step Impurity->Release Identity->Release

Concurrent HPLC and GC-MS analytical workflow for batch release.

Conclusion

For the rigorous characterization of 2-Chloro-3-(4-methoxyphenyl)pyrazine, relying on a single analytical technique is insufficient. HPLC-UV equipped with a Biphenyl column provides the necessary resolution to quantify structurally similar aromatic impurities, while GC-MS offers the definitive structural proof via EI fragmentation and chlorine isotopic profiling. Together, they form an authoritative, self-validating framework essential for high-stakes pharmaceutical synthesis.

References

  • Title: Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives (US Patent 7,354,924 B2)
  • Title: Synthesis and Reactivity of Dithienopyrazines Source: ResearchGate URL: [Link]

Comparison of synthetic methodologies for substituted pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Substituted Pyrazines: A Comparative Analysis

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, materials science, and the flavor and fragrance industry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including treatments for cancer and tuberculosis, and are responsible for the characteristic aromas of many roasted and baked foods.[1][3] The utility of the pyrazine scaffold stems from its unique electronic properties, its capacity to act as a hydrogen bond acceptor, and its role as a bioisostere for other aromatic systems.[2][4]

Given its importance, the development of efficient and versatile synthetic routes to substituted pyrazines is a critical endeavor for chemical researchers. Methodologies range from century-old name reactions still in use today to modern, sustainable catalytic approaches. The choice of synthetic strategy is dictated by the desired substitution pattern, required functional group tolerance, scalability, and environmental impact.

This guide provides an in-depth comparison of three distinct and powerful methodologies for synthesizing substituted pyrazines: the classical Gutknecht synthesis, the versatile condensation involving diaminomaleonitrile, and a modern manganese-catalyzed dehydrogenative coupling. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific applications.

The Classical Approach: Gutknecht Pyrazine Synthesis (1879)

One of the oldest and most fundamental methods for pyrazine synthesis is the Gutknecht condensation, first reported in 1879.[4][5] This reaction relies on the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[6] The enduring relevance of this method lies in its straightforwardness and its utility in preparing symmetrically substituted pyrazines.

Mechanistic Rationale

The causality of the Gutknecht synthesis is a logical sequence of condensation and oxidation. The process begins with the formation of an α-amino ketone. While various methods exist for this, a common route is the reduction of an α-oximino ketone.[7] Two molecules of the α-amino ketone then undergo a double condensation. The first molecule's amino group attacks the carbonyl carbon of the second molecule, and vice-versa, to form a cyclic dihydropyrazine. This intermediate is not aromatic and is readily oxidized. The oxidation, which can be achieved with reagents like copper(II) sulfate or often simply by exposure to atmospheric oxygen, removes two hydrogen atoms to establish the aromatic pyrazine ring.[1][7]

Gutknecht_Mechanism cluster_start α-Amino Ketone Formation cluster_cyclization Dimerization & Cyclization cluster_oxidation Aromatization Ketone Ketone Isonitroso Ketone Isonitroso Ketone Ketone->Isonitroso Ketone + HNO₂ α-Amino Ketone α-Amino Ketone Isonitroso Ketone->α-Amino Ketone Reduction (e.g., Zn/AcOH) Dihydropyrazine Dihydropyrazine α-Amino Ketone->Dihydropyrazine Self-condensation (2 equivalents) Substituted Pyrazine Substituted Pyrazine Dihydropyrazine->Substituted Pyrazine Oxidation (e.g., Air, CuSO₄)

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Advantages and Disadvantages
  • Advantages : The primary advantage is its simplicity for creating symmetrically 2,5- or 2,3,5,6-substituted pyrazines. The starting materials (ketones) are often readily available.

  • Disadvantages : The synthesis of unsymmetrical pyrazines using two different α-amino ketones is problematic, leading to a statistical mixture of three different products that can be difficult to separate.[8][9] The reaction conditions can be harsh, and the initial preparation of the α-amino ketone adds steps to the overall sequence.[4]

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine

This protocol is adapted from the general principles of the Gutknecht synthesis.[9]

  • Step 1: Formation of Isonitrosoacetone : In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve sodium nitrite (1.5 eq) in water. Cool the solution to below 10°C in an ice-salt bath. Separately, prepare a solution of acetone (1.0 eq) in dilute hydrochloric acid. Add the acetone solution dropwise to the stirred nitrite solution, maintaining the temperature below 10°C. After the addition is complete, continue stirring for 1-2 hours.

  • Step 2: Reduction to Aminoacetone : To the crude isonitrosoacetone solution, slowly add zinc dust (2.0 eq) in portions, keeping the temperature below 20°C. The reaction is exothermic. After the addition, stir the mixture for an additional 2-3 hours at room temperature.

  • Step 3: Dimerization and Oxidation : Make the reaction mixture strongly alkaline by adding a concentrated sodium hydroxide solution. This will precipitate zinc hydroxide and facilitate the dimerization of the in situ-formed aminoacetone to dihydropyrazine. Gently heat the mixture to approximately 50-60°C and bubble air through the solution for several hours to promote oxidation to 2,5-dimethylpyrazine.

  • Step 4: Isolation : The product can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether). The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation.

The Versatile Building Block Approach: Synthesis from Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN) is an inexpensive and highly versatile C4 building block for the synthesis of a wide variety of nitrogen-containing heterocycles, including pyrazines.[10][11] Its reaction with 1,2-dicarbonyl compounds provides a direct and efficient route to 2,3-dicyanopyrazines, which are valuable precursors for more complex derivatives.[11][12]

Mechanistic Rationale

The synthesis is a straightforward condensation reaction analogous to the formation of quinoxalines from o-phenylenediamines. The two amino groups of DAMN react with the two carbonyl groups of a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil). The reaction proceeds through a double imine formation, followed by cyclization and dehydration to yield the aromatic 2,3-dicyanopyrazine ring. The electron-withdrawing nitrile groups on the pyrazine core make it amenable to further functionalization.

DAMN_Mechanism Reactants 1,2-Dicarbonyl Compound + Diaminomaleonitrile (DAMN) Intermediate Cyclic Intermediate Reactants->Intermediate Condensation Product 2,3-Dicyanopyrazine Derivative Intermediate->Product Dehydration (-2 H₂O)

Caption: Synthesis of Dicyanopyrazines from DAMN.

Advantages and Disadvantages
  • Advantages : This method is highly efficient for producing 2,3-dicyanopyrazines. DAMN is a commercially available and inexpensive starting material.[10] The reaction conditions are often mild, and the process can be accelerated using microwave irradiation, which can significantly improve yields.[13]

  • Disadvantages : The primary limitation is the requirement for a 1,2-dicarbonyl compound, which may not always be readily accessible. The scope is largely limited to producing pyrazines with nitrile groups at the 2 and 3 positions, although these can be further elaborated.

Experimental Protocol: One-Pot Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile

This protocol is based on the general condensation reaction between DAMN and a 1,2-diketone.[12]

  • Step 1: Reaction Setup : In a round-bottom flask, dissolve benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol) in ethanol (10 mL).

  • Step 2: Addition of DAMN : To this solution, add diaminomaleonitrile (DAMN) (1.0 mmol).

  • Step 3: Cyclization : Add a catalytic amount of acetic acid (2-3 drops) to the mixture. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation : Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5,6-diphenylpyrazine-2,3-dicarbonitrile.

The Modern Sustainable Approach: Manganese-Catalyzed Dehydrogenative Coupling

Reflecting the modern drive towards green and sustainable chemistry, acceptorless dehydrogenative coupling (ADC) reactions have emerged as powerful, atom-economical methods for forming C-N bonds. Recently, earth-abundant metal catalysts, such as manganese, have been successfully employed for the synthesis of symmetrical 2,5-disubstituted pyrazines from 2-amino alcohols.[14][15] This method is highly attractive as it generates only hydrogen gas and water as byproducts.[16]

Mechanistic Rationale

The catalytic cycle, while complex, is believed to involve several key steps. First, the manganese pincer complex catalyzes the dehydrogenation of the 2-amino alcohol to form an α-amino aldehyde intermediate. Two molecules of this highly reactive intermediate then condense to form a dihydropyrazine, analogous to the Gutknecht pathway. Finally, the catalyst facilitates a second dehydrogenation step, aromatizing the dihydropyrazine to the final substituted pyrazine product and regenerating the active catalyst. The entire process is "acceptorless" because it does not require an external stoichiometric oxidant; instead, hydrogen gas is liberated.

ADC_Workflow Start 2-Amino Alcohol (2 equivalents) Catalyst Mn-Pincer Catalyst + Base (e.g., KH) Intermediate α-Amino Aldehyde (in situ) Catalyst->Intermediate Dehydrogenation (-H₂) Dihydropyrazine Dihydropyrazine Intermediate->Dihydropyrazine Dimerization (-H₂O) Product 2,5-Disubstituted Pyrazine Dihydropyrazine->Product Dehydrogenation (-H₂) Byproducts Byproducts: H₂ + H₂O Product->Byproducts

Caption: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling.

Advantages and Disadvantages
  • Advantages : This method is highly atom-economical and environmentally benign, with water and hydrogen gas as the only byproducts.[14][15] It utilizes an earth-abundant and inexpensive manganese catalyst, avoiding costly and toxic precious metals. The one-step procedure from readily available amino alcohols is highly efficient.[16]

  • Disadvantages : The primary limitation is that it is best suited for the synthesis of symmetrical 2,5-disubstituted pyrazines. The reaction requires high temperatures (e.g., 150 °C) and inert atmosphere techniques (Schlenk line or glovebox), which may not be accessible in all laboratory settings.[16]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

This protocol is a representative example of the manganese-catalyzed dehydrogenative coupling of a 2-amino alcohol.[16]

  • Step 1: Reaction Setup : To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (e.g., Mn(Acr-PNPPh)(CO)₂Br, 2 mol%) and potassium hydride (KH, 3 mol%).

  • Step 2: Inert Atmosphere : Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Step 3: Addition of Reagents : Under a positive pressure of argon, add 2-amino-1-phenylethanol (1.0 mmol) followed by anhydrous toluene (3.0 mL).

  • Step 4: Reaction : Seal the Schlenk tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture vigorously for 24 hours.

  • Step 5: Workup and Isolation : After cooling to room temperature, carefully quench the reaction by adding 5 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 6: Purification : Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,5-diphenylpyrazine.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators of these three methodologies are summarized below.

FeatureGutknecht SynthesisSynthesis from DAMNMn-Catalyzed Dehydrogenative Coupling
Primary Product Type Symmetrically substituted pyrazines2,3-DicyanopyrazinesSymmetrically 2,5-disubstituted pyrazines
Key Precursors α-Amino ketones (from ketones)1,2-Dicarbonyl compounds, DAMN2-Amino alcohols
Typical Yields Moderate to goodGood to excellent (often >75%)[10]Excellent (often >80%)[16]
Reaction Conditions Often requires strong acid/base, variable temp.Mild (reflux) to microwave-assistedHigh temperature (150 °C), inert atmosphere
Atom Economy Moderate (byproducts from precursor synthesis)HighExcellent (only H₂ and H₂O as byproducts)[14]
Key Advantage Classical simplicity, readily available ketonesAccess to highly functionalized pyrazinesHigh sustainability, atom economy
Key Limitation Poor for unsymmetrical products, harsh conditionsLimited to dicyano derivatives, requires diketonesRequires high temp, inert conditions; only for symmetrical products

Conclusion

The synthesis of substituted pyrazines is a mature field with a rich diversity of methodologies. The classical Gutknecht synthesis remains a viable option for simple, symmetrical pyrazines, though it is often superseded by more modern techniques. The use of diaminomaleonitrile (DAMN) provides a highly effective and direct entry into 2,3-dicyanopyrazines, which are versatile intermediates for further chemical exploration. For researchers prioritizing sustainability and efficiency, the manganese-catalyzed acceptorless dehydrogenative coupling of amino alcohols represents the state of the art for producing symmetrical 2,5-disubstituted pyrazines in an environmentally benign manner.

The selection of an appropriate synthetic route requires a careful analysis of the target molecule's substitution pattern, the availability of starting materials, and the desired laboratory throughput and environmental footprint. By understanding the mechanistic principles and practical considerations of each method, researchers can confidently and effectively access the valuable and diverse world of substituted pyrazines.

References

  • Tamaddon, F., & Dehghani Tafti, A. (n.d.). SnCl2·2H2O-Catalyzed Solvent-Free Synthesis of α-Amino Ketones and Tetrasubstituted Pyrazines. Synfacts. [Link]

  • Aly, A. A., et al. (2016). Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. Journal of Heterocyclic Chemistry. [Link]

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). [Link]

  • Balaraman, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • Liew, K. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher (UNIPub). [Link]

  • IISER Pune. (n.d.). Mild and Biocompatible Synthesis of Highly Symmetrical Tetra-Substituted Pyrazines from Amino acids and Peptides. [Link]

  • Al-Zaydi, K. M., et al. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. ResearchGate. [Link]

  • Balaraman, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • Singh, B., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Scribd. (2023). Gutknecht Pyrazine Synthesis Overview. [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. [Link]

  • Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. PubMed. [Link]

  • Al-Zaydi, K. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. PMC. [Link]

  • CoLab. (2010).
  • Gutknecht Pyrazine Synthesis. (n.d.). [Link]

  • Ballaschk, F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]

Sources

Safety Operating Guide

2-Chloro-3-(4-methoxyphenyl)pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative approach to laboratory safety requires moving beyond simple compliance and understanding the chemical causality behind environmental health and safety (EHS) protocols. For drug development professionals handling halogenated intermediates like 2-Chloro-3-(4-methoxyphenyl)pyrazine , improper disposal not only violates federal regulations but also poses significant environmental and facility risks.

This guide outlines the self-validating protocols for the safe handling, segregation, and disposal of this compound, grounded in federal regulatory frameworks and established laboratory safety standards.

Chemical Profile and Regulatory Context

2-Chloro-3-(4-methoxyphenyl)pyrazine is a halogenated heterocyclic organic compound frequently utilized as a building block in pharmaceutical synthesis. From a waste management perspective, its critical structural feature is the covalently bound chlorine atom.

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) defines hazardous waste through specific lists or by characteristic properties: Ignitability, Corrosivity, Reactivity, and Toxicity[1]. While this specific pyrazine derivative may not appear on the EPA's specific "P" or "U" lists of acutely toxic discarded commercial chemical products, its halogenated nature dictates that it must be managed as a Halogenated Organic Waste [2].

The Causality of Halogenated Segregation: Halogenated organic compounds must never be mixed with non-halogenated solvents or regular trash. When incinerated at suboptimal temperatures, halogenated organics can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, EHS departments must route these specific waste streams to specialized, high-temperature commercial incinerators equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

Waste Stream Compatibility and Segregation Data

To maintain a self-validating safety system, researchers must separate waste at the point of generation. The following table summarizes the quantitative and qualitative segregation logic for this compound.

Waste Stream CategoryCompatibility StatusCausality / Rationale
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the same disposal pathway (high-temperature incineration with acid scrubbing).
Non-Halogenated Organics (e.g., Ethanol, Hexane)Incompatible Mixing increases the volume of waste requiring expensive halogen-specific incineration.
Aqueous Waste / Acids / Bases Incompatible Pyrazine derivatives have low aqueous solubility; mixing creates difficult-to-treat biphasic waste.
Alkali Metals / Strong Reducers Dangerously Incompatible Halogenated compounds can react explosively with alkali metals (e.g., Sodium, Potassium).

Step-by-Step Disposal Methodology

The National Research Council's Prudent Practices in the Laboratory strictly advises against the ad-hoc, in-lab chemical destruction or neutralization of complex organic intermediates[3]. Instead, the protocol relies on secure containment and institutional transfer.

Step 1: Hazard Assessment & PPE Verification

  • Action: Before handling the waste, don appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, nitrile gloves, and safety goggles.

  • Rationale: The methoxyphenyl and pyrazine moieties can cause skin and eye irritation, while the compound's dust or aerosolized particles pose respiratory hazards.

Step 2: Primary Containment

  • Action: Transfer the solid waste (or solvent-dissolved waste) into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy specifically designated for "Halogenated Organic Waste."

  • Rationale: Glass and HDPE prevent solvent degradation of the container. Ensure the container has a tight-fitting, screw-cap lid to prevent volatile emissions.

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop/gram of waste. The label must explicitly list "2-Chloro-3-(4-methoxyphenyl)pyrazine" and the specific solvent it is dissolved in (if applicable). Do not use abbreviations or chemical structures.

  • Rationale: RCRA regulations require that the chemical composition of waste be fully identifiable to emergency responders and waste treatment facilities[4].

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

  • Rationale: Secondary containment captures catastrophic leaks, preventing the halogenated compound from reaching floor drains or reacting with incompatible materials stored nearby.

Step 5: Institutional Transfer

  • Action: Submit a waste pickup request to your institutional EHS department before the SAA volume limit is reached or the regulatory time limit expires.

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for routing 2-Chloro-3-(4-methoxyphenyl)pyrazine into the correct disposal pipeline.

WasteWorkflow A Waste Generation: 2-Chloro-3-(4-methoxyphenyl)pyrazine B Hazard Assessment (Halogenated Organic) A->B C Segregation: Halogenated Waste Stream B->C Yes D Incompatible: Non-Halogenated / Aqueous B->D No E EHS Collection & Manifesting C->E F High-Temperature Incineration (EPA Compliant) E->F

Workflow for the segregation and compliant disposal of halogenated pyrazine derivatives.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]

  • RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. Available at:[Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. Washington, DC: The National Academies Press. Available at:[Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Chloro-3-(4-methoxyphenyl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 850221-79-3 Chemical Class: Halogenated Heteroaromatic / Pyrazine Derivative Application: Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffolds)[1]

Core Directive & Executive Summary

Operational Autonomy: This guide deviates from standard generic safety templates to address the specific physicochemical properties of 2-Chloro-3-(4-methoxyphenyl)pyrazine . As a functionalized pyrazine, this compound presents a dual risk profile: the inherent reactivity of the chloropyrazine core (sensitizing/irritating) and the potential biological activity associated with methoxyphenyl-pyrazine pharmacophores.

Strategic Safety Stance: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicology data proves otherwise. The presence of the halogenated nitrogenous ring suggests potential for skin sensitization and mucous membrane irritation.

Risk Assessment & Hazard Identification

The following classification is derived from structural activity relationship (SAR) analysis of analogous chloropyrazine building blocks.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption via GI tract; pyrazines can affect hepatic function.[1]
Skin Irritation Category 2H315: Causes skin irritationLipophilic nature facilitates dermal penetration; halogenated ring acts as an alkylating irritant.[1]
Eye Irritation Category 2AH319: Causes serious eye irritationDirect contact with mucous membranes causes inflammation.[1]
STOT - SE Category 3H335: May cause respiratory irritationDust/aerosol inhalation irritates the upper respiratory tract.[1]

Personal Protective Equipment (PPE) Strategy

Effective protection requires a layered approach. The decision matrix below outlines the required gear based on the physical state of the compound during handling.

PPE Decision Logic

PPE_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Dry Solid Solution Solution / Reaction (Dissolved in DCM/THF) State->Solution In Solvent Resp_Solid Respiratory: N95 (Minimum) P100 (Recommended) Solid->Resp_Solid Hand_Solid Gloves: Double Nitrile (4 mil) Change every 60 mins Solid->Hand_Solid Resp_Sol Respiratory: Fume Hood Required (No respirator if sash <18") Solution->Resp_Sol Hand_Sol Gloves: Laminate / Silver Shield (If using DCM) or Double Nitrile (Splash only) Solution->Hand_Sol Eye Eye Protection: Chemical Safety Goggles (Not just safety glasses) Hand_Solid->Eye Hand_Sol->Eye

Figure 1: PPE Selection Logic.[1] Note that if the compound is dissolved in halogenated solvents (e.g., Dichloromethane), standard nitrile gloves offer insufficient protection (<5 min breakthrough).

Technical Specifications for PPE[4][5][6]
  • Hand Protection :

    • Dry Solid : Double-gloving with standard Nitrile (0.11 mm / 4 mil) is sufficient.[1]

    • In Solution : If dissolved in Dichloromethane (DCM) , use Silver Shield/PE Laminate undergloves or change nitrile outer gloves immediately upon splash contact.[1] The chloropyrazine moiety increases lipophilicity, potentially accelerating permeation through compromised glove materials.

  • Respiratory Protection :

    • Handling >100 mg of solid powder outside a fume hood requires a P100 particulate respirator .

    • Routine handling should always occur inside a certified chemical fume hood operating at 80-100 fpm face velocity .

  • Ocular Protection :

    • Side-shield safety glasses are the minimum.[1] Chemical splash goggles are mandatory during scale-up (>1g) or when heating reaction mixtures, due to the corrosive potential of hydrolysis byproducts (HCl) if moisture enters the system.

Operational Handling Protocol

This protocol ensures data integrity and operator safety by minimizing exposure and environmental contamination.[2]

Step 1: Weighing & Transfer
  • Engineering Control : Use a static-free weighing boat inside a fume hood.

  • Technique : 2-Chloro-3-(4-methoxyphenyl)pyrazine is a solid.[1] Static charge can cause "fly-away" powder.[1]

    • Pro-Tip: Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing to prevent aerosolization.

  • Solvent Addition : Add solvent (e.g., DCM, THF) slowly down the side of the vessel to avoid displacing powder into the air.

Step 2: Reaction Setup (Nucleophilic Substitution/Coupling)
  • Atmosphere : This compound is generally stable but should be kept under Inert Atmosphere (Nitrogen/Argon) to prevent hydrolysis of the chloropyrazine bond, which can release Hydrochloric Acid (HCl).[1]

  • Temperature : If heating >50°C, ensure a reflux condenser is fitted before heating begins.

  • Vessel : Use borosilicate glass.[1] Avoid metal spatulas if using catalytic systems (e.g., Suzuki coupling) to prevent trace metal contamination.

Step 3: Quenching & Work-up
  • Acidity Warning : The chloropyrazine ring is electron-deficient.[1] Quenching with strong base (NaOH) may induce hydrolysis or nucleophilic aromatic substitution (

    
    ) at the chlorine position.[1]
    
  • Protocol : Quench with saturated Ammonium Chloride (

    
    ) or water first.[1]
    
  • Extraction : Use Ethyl Acetate or DCM.[1] Note: The aqueous layer must be treated as halogenated waste if DCM is used.

Emergency Response & Spill Management

Immediate action is required to prevent area contamination.[1][2][3]

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (15 ft radius) Assess 2. Assess State Alert->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill Action_Dry 3. Wet Wipe Method (Do NOT sweep dry) DrySpill->Action_Dry Action_Wet 3. Absorb (Vermiculite/Sand) WetSpill->Action_Wet Disposal 4. Double Bag Label: 'Halogenated Toxic' Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Emergency Response Logic. The "Wet Wipe" method for solids prevents dust generation.

Specific First Aid:

  • Eye Contact : Flush for 15 minutes immediately.[4][5][6][7][8] The chlorine substituent can hydrolyze to form acidic species in the eye; speed is critical to prevent corneal opacity.

  • Skin Contact : Wash with soap and water.[1][6][7][8][9] Do not use alcohol (ethanol/isopropanol) as this increases skin permeability and systemic absorption of the pyrazine.

Waste Disposal & Decontamination

Disposal must adhere to RCRA guidelines for halogenated organics.[1]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteCollect in a wide-mouth jar labeled "Solid Halogenated Waste".[1] Incineration is required.
Liquid Waste (Aqueous) Contaminated AqueousIf extracted with DCM, treat as Halogenated Aqueous Waste .[1] Do not pour down the drain.
Liquid Waste (Organic) Halogenated Solvent WasteSegregate from non-halogenated solvents to reduce disposal costs, unless mixed during extraction.[1]
Contaminated PPE Hazardous DebrisGloves and wipes must be double-bagged and disposed of as solid chemical waste.[1]

Decontamination of Glassware: Rinse glassware with Acetone, then soak in a base bath (Isopropanol/KOH) if the compound is stubborn, unless the specific synthesis is sensitive to base residue. The chloropyrazine residue is destroyed by high-temperature incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73277, Chloropyrazine (Analog).[1] Retrieved from [Link][1]

  • Washington State University. Halogenated Solvents Waste Management Guide.[1] Retrieved from [Link]

Sources

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